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  • Product: Trimethylthiophene-3-sulfonyl chloride
  • CAS: 98546-91-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2,4,5-Trimethylthiophene-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of a robust synthetic route to 2,4,5-trimethylthiophene-3-sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a robust synthetic route to 2,4,5-trimethylthiophene-3-sulfonyl chloride, a key intermediate for the development of novel therapeutic agents. The synthesis is presented in two main stages: the preparation of the 2,4,5-trimethylthiophene precursor and its subsequent chlorosulfonation. This document is intended to provide both the theoretical underpinning and practical, actionable protocols for the successful synthesis and characterization of the target compound.

I. Strategic Overview and Rationale

The synthesis of 2,4,5-trimethylthiophene-3-sulfonyl chloride hinges on a two-step process. The initial step involves the construction of the substituted thiophene ring, followed by the introduction of the sulfonyl chloride functionality at the C3 position. The choice of this specific isomer is predicated on the directing effects of the methyl groups on the thiophene ring during electrophilic aromatic substitution.

A. Synthesis of 2,4,5-Trimethylthiophene

The Paal-Knorr thiophene synthesis provides a reliable method for the preparation of polysubstituted thiophenes from a 1,4-dicarbonyl compound.[1] In this case, 3-methyl-2,5-hexanedione serves as the readily available starting material. The reaction proceeds by heating the dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to effect cyclization and aromatization to the thiophene ring.[2]

B. Chlorosulfonation of 2,4,5-Trimethylthiophene

The introduction of the sulfonyl chloride group is achieved via an electrophilic aromatic substitution reaction using chlorosulfonic acid. The regioselectivity of this reaction is governed by the electronic effects of the three methyl substituents on the thiophene ring. The methyl groups are activating and ortho-, para-directing. In the case of 2,4,5-trimethylthiophene, the C3 position is the most sterically accessible and electronically favorable position for electrophilic attack, leading to the desired 3-sulfonyl chloride isomer.[3]

II. Experimental Protocols

A. Synthesis of 2,4,5-Trimethylthiophene

Reaction Scheme:

Synthesis of 2,4,5-Trimethylthiophene start 3-Methyl-2,5-hexanedione product 2,4,5-Trimethylthiophene start->product

Caption: Paal-Knorr synthesis of 2,4,5-trimethylthiophene.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
3-Methyl-2,5-hexanedione12.8 g (0.1 mol)
Phosphorus Pentasulfide22.2 g (0.05 mol)
Toluene, anhydrous200 mL
250 mL three-necked round-bottom flask1
Reflux condenser1
Mechanical stirrer1
Heating mantle1
Separatory funnel1
Rotary evaporator1
Distillation apparatus1

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 3-methyl-2,5-hexanedione (12.8 g, 0.1 mol) and anhydrous toluene (150 mL).

  • With stirring, carefully add phosphorus pentasulfide (22.2 g, 0.05 mol) in portions to the solution. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it into 200 mL of a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize acidic byproducts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain 2,4,5-trimethylthiophene as a colorless liquid.

B. Synthesis of 2,4,5-Trimethylthiophene-3-sulfonyl Chloride

Reaction Scheme:

Chlorosulfonation of 2,4,5-Trimethylthiophene start 2,4,5-Trimethylthiophene product 2,4,5-Trimethylthiophene-3-sulfonyl Chloride start->product

Caption: Chlorosulfonation of 2,4,5-trimethylthiophene.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
2,4,5-Trimethylthiophene14.0 g (0.1 mol)
Chlorosulfonic Acid23.3 g (13.6 mL, 0.2 mol)
Dichloromethane, anhydrous100 mL
250 mL three-necked round-bottom flask1
Dropping funnel1
Magnetic stirrer1
Ice-salt bath1
Separatory funnel1
Rotary evaporator1

Procedure:

  • Safety First: This reaction should be performed in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (50 mL) and cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add chlorosulfonic acid (23.3 g, 0.2 mol) to the dichloromethane with stirring.

  • In the dropping funnel, prepare a solution of 2,4,5-trimethylthiophene (14.0 g, 0.1 mol) in anhydrous dichloromethane (50 mL).

  • Add the thiophene solution dropwise to the stirred chlorosulfonic acid solution over a period of 30-45 minutes, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with cold water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid decomposition of the product.

  • The crude 2,4,5-trimethylthiophene-3-sulfonyl chloride can be further purified by recrystallization from a suitable solvent such as hexane or by vacuum distillation.

III. Characterization

The structure and purity of the synthesized 2,4,5-trimethylthiophene-3-sulfonyl chloride should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include three singlets for the methyl groups and no aromatic protons, consistent with the trisubstituted thiophene ring. The chemical shifts of the methyl protons will be influenced by the electron-withdrawing sulfonyl chloride group.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum will show signals for the three distinct methyl carbons and the four carbons of the thiophene ring. The carbon attached to the sulfonyl chloride group will be significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).[6]

IV. Applications in Drug Discovery

Thiophene-based compounds are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold.[7][8] The sulfonyl chloride functional group is a versatile handle for the synthesis of a wide array of derivatives, most notably sulfonamides.[9] The title compound, 2,4,5-trimethylthiophene-3-sulfonyl chloride, serves as a key building block for the synthesis of novel sulfonamides with potential applications as:

  • Antimicrobial agents: Thiophene sulfonamides have shown promising activity against various bacterial and fungal strains.

  • Anticancer agents: The sulfonamide moiety is a common feature in many anticancer drugs, and novel thiophene-based derivatives are continuously being explored.

  • Enzyme inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzymes, making these compounds attractive candidates for the development of specific enzyme inhibitors.

V. Safety Considerations

  • Chlorosulfonic Acid: Highly corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care in a fume hood and wear appropriate PPE.[4][5]

  • Phosphorus Pentasulfide: Reacts with moisture to produce hydrogen sulfide gas, which is toxic and has a foul odor. Handle in a well-ventilated area.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis, including the use of safety glasses, lab coats, and gloves.

VI. References

  • Chlorosulfonic Acid - Material Safety Data Sheet (MSDS). (n.d.).

  • NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chlorosulphonic Acid.

  • International Chemical Safety Cards (ICSC). (n.d.). ICSC 1039 - Chlorosulfonic Acid.

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journal of Organic Chemistry.

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

  • Hunsdiecker Reaction. (n.d.). In Wikipedia.

  • Kojtcheff, T., et al. (1972). The Reaction of N,N-Dimethylformamide-Sulfuryl Chloride Complex with Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 45(4), 1063-1064.

  • Hunsdiecker Reaction. (2019, March 4). BYJU'S.

  • Masih, J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 14(12), 1299.

  • PubChem. (n.d.). 2,3,5-Trimethylthiophene.

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

  • Elguindy, A., & Aboutabl, M. A. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU.

  • Mirzazadeh, S., et al. (2018). Decarboxylative Halogenation of Organic Compounds. Molecules, 23(10), 2453.

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Royal Society of Chemistry.

  • Hunsdiecker Reaction. (n.d.). Alfa Chemistry.

  • Gronowitz, S. (Ed.). (1985). Thiophene and Its Derivatives. John Wiley & Sons.

  • McCulloch, B., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(19), 6515-6523.

  • BenchChem. (n.d.). Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate.

  • Doucet, H., & La-Venia, A. (2014). Regioselectivity of the arylation of 3-substituted thiophenes. Catalysis Science & Technology, 4(8), 2213-2227.

  • Meth-Cohn, O. (2000). Regioselective electrophilic formylation—3-substituted thiophenes as a case study. Tetrahedron Letters, 41(16), 3139-3142.

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.

  • Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. In The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives (Vol. 44, Part 1, pp. 1-236). John Wiley & Sons.

  • PubChem. (n.d.). 2,3,5-Trimethylthiophene.

  • Grignard reagent. (n.d.). In Wikipedia.

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4).

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). ARKIVOC.

  • Al-Tel, T. H., et al. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Tetrahedron, 59(43), 8565-8570.

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journal of Organic Chemistry.

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). Organic Process Research & Development.

  • Al-Salahi, R., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules, 29(17), 3988.

  • Les Laboratoires Servier. (n.d.). Synthesis of thiophenecarboxylic acid esters for the production of ranelic acid salts.

  • Reeves, J. T., et al. (2014). The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides. Organic Letters, 16(4), 1196-1199.

  • Hydroxythiol grignard reaction synthesis. (n.d.). Google Patents.

  • Grignard Reagents. (n.d.). Sigma-Aldrich.

  • A Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 3-Chloropropiophenone. (n.d.). BenchChem.

Sources

Exploratory

Trimethylthiophene-3-sulfonyl chloride molecular structure

An in-depth technical analysis of Trimethylthiophene-3-sulfonyl chloride requires an understanding of both its structural nuances and its utility in synthetic workflows. As a Senior Application Scientist, I approach this...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Trimethylthiophene-3-sulfonyl chloride requires an understanding of both its structural nuances and its utility in synthetic workflows. As a Senior Application Scientist, I approach this compound not just as a reagent, but as a sterically tuned, highly reactive building block essential for modern drug discovery.

Here is the comprehensive technical guide detailing its molecular architecture, synthesis causality, and application protocols.

Executive Summary

Trimethylthiophene-3-sulfonyl chloride (specifically the 2,4,5-trimethyl isomer) is a premier electrophilic building block utilized extensively in medicinal chemistry. Its primary function is the installation of the sulfonamide pharmacophore—a robust bioisostere for carboxylic acids and amides that offers superior hydrolytic stability and an enriched polar surface area. The unique trimethyl-substituted heteroaryl core provides a lipophilic footprint that excels in occupying hydrophobic pockets of target enzymes, making it highly valuable for synthesizing libraries of enzyme inhibitors and antimicrobial agents.

Molecular Architecture & Physicochemical Profiling

The structural brilliance of 2,4,5-trimethylthiophene-3-sulfonyl chloride lies in its substitution pattern. The unsubstituted thiophene core naturally favors electrophilic aromatic substitution at the 2- and 5-positions. By occupying the 2, 4, and 5 positions with electron-donating methyl groups, the ring is rendered exceptionally electron-rich, yet sterically constrained.

This absolute regiocontrol forces incoming electrophiles exclusively to the 3-position. Furthermore, the flanking methyl groups at C2 and C4 provide steric shielding to the sulfonyl chloride group. This shielding modulates its reactivity, rendering it slightly more stable to spontaneous hydrolysis compared to unsubstituted variants, without sacrificing its efficacy in amine coupling [1].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 2,4,5-Trimethylthiophene-3-sulfonyl chloride
CAS Number 98546-91-9
Molecular Formula C7H9ClO2S2
Molecular Weight 224.73 g/mol
SMILES Cc1sc(C)c(C)c1S(=O)(=O)Cl
Appearance Low-melting solid or viscous oil
Storage Conditions 2-8°C, inert atmosphere (moisture-sensitive)

Mechanistic Synthesis & Validation Workflow

The synthesis of this building block relies on the direct chlorosulfonation of 2,4,5-trimethylthiophene. The causality behind using neat, excess chlorosulfuric acid ( ClSO3​H ) is twofold: the first equivalent acts as the sulfonating agent to generate the intermediate sulfonic acid, while the subsequent equivalents act as the chlorinating agent, driven forward by the elimination of H2​SO4​ and HCl .

Step-by-Step Protocol: Direct Chlorosulfonation
  • Preparation: Dissolve 1.0 equivalent of 2,4,5-trimethylthiophene in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere to prevent premature hydrolysis.

  • Electrophilic Attack: Cool the reaction vessel to 0 °C using an ice-water bath. This controls the highly exothermic nature of the initial electrophilic aromatic substitution.

  • Chlorination: Add 3.0 equivalents of chlorosulfuric acid dropwise over 30 minutes. The excess reagent is critical to drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours to ensure complete chlorination.

  • Quench & Isolation (Critical Step): Carefully pour the reaction mixture over crushed ice. Causality: The use of crushed ice rather than liquid water prevents the exothermic quench from heating the mixture. If the mixture heats up, the newly formed sulfonyl chloride will rapidly hydrolyze back to the sulfonic acid. Extract the aqueous layer with DCM, wash the combined organics with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

SynthesisLogic SM 2,4,5-Trimethylthiophene (Positions 2,4,5 blocked) Intermediate Sulfonic Acid Intermediate (Regioselective at C3) SM->Intermediate Electrophilic Aromatic Substitution (0°C) Electrophile Chlorosulfuric Acid (ClSO3H, 3.0 equiv) Electrophile->Intermediate Product 2,4,5-Trimethylthiophene- 3-sulfonyl chloride Intermediate->Product Chlorination (via excess ClSO3H)

Figure 1: Mechanistic pathway for the regioselective chlorosulfonation.

Alternative Route: For substrates where direct chlorosulfonation is incompatible, a Sandmeyer-type chlorosulfonylation utilizing DABSO (DABCO-bis(sulfur dioxide)) from the corresponding 3-amino-2,4,5-trimethylthiophene can be employed. This method utilizes mild conditions ( CuCl2​ , HCl ) and avoids harsh electrophiles [2].

Reactivity & Application in Drug Development

In high-throughput drug discovery, 2,4,5-trimethylthiophene-3-sulfonyl chloride is primarily utilized for the parallel synthesis of sulfonamide libraries.

When reacting this sulfonyl chloride with diverse amines, the standard protocol involves using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in an aprotic solvent (DCM or THF). Causality: The base serves to neutralize the HCl byproduct generated during the coupling. If the base is omitted, the HCl will protonate the nucleophilic amine starting material, rendering it inactive and stalling the reaction velocity.

LibraryWorkflow SC Trimethylthiophene-3- sulfonyl chloride Coupling Parallel Synthesis (Base: DIPEA, Solvent: DCM) SC->Coupling Amines Diverse Amines (1°, 2°) Amines->Coupling QC QC Validation (LC-MS via derivatization) Coupling->QC Sulfonamides Screening Biological Screening (e.g., Target Inhibition) QC->Screening Purified Library

Figure 2: High-throughput sulfonamide library generation workflow.

Analytical Validation & Quality Control

A self-validating experimental system requires rigorous Quality Control (QC) to ensure the integrity of the electrophile before library synthesis. Direct analysis of sulfonyl chlorides is notoriously problematic, requiring specific analytical workarounds:

  • Nuclear Magnetic Resonance (1H NMR): The diagnostic feature of the purified product is the complete absence of aromatic protons. The spectrum will exclusively show three distinct singlets in the aliphatic region (~2.0 - 2.5 ppm), each integrating to 3H, corresponding to the three methyl groups.

  • LC-MS Validation: Sulfonyl chlorides frequently degrade on reverse-phase LC columns or fail to ionize efficiently. Causality-driven solution: Do not inject the neat compound. Instead, derivatize a 1 mg aliquot with excess morpholine or pyrrolidine in acetonitrile for 5 minutes. This rapidly converts the reactive chloride into a highly stable, easily ionizable sulfonamide, allowing for precise mass verification in ESI+ mode.

References

  • Deeming, A. S., Russell, C. J., & Willis, M. C. (2014). "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." ACS Catalysis, 4(8), 2734–2738. URL:[Link]

Foundational

An In-depth Technical Guide to the Reactivity Profile of 2,4,5-Trimethylthiophene-3-sulfonyl Chloride

Abstract 2,4,5-Trimethylthiophene-3-sulfonyl chloride is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The thiophene scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,4,5-Trimethylthiophene-3-sulfonyl chloride is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The thiophene scaffold is a privileged structure in numerous pharmaceuticals, and its functionalization allows for the fine-tuning of biological activity and physicochemical properties.[1][2][3] This technical guide provides a comprehensive exploration of the reactivity profile of 2,4,5-trimethylthiophene-3-sulfonyl chloride, grounded in established principles of organic chemistry and supported by field-proven insights. We will delve into its synthesis, core reactivity, stability, and its application in key synthetic transformations, including sulfonamide and sulfonate ester formation, as well as modern palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to effectively harness the synthetic potential of this valuable intermediate.

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, prized for their unique electronic properties and their ability to serve as bioisosteres for phenyl rings in drug design.[4][5] The incorporation of a thiophene nucleus can significantly modulate a molecule's metabolic stability, solubility, and receptor binding interactions.[1] The subject of this guide, 2,4,5-trimethylthiophene-3-sulfonyl chloride, combines this privileged heterocycle with a highly reactive sulfonyl chloride moiety. The sulfonyl chloride group is a powerful electrophile, serving as a gateway for the introduction of a sulfonyl linkage, which is crucial for forming sulfonamides—a class of compounds with a storied history in medicine, including antibacterial and diuretic agents.[6] The methyl substituents on the thiophene ring influence the electronic nature and steric environment of the molecule, thereby modulating its reactivity and providing specific vectors for molecular design.

Synthesis of Thiophene-3-sulfonyl Chlorides

The direct synthesis of 2,4,5-trimethylthiophene-3-sulfonyl chloride is not widely documented in standard literature. However, its preparation can be logically extrapolated from established methods for the synthesis of other thiophene sulfonyl chlorides. The most common and direct method is the chlorosulfonation of the parent heterocycle.

A general and industrially viable approach involves reacting the parent aromatic compound with a chlorosulfonating agent. For instance, reacting an aromatic heterocyclic compound with a pre-formed complex of sulfuryl chloride and N,N-dimethylformamide (DMF) in the presence of sulfuric acid is a known method for producing aromatic sulfonyl chlorides with high purity and efficiency.[7] Another well-established laboratory method is the reaction of the corresponding thiophene with chlorosulfonic acid.[8][9] Care must be taken during this reaction as it can be highly exothermic and may lead to the formation of bis-sulfonyl chloride isomers.

Alternatively, a two-step process via a diazonium salt intermediate offers a milder route. This involves the diazotization of an aminothiophene followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[10][11] This method is particularly useful for substrates that are sensitive to the harsh conditions of direct chlorosulfonation.

Core Reactivity and Mechanistic Considerations

The reactivity of trimethylthiophene-3-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[6] This electrophilicity is a result of the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. Consequently, the sulfur atom is highly susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating these nucleophilic substitution reactions. These substitutions generally proceed via a concerted SN2-like mechanism or a stepwise addition-elimination pathway, depending on the nucleophile and reaction conditions.[6][12]

The trimethyl-substituted thiophene ring acts primarily as a spectator and electronic modulator. The methyl groups are weakly electron-donating, which slightly increases the electron density of the aromatic ring but has a minimal direct effect on the reactivity of the distal sulfonyl chloride group. However, the steric bulk of the methyl groups, particularly those at the 2- and 4-positions, can influence the approach of nucleophiles to the sulfonyl center. In some cases, ortho-alkyl substituents on aryl sulfonyl chlorides have been observed to counterintuitively accelerate substitution reactions, a phenomenon attributed to ground-state strain and a rigid, compressed structure.[13]

Key Synthetic Transformations

The synthetic utility of 2,4,5-trimethylthiophene-3-sulfonyl chloride is demonstrated through its participation in several fundamental bond-forming reactions.

Sulfonamide Formation

The reaction with primary and secondary amines to form sulfonamides is arguably the most important transformation of sulfonyl chlorides.[6] This reaction is robust and high-yielding, forming the basis for the synthesis of countless biologically active molecules. The reaction proceeds readily in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[6][8]

Typical Reaction Conditions for Sulfonamide Formation

Amine TypeBaseSolventTemperatureTypical Yield
Primary AliphaticTriethylamineDichloromethane (DCM)0 °C to RT>90%
Secondary AliphaticTriethylamineDichloromethane (DCM)0 °C to RT>85%
Primary AromaticPyridinePyridine or DCMRoom Temperature>90%
Secondary AromaticPyridinePyridine or DCMRoom Temperature>80%
Sulfonate Ester Formation

Reaction with alcohols in the presence of a base yields sulfonate esters. This is a critical transformation in organic synthesis as it converts a poor leaving group (hydroxyl) into an excellent sulfonate leaving group (e.g., "thiosylate"), which can then readily participate in subsequent nucleophilic substitution or elimination reactions.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Aryl sulfonyl chlorides have emerged as viable electrophiles in palladium-catalyzed cross-coupling reactions, serving as alternatives to the more common aryl halides. This opens up new avenues for carbon-carbon and carbon-heteroatom bond formation.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the thiophene ring and an aryl or vinyl group from a boronic acid or ester. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[14] While challenging, desulfonative coupling can be achieved, providing direct access to biaryl and hetero-biaryl structures.[15][16][17]

  • Sonogashira Coupling: The Sonogashira reaction couples the sulfonyl chloride with a terminal alkyne to form an internal alkyne. This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[18][19] While less common for sulfonyl chlorides than for aryl halides, related protocols have been developed that could be adapted for this substrate.[20][21]

  • Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond between the thiophene ring and an amine. It provides an alternative to classical methods and is known for its broad substrate scope and functional group tolerance.[22][23] The use of specialized phosphine ligands is often crucial for achieving high yields, especially with less reactive aryl chlorides.[24]

Cycloaddition Reactions

Thiophenes are known to participate in cycloaddition reactions, although their inherent aromaticity makes them less reactive than furan analogs.[25] To facilitate these reactions, the aromaticity of the thiophene ring often needs to be disrupted. This is typically achieved by S-oxidation to form the corresponding non-aromatic and highly reactive thiophene S-oxides or S,S-dioxides.[25][26][27] These intermediates can then readily engage in Diels-Alder type [4+2] cycloadditions. The sulfonyl chloride group, being electron-withdrawing, may influence the feasibility of the initial oxidation step.

Stability, Handling, and Safety

Like most sulfonyl chlorides, 2,4,5-trimethylthiophene-3-sulfonyl chloride is expected to be a moisture-sensitive compound.[28][29]

  • Hydrolysis: It reacts with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[28]

  • Incompatibilities: It is incompatible with strong bases, strong oxidizing agents, alcohols, and amines, as these will react readily with the sulfonyl chloride group.[28][29]

  • Hazards: The compound is expected to be corrosive and cause severe skin burns and eye damage.[29] Its reaction with water liberates toxic and corrosive HCl gas.[28] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.[28]

Visualized Workflows and Mechanisms

To better illustrate the synthetic utility of trimethylthiophene-3-sulfonyl chloride, the following diagrams outline key reaction pathways and experimental workflows.

Reactivity_Profile cluster_reactions Key Transformations main 2,4,5-Trimethylthiophene- 3-sulfonyl Chloride sulfonamide Sulfonamides main->sulfonamide R1R2NH, Base sulfonate Sulfonate Esters main->sulfonate R-OH, Base suzuki Biaryls (Suzuki) main->suzuki Ar-B(OH)2 Pd Catalyst sonogashira Alkynes (Sonogashira) main->sonogashira R-C≡CH Pd/Cu Catalyst buchwald Arylamines (Buchwald) main->buchwald Ar-NH2 Pd Catalyst

Caption: Core reactivity pathways of 2,4,5-trimethylthiophene-3-sulfonyl chloride.

Sulfonamide_Synthesis_Workflow start Start: Dissolve Amine in Anhydrous Solvent (e.g., DCM) add_base Add Base (e.g., TEA) and Cool to 0 °C start->add_base add_sulfonyl Slowly Add Solution of Sulfonyl Chloride in DCM add_base->add_sulfonyl react Stir Reaction at RT Monitor by TLC add_sulfonyl->react workup Quench with Water Separate Organic Layer react->workup purify Dry (Na2SO4), Filter, Concentrate workup->purify final_product Purify by Column Chromatography or Recrystallization purify->final_product

Sources

Exploratory

Comprehensive Handling and Application Guide for Trimethylthiophene-3-sulfonyl Chloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: Trimethylthiophene-3-sulfonyl chloride (CAS: 98546-91-9) As a highly reactive electrophilic building block, trim...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: Trimethylthiophene-3-sulfonyl chloride (CAS: 98546-91-9)

As a highly reactive electrophilic building block, trimethylthiophene-3-sulfonyl chloride is indispensable in drug discovery for the synthesis of complex sulfonamides and sulfonate esters[1]. However, the inherent lability of the hexavalent sulfonyl chloride functional group demands uncompromising precision in handling. This whitepaper details the physicochemical causality behind its hazards, establishes self-validating experimental protocols, and outlines authoritative emergency mitigation strategies.

Physicochemical Profile & Mechanistic Reactivity

To design safe and high-yielding experiments, we must first understand the fundamental molecular behavior of trimethylthiophene-3-sulfonyl chloride.

  • Molecular Identity: With a molecular weight of 224.73 g/mol , this compound features an electron-deficient sulfur center flanked by a sterically demanding trimethylthiophene ring[1][2].

  • Electrophilicity & Hydrolysis: The S-Cl bond is highly polarized. While this polarization is synthetically desirable for capturing amine nucleophiles, it renders the compound extraordinarily sensitive to ambient moisture, alcohols, and aqueous bases[3].

  • Thermal Stability: Sulfonyl chlorides are prone to slow thermal degradation. Consequently, long-term storage must be maintained under an inert atmosphere (Nitrogen or Argon) at 2–8°C to suppress the kinetic energy required for spontaneous S-Cl bond cleavage[4].

Table 1: Physicochemical & Hazard Summary
ParameterDetailCausality / Scientific Implication
CAS Number 98546-91-9Unique identifier for precise procurement and SDS tracking[1][2].
Molecular Weight 224.73 g/mol Required for precise stoichiometric calculations during synthesis[1][2].
Storage Conditions 2–8°C, Inert AtmosphereSuppresses thermal degradation and prevents ambient hydrolysis[4].
Primary Hazard Category 1C CorrosiveCauses irreversible eye and skin damage upon tissue contact[5].
Incompatibilities Water, Alcohols, Strong BasesTriggers violent exothermic reactions and hazardous HCl off-gassing[3][6].

Hazard Causality & E-E-A-T Driven Precautions

Safety protocols in the laboratory are not arbitrary; they are dictated by molecular causality. Understanding why a compound is dangerous ensures that protective measures are respected and properly implemented.

The Hydrolysis Pressurization Risk

When trimethylthiophene-3-sulfonyl chloride is exposed to ambient humidity, water acts as a nucleophile, directly attacking the electrophilic sulfur center. This displaces the chloride ion, yielding trimethylthiophene-3-sulfonic acid and hydrogen chloride (HCl) gas[7]. If this occurs inside a tightly sealed, non-ventilated container, the continuous generation of HCl gas leads to severe internal pressurization, creating a critical risk of explosive container rupture[7].

Hydrolysis A Trimethylthiophene-3- sulfonyl chloride C Nucleophilic Attack at Sulfur Center A->C B H2O (Moisture) B->C D Trimethylthiophene-3- sulfonic acid C->D E HCl Gas Generation C->E F Container Pressurization & Rupture Risk E->F Accumulation

Mechanistic pathway of moisture-induced hydrolysis and container pressurization.

Table 2: Required PPE and Engineering Controls
Defense LayerSpecificationScientific Rationale
Engineering Control Certified Chemical Fume HoodCaptures and exhausts corrosive HCl gas generated by accidental hydrolysis[3].
Hand Protection EN 374 Validated Nitrile GlovesProvides an impermeable barrier against lipophilic and corrosive agents[8].
Eye Protection EN 166 / ANSI Z87.1 GogglesPrevents irreversible corneal damage from reactive chemical splashes[5][8].
Body Protection Flame-Resistant Lab CoatShields against localized exothermic reactions and chemical spills[6].

Self-Validating Experimental Protocols

To ensure synthetic success and operator safety, experimental workflows must be self-validating. The following protocol outlines the safe, anhydrous synthesis of a sulfonamide derivative using standard Schlenk techniques.

Workflow: Anhydrous Sulfonamide Synthesis
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with dry Nitrogen (N2) or Argon for 15 minutes to displace ambient oxygen and humidity.

  • Solvent Validation: Inject anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Self-Validation Step: Prior to reagent addition, extract a 1 mL aliquot and perform a Karl Fischer (KF) titration. A moisture content of <50 ppm validates the anhydrous integrity of the system, ensuring the electrophile will not be prematurely hydrolyzed.

  • Amine & Base Addition: Add 1.0 equivalent of the target amine and 1.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA).

    • Causality: Non-nucleophilic bases act as acid scavengers to neutralize the HCl byproduct without competitively attacking the sulfonyl chloride.

  • Thermal Equilibration: Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: Cooling suppresses the exothermic nature of the coupling reaction and minimizes kinetic side reactions.

  • Reagent Transfer: Using a gas-tight syringe purged with N2, carefully transfer 1.1 equivalents of trimethylthiophene-3-sulfonyl chloride into the reaction vessel dropwise over 10 minutes.

    • Self-Validation Step: Observe the needle tip during transfer. The absence of white fuming confirms that the ambient atmosphere is sufficiently dry and HCl is not being generated[7].

  • Monitoring: Allow the reaction to slowly warm to room temperature. Monitor the reaction via LC-MS or TLC. The complete consumption of the amine starting material validates successful electrophilic capture.

SchlenkWorkflow Step1 1. Purge Reaction Vessel (3x Vacuum/N2 Cycles) Step2 2. Add Anhydrous Solvent (KF Titration <50 ppm) Step1->Step2 Step3 3. Equilibrate to 0°C (Ice/Water Bath) Step2->Step3 Step4 4. Transfer Sulfonyl Chloride via Gas-Tight Syringe Step3->Step4 Step5 5. Dropwise Addition of Amine/Base Nucleophile Step4->Step5 Validation Self-Validation: No Fuming Observed Step4->Validation Visual Check Success Successful Electrophilic Capture Step5->Success

Step-by-step inert atmosphere workflow for dispensing and reacting sulfonyl chlorides.

Emergency Mitigation & Spill Response

In the event of a spill, immediate, scientifically grounded action is required to prevent environmental contamination and personnel exposure[8].

  • Evacuation & Isolation: Immediately evacuate non-essential personnel. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to draw away vapors[6].

  • Neutralization (The "Why"): Never use water to clean a sulfonyl chloride spill [3]. Water acts as a nucleophile, triggering a violent exothermic hydrolysis that rapidly off-gasses corrosive HCl[7]. Instead, smother the spill with a dry, mildly basic absorbent such as sodium carbonate (Na2CO3) or calcium carbonate (CaCO3) mixed with dry sand.

    • Causality: The carbonate slowly and safely neutralizes the sulfonyl chloride and any evolved HCl, forming stable salts and CO2 gas without rapid heat evolution.

  • Cleanup & Validation: Sweep the neutralized solid using non-sparking tools and place it into a ventilated, chemically compatible waste container[6][8].

    • Self-Validation Step: Test the residual spill surface with moistened pH paper. A pH reading of 7–8 confirms complete neutralization before final decontamination with soapy water.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 2,4,5-Trimethylthiophene-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the expected spectroscopic data for 2,4,5-trimethylthiophene-3-sulfonyl chloride, a molecule of significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectroscopic data for 2,4,5-trimethylthiophene-3-sulfonyl chloride, a molecule of significant interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale, enabling a deeper understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Significance of Thiophene Sulfonyl Chlorides

Thiophene scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs.[1] Their synthetic versatility allows for the exploration of diverse chemical space. The introduction of a sulfonyl chloride functional group onto the thiophene ring, as in 2,4,5-trimethylthiophene-3-sulfonyl chloride, provides a highly reactive handle for the synthesis of sulfonamides, a critical class of compounds with a broad spectrum of biological activities. Understanding the precise spectroscopic fingerprint of this intermediate is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives.

Molecular Structure and Key Features

The structure of 2,4,5-trimethylthiophene-3-sulfonyl chloride features a thiophene ring fully substituted with three methyl groups and a sulfonyl chloride group. This substitution pattern significantly influences its spectroscopic properties.

Caption: Structure of 2,4,5-trimethylthiophene-3-sulfonyl chloride.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for 2,4,5-trimethylthiophene-3-sulfonyl chloride, with justifications based on established chemical principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are discussed below. All chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three methyl groups. Due to the electron-withdrawing nature of the sulfonyl chloride group, the methyl groups are expected to be deshielded to varying degrees.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,4,5-Trimethylthiophene-3-sulfonyl Chloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 2.8 ppms3HCH₃ at C2The methyl group at the C2 position is in close proximity to the electron-withdrawing sulfonyl chloride group at C3, leading to a downfield shift.
~ 2.5 ppms3HCH₃ at C4The methyl group at the C4 position is also influenced by the adjacent sulfonyl chloride group, resulting in a downfield shift, but likely to a lesser extent than the C2 methyl.
~ 2.3 ppms3HCH₃ at C5The methyl group at the C5 position is furthest from the sulfonyl chloride group and is expected to have a chemical shift closer to that of a typical methyl group on a thiophene ring.

For comparison, the methyl protons of 2,5-dimethylthiophene appear at approximately 2.4 ppm.[2] The presence of the strongly electron-withdrawing sulfonyl chloride group at the 3-position is expected to cause a significant downfield shift for the adjacent methyl groups at positions 2 and 4.

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,4,5-Trimethylthiophene-3-sulfonyl Chloride

Chemical Shift (δ) ppmAssignmentRationale
~ 150 ppmC3The carbon atom directly attached to the highly electronegative sulfonyl chloride group will be significantly deshielded and appear at a very low field.
~ 145 ppmC2The C2 carbon, adjacent to the sulfonyl chloride-bearing carbon, will also be deshielded.
~ 140 ppmC4Similar to C2, the C4 carbon is deshielded due to its proximity to the C3-SO₂Cl group.
~ 135 ppmC5The C5 carbon is the least affected by the sulfonyl chloride group among the ring carbons.
~ 18 ppmCH₃ at C2Typical chemical shift for a methyl group on a thiophene ring, slightly deshielded.
~ 16 ppmCH₃ at C4Similar to the C2 methyl group.
~ 15 ppmCH₃ at C5The methyl group furthest from the electron-withdrawing group will be the most shielded.

The chemical shifts of the thiophene ring carbons in unsubstituted thiophene are around 125 ppm.[3] The substitution with three methyl groups and a sulfonyl chloride group will significantly alter these values.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of 2,4,5-trimethylthiophene-3-sulfonyl chloride is expected to be dominated by the strong absorptions of the sulfonyl chloride group.

Table 3: Predicted IR Spectroscopic Data for 2,4,5-Trimethylthiophene-3-sulfonyl Chloride

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3100 cm⁻¹WeakAromatic C-H stretchAlthough fully substituted, some weak overtones or combination bands from the methyl C-H stretches may appear in this region.
2950-2850 cm⁻¹MediumAliphatic C-H stretchCorresponding to the C-H bonds of the three methyl groups.
~ 1550 cm⁻¹MediumThiophene ring C=C stretchCharacteristic stretching vibration of the thiophene ring.[4]
1380-1365 cm⁻¹ Strong Asymmetric SO₂ stretch A very strong and characteristic absorption for sulfonyl chlorides.[5]
1190-1170 cm⁻¹ Strong Symmetric SO₂ stretch Another very strong and characteristic absorption for sulfonyl chlorides.[5]
~ 600 cm⁻¹StrongC-S-C stretchThiophene ring stretching vibration.
~ 580 cm⁻¹Medium-StrongS-Cl stretchStretching vibration of the sulfur-chlorine bond.

The two strong bands for the symmetric and asymmetric stretching of the S=O bonds are the most diagnostic peaks in the IR spectrum of a sulfonyl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 2,4,5-trimethylthiophene-3-sulfonyl chloride (C₇H₉ClO₂S₂), the expected molecular weight is approximately 224.7 g/mol .

Table 4: Predicted Mass Spectrometry Data for 2,4,5-Trimethylthiophene-3-sulfonyl Chloride

m/zIonRationale
224/226[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
189[M - Cl]⁺Loss of a chlorine radical is a common fragmentation pathway for sulfonyl chlorides.
125[M - SO₂Cl]⁺Loss of the entire sulfonyl chloride group to give the trimethylthiophene cation.
110[C₇H₉S]⁺Further fragmentation of the trimethylthiophene cation, possibly through loss of a methyl group.
99/101[SO₂Cl]⁺The sulfonyl chloride fragment itself.
64[SO₂]⁺Sulfur dioxide fragment.

A key fragmentation pathway for aromatic sulfonyl chlorides involves the loss of SO₂.[6]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

Synthesis of 2,4,5-Trimethylthiophene-3-sulfonyl Chloride

A plausible synthetic route involves the chlorosulfonation of 2,4,5-trimethylthiophene.

synthesis reactant 2,4,5-Trimethylthiophene product 2,4,5-Trimethylthiophene-3-sulfonyl Chloride reactant->product Chlorosulfonation reagent Chlorosulfonic Acid (ClSO₃H) or SO₂Cl₂ / DMF reagent->product

Caption: Synthetic workflow for 2,4,5-trimethylthiophene-3-sulfonyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2,4,5-trimethylthiophene.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise to the stirred solution of the thiophene.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., hexane) can be performed for further purification.

Spectroscopic Data Acquisition

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

IR Spectroscopy:

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Parameters: Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 2,4,5-trimethylthiophene-3-sulfonyl chloride. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate. The detailed protocols provided will ensure the acquisition of high-quality, reproducible data, facilitating advancements in the synthesis of novel thiophene-based compounds.

References

  • Otsuji, Y., & Imoto, E. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Nippon Kagaku Zasshi, 80(10), 1199-1203.
  • PubChem. (n.d.). 2,5-Dimethylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. Retrieved from [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Yang, Z., Zheng, Y., & Xu, J. (2013).
  • Nacsa, E. D., & Lambert, T. H. (2013). Synthesis of sulfonyl chloride substrate precursors. RSC Advances, 3(45), 23143-23146.
  • Sasikala, V., et al. (2023). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Heliyon, 9(9), e19463.
  • NIST. (n.d.). Thiophene, 2,3,4-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Bloino, J., Baiardi, A., & Biczysko, M. (2016). Aiming at an accurate prediction of vibrational and electronic spectra for medium-to-large molecules: An overview. International Journal of Quantum Chemistry, 116(21), 1543-1574.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Chertkov, V. A., Shestakova, A. K., & Yustynyuk, Y. A. (2002). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF. Russian Journal of Organic Chemistry, 38(10), 1461-1465.
  • Atiya, G. A., et al. (2025). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde.
  • PubChemLite. (n.d.). 2,4-dimethylthiophene-3-sulfonyl chloride (C6H7ClO2S2). Retrieved from [Link]

  • Shaveta, et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research, 17(6), 1-8.
  • Gege, C., et al. (2022). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti‐SARS‐CoV‐2 Activity. Chemistry–A European Journal, 28(41), e202200871.
  • U.S. Patent No. 7,772,403. (2010). Washington, DC: U.S.

Sources

Exploratory

The Genesis of Trimethylthiophenes: A Technical Guide to Their Discovery, Synthesis, and Applications

This guide provides a comprehensive exploration of trimethylthiophene compounds, from their historical discovery to modern synthetic protocols and their expanding role in scientific research and development. Designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of trimethylthiophene compounds, from their historical discovery to modern synthetic protocols and their expanding role in scientific research and development. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights and practical methodologies.

Introduction: The Significance of the Thiophene Scaffold

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, was first identified in 1883 by Victor Meyer as an impurity in benzene derived from coal tar.[1] Its structural similarity to benzene, yet with distinct electronic properties, has made it a "privileged scaffold" in medicinal chemistry and materials science.[2][3] The introduction of methyl groups to the thiophene ring, forming trimethylthiophenes, further modulates these properties, offering fine-tuned control over lipophilicity, steric hindrance, and electronic effects, thereby influencing biological activity and material characteristics.[4]

A Historical Journey: The Dawn of Thiophene and its Alkylated Derivatives

The story of trimethylthiophenes is intrinsically linked to the broader history of thiophene chemistry. Early work focused on isolating and understanding the fundamental properties of the parent heterocycle. The development of synthetic methods to construct the thiophene ring was a pivotal moment, paving the way for the creation of a vast array of derivatives.

While pinpointing the exact first synthesis of each trimethylthiophene isomer is challenging due to the dispersed nature of early chemical literature, their preparation became feasible with the advent of general thiophene syntheses in the late 19th and early 20th centuries. The presence of various alkylated thiophenes in petroleum and coal tar also spurred interest in their synthesis for comparative analysis.[5][6]

Core Synthetic Strategies: Building the Trimethylthiophene Ring

The construction of the trimethylthiophene core relies on several powerful named reactions in organic chemistry. These methods offer different pathways to access the various isomers, each with its own set of advantages and mechanistic nuances.

The Paal-Knorr Thiophene Synthesis

Developed independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a robust method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[7][8][9] The reaction involves the cyclization of the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[10][11]

Mechanism:

The reaction proceeds through the thionation of one or both carbonyl groups, followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiophene ring.

Paal_Knorr cluster_reactants Reactants diketone 1,4-Dicarbonyl Compound thionated_intermediate Thionated Intermediate diketone->thionated_intermediate Thionation sulfurizing_agent Sulfurizing Agent (e.g., P₄S₁₀) cyclized_intermediate Cyclized Intermediate (Dihydrothiophene derivative) thionated_intermediate->cyclized_intermediate Intramolecular Condensation trimethylthiophene Trimethylthiophene cyclized_intermediate->trimethylthiophene Dehydration

Paal-Knorr Synthesis Workflow

Experimental Protocol: Synthesis of a Trimethylthiophene via Paal-Knorr Reaction

Objective: To synthesize a trimethylthiophene isomer from a corresponding 1,4-dicarbonyl precursor.

Materials:

  • 3,4-Dimethylhexane-2,5-dione (for 2,5-dimethyl-3,4-diethylthiophene, as an illustrative example which can be adapted for trimethyl precursors)

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove solid byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure trimethylthiophene.

The Gewald Aminothiophene Synthesis

First reported by Karl Gewald in 1966, the Gewald reaction is a versatile multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[12][13][14] While the direct product is an aminothiophene, this functional group can be subsequently removed or modified to afford the desired alkylated thiophene. The reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[15]

Mechanism:

The reaction initiates with a Knoevenagel condensation between the carbonyl compound and the activated nitrile. This is followed by the addition of sulfur to the α-carbon of the nitrile, and subsequent cyclization and tautomerization to form the 2-aminothiophene.

Gewald_Reaction cluster_reactants Reactants carbonyl Ketone/ Aldehyde knoevenagel_product Knoevenagel Condensation Product carbonyl->knoevenagel_product nitrile Activated Nitrile nitrile->knoevenagel_product sulfur Elemental Sulfur sulfur_adduct Sulfur Adduct sulfur->sulfur_adduct base Base base->knoevenagel_product knoevenagel_product->sulfur_adduct aminothiophene 2-Aminothiophene sulfur_adduct->aminothiophene Cyclization & Tautomerization

Gewald Reaction Workflow

Experimental Protocol: Synthesis of a Substituted 2-Aminothiophene via Gewald Reaction

Objective: To synthesize a polysubstituted 2-aminothiophene which can be a precursor to a trimethylthiophene.

Materials:

  • A suitable ketone (e.g., 3-methyl-2-butanone)

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (as base)

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend the ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (1.2 eq) dropwise to the suspension at room temperature with stirring.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

The Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, this method provides access to 3-hydroxy-2-thiophenecarboxylates.[16][17] These can be further functionalized to yield various substituted thiophenes. The reaction involves the condensation of a thioglycolic acid ester with an α,β-acetylenic ester.[4]

Mechanism:

The reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the acetylenic ester, followed by an intramolecular Dieckmann condensation to form the thiophene ring.

Fiesselmann_Synthesis cluster_reactants Reactants acetylenic_ester α,β-Acetylenic Ester adduct Conjugate Addition Adduct acetylenic_ester->adduct thioglycolate Thioglycolic Acid Ester thioglycolate->adduct base Base base->adduct cyclized_product Cyclized Product adduct->cyclized_product Dieckmann Condensation hydroxythiophene 3-Hydroxythiophene Derivative cyclized_product->hydroxythiophene Tautomerization

Fiesselmann Synthesis Workflow

Experimental Protocol: Synthesis of a 3-Hydroxythiophene Derivative via Fiesselmann Synthesis

Objective: To synthesize a 3-hydroxythiophene derivative as a precursor to a trimethylthiophene.

Materials:

  • An appropriate α,β-acetylenic ester

  • Methyl thioglycolate

  • Sodium methoxide

  • Methanol

Procedure:

  • Prepare a solution of sodium methoxide in dry methanol in a round-bottom flask cooled in an ice bath.

  • Slowly add a solution of the α,β-acetylenic ester (1.0 eq) and methyl thioglycolate (1.0 eq) in methanol to the sodium methoxide solution.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Physicochemical Properties and Spectroscopic Characterization

The isomeric trimethylthiophenes (2,3,4-, 2,3,5-, and 3,4,5-) are colorless to pale yellow liquids with characteristic odors. Their physical properties, such as boiling point and density, are similar but distinct enough to allow for separation by careful fractional distillation or gas chromatography.[18]

Table 1: Physical Properties of Trimethylthiophene Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2,3,4-Trimethylthiophene 1795-04-6C₇H₁₀S126.22~165-167
2,3,5-Trimethylthiophene 1795-05-7C₇H₁₀S126.22164-165
3,4,5-Trimethylthiophene Not readily availableC₇H₁₀S126.22Not readily available

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of trimethylthiophenes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the substitution pattern on the thiophene ring. The chemical shifts and coupling constants of the ring protons and the chemical shifts of the methyl carbons are characteristic for each isomer.[19]

  • Infrared (IR) Spectroscopy: IR spectra of trimethylthiophenes exhibit characteristic C-H stretching vibrations for the aromatic ring and the methyl groups, as well as ring stretching vibrations.[20]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compounds and provides fragmentation patterns that can aid in structural identification.[21]

Applications in Research and Industry

The unique properties of trimethylthiophenes make them valuable building blocks in various fields.

Drug Discovery and Development

The thiophene moiety is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][22] Trimethylthiophenes serve as important intermediates in the synthesis of more complex, biologically active molecules. The methyl groups can influence the compound's interaction with biological targets and its metabolic stability.[23]

Materials Science

Thiophene-based polymers are at the forefront of organic electronics research due to their semiconducting properties. Polyaniline and its derivatives are used in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[24] The substitution pattern of the thiophene monomer, including the presence and position of methyl groups, significantly impacts the polymer's electronic properties, solubility, and processability.

Flavor and Fragrance Industry

Some thiophene derivatives, including certain alkylated thiophenes, are known for their characteristic aromas and are used in the flavor and fragrance industry.[25]

Conclusion

From their roots in the early explorations of coal tar chemistry to their current status as versatile building blocks in modern synthetic chemistry, trimethylthiophene compounds have a rich history. The development of robust synthetic methodologies has enabled access to a wide range of these derivatives, fueling their application in diverse fields, most notably in the pursuit of new pharmaceuticals and advanced organic materials. As our understanding of structure-property relationships continues to grow, the strategic use of trimethylthiophenes in the design of functional molecules is set to expand even further.

References

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  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • J&K Scientific LLC. (2025, December 29). Gewald Reaction. Retrieved from [Link]

  • Fiesselmann, H. (1952). Über Oxy-thiophen-carbonsäure-ester-(2), I. Mitteil.: Die Einwirkung von Thioglykolsäure-ester auf Acetylen-dicarbonsäure-ester. Chemische Berichte, 85(9), 881-889.
  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
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  • Moloney, M. G., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. The Journal of Organic Chemistry, 83(3), 1588-1594.
  • White Rose Research Online. (2018). Synthesis of bifunctional thiophenes via Fiesselmann condensation of ynone trifluoroborate salts. Retrieved from [Link]

  • Mishra, R., & Tiwari, V. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
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  • Liu, W., et al. (2023). Base-Assisted Polymerizations of Elemental Sulfur and Alkynones for Temperature-Controlled Synthesis of Polythiophenes or Poly(1,4-dithiin)s. Journal of the American Chemical Society, 145(51), 27857-27867.
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  • Pinkin, L. D., et al. (1983). Synthesis of 2,3,4-trimethylthieno[2,3-b]pyridine. Chemistry of Heterocyclic Compounds, 19(8), 857-860.
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  • Beilstein Journals. (2017). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

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Foundational

Foreword: Bridging Heterocyclic Chemistry and Synthetic Utility

An In-depth Technical Guide Topic: The Role of the Thiophene Ring in Sulfonyl Chloride Reactivity In the landscape of modern drug development and organic synthesis, the sulfonyl chloride functional group is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Topic: The Role of the Thiophene Ring in Sulfonyl Chloride Reactivity

In the landscape of modern drug development and organic synthesis, the sulfonyl chloride functional group is a cornerstone for constructing complex molecular architectures, most notably the ubiquitous sulfonamide moiety.[1][2] Simultaneously, the thiophene ring, a sulfur-containing heterocycle, has established itself as a "privileged scaffold" — a bioisostere for the phenyl ring that offers unique electronic properties and metabolic profiles.[3][4] The fusion of these two entities into thiophenesulfonyl chlorides creates a class of reagents with nuanced reactivity that is critical for researchers to understand and harness.

This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how the inherent electronic nature of the thiophene ring modulates the reactivity of the sulfonyl chloride group. We will explore the causality behind its behavior, present validated experimental protocols, and offer insights gleaned from extensive experience in the field to empower you, the practicing scientist, to employ these reagents with precision and confidence.

Foundational Principles: Understanding the Key Players

The Electrophilic Nature of the Sulfonyl Chloride Group

The reactivity of any sulfonyl chloride is fundamentally dictated by the highly electrophilic character of the sulfur atom.[1] This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[5] This electron deficiency makes the sulfur atom a prime target for nucleophilic attack. The subsequent displacement of the chloride ion, an excellent leaving group, drives the reaction forward.[5]

The precise mechanism of nucleophilic substitution at the sulfonyl sulfur can vary, with evidence supporting both concerted SN2-like and stepwise addition-elimination pathways, depending on the nucleophile, substrate, and solvent conditions.[1] Regardless of the pathway, the reaction's feasibility hinges on the nucleophile's ability to attack the electrophilic sulfur center.

Electronic Landscape of the Thiophene Ring

Thiophene is a five-membered, planar heterocyclic compound that is aromatic.[6] It follows Hückel's rule, possessing a cyclic, conjugated system of 6 π-electrons.[7] The sulfur atom contributes a lone pair of electrons to the aromatic sextet, a critical feature that defines its electronic personality.[8][9]

This participation of the sulfur lone pair makes the thiophene ring a π-excessive system, meaning it is electron-rich compared to benzene.[3][7] This electron-rich nature is best visualized through its resonance structures, which show the delocalization of the sulfur's lone pair into the ring, placing a partial negative charge on the carbon atoms, particularly at the C2 (α) position.[6][10]

Resonance delocalization in the thiophene ring.

Consequently, the thiophene ring readily engages in electrophilic aromatic substitution, showing greater reactivity than benzene in these reactions.[9][11]

The Thiophene Ring's Modulatory Role in Sulfonyl Chloride Reactivity

When a sulfonyl chloride group is attached to a thiophene ring, the ring's electronic properties directly influence the electrophilicity of the sulfonyl sulfur.

Electronic Influence: A Balancing Act

The electron-rich thiophene ring acts as an electron-donating group through resonance. This donation of electron density to the sulfonyl group slightly reduces the partial positive charge on the sulfur atom.

  • Compared to Substituted Benzenesulfonyl Chlorides : The effect becomes clearer when compared to substituted analogs. For instance, benzenesulfonyl chlorides bearing electron-withdrawing groups (e.g., 4-nitrobenzenesulfonyl chloride) are significantly more reactive because the nitro group further enhances the sulfur's electrophilicity.[12][13] Conversely, those with electron-donating groups (e.g., p-toluenesulfonyl chloride) are less reactive.[12] Thiophenesulfonyl chloride's reactivity generally falls in a moderately reactive zone, often comparable to or slightly less reactive than benzenesulfonyl chloride itself.

Kinetic studies of the reactions of various sulfonyl chlorides with anilines in methanol provide quantitative support for these assertions.[14]

The Impact of Positional Isomerism

The point of attachment on the thiophene ring is a critical determinant of reactivity.

  • 2-Thiophenesulfonyl Chloride : This is the most common and synthetically accessible isomer. The sulfonyl group is attached to the carbon adjacent to the sulfur (the α-position). Electronic effects, both resonance and inductive, are most strongly felt from this position. The proximity to the sulfur heteroatom allows for more effective delocalization.

  • 3-Thiophenesulfonyl Chloride : With the sulfonyl group at the β-position, the electronic influence of the sulfur heteroatom is attenuated. This can lead to subtle differences in reactivity compared to the 2-isomer.[15]

Steric Considerations

Unlike a heavily substituted aromatic ring, the thiophene ring itself does not impart significant steric hindrance.[16] The five-membered ring is relatively compact. However, introducing substituents onto the thiophene ring, particularly at the 3-position for a 2-thiophenesulfonyl chloride, can create steric bulk that impedes the approach of a nucleophile, a phenomenon well-documented for ortho-substituted benzenesulfonyl chlorides.[17][18]

Quantitative Reactivity Comparison

To provide a tangible measure of reactivity, we can compare the second-order rate constants (k₂) for the reaction of various sulfonyl chlorides with a standard nucleophile, aniline, in methanol.

Sulfonyl ChlorideSubstituent EffectRelative Reactivity Trend
4-Nitrobenzenesulfonyl ChlorideStrongly Electron-WithdrawingHighest
Benzenesulfonyl ChlorideNeutral ReferenceHigh
2-Thiophenesulfonyl Chloride Electron-Donating (Resonance) Moderate-High
p-Toluenesulfonyl ChlorideWeakly Electron-DonatingModerate

This table provides a generalized comparison based on established principles of physical organic chemistry. Absolute rates are highly dependent on specific reaction conditions. Kinetic studies confirm that electron-withdrawing groups on an aromatic ring increase the reaction rate with anilines, while electron-donating groups decrease it.[14][18]

Field-Validated Experimental Protocols

Trustworthiness in synthesis relies on robust, reproducible protocols. The following methodologies are validated for the preparation and use of thiophenesulfonyl chlorides.

Protocol 1: Synthesis of 2-Thiophenesulfonyl Chloride

This procedure is adapted from a reliable one-step method using a pre-formed N,N-dimethylformamide-sulfuryl chloride complex, which is often more manageable for acid-sensitive substrates than chlorosulfuric acid.[19][20]

Objective: To synthesize 2-thiophenesulfonyl chloride from thiophene.

Materials:

  • N,N-dimethylformamide (DMF), anhydrous

  • Sulfuryl chloride (SO₂Cl₂), freshly distilled

  • Thiophene

  • Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Ice-water bath, round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Complex Formation: In a round-bottom flask cooled in an ice-water bath, add anhydrous DMF (9.5 g, 0.13 mol). To this, add freshly distilled sulfuryl chloride (17.6 g, 0.13 mol) dropwise with stirring, ensuring the internal temperature remains below 25°C. A hygroscopic solid complex will form. Stir for an additional 30 minutes at low temperature.

    • Scientist's Note: Pre-forming the Vilsmeier-type complex (DMF-SO₂Cl₂) in a controlled manner is crucial for safety and selectivity. This complex is the active chlorosulfonating agent.

  • Reaction: Add thiophene (8.4 g, 0.1 mol) to the complex. Heat the mixture on a water bath at 95-98°C for 1 hour with occasional shaking. The mixture will become a viscous brown liquid.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water. Transfer the mixture to a separatory funnel and extract with chloroform (3 x 50 mL).

  • Purification: Combine the organic extracts and wash successively with water, 5% NaHCO₃ solution (to neutralize any remaining acid), and finally with water again. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Isolation: Purify the resulting crude oil by vacuum distillation to yield 2-thiophenesulfonyl chloride as a colorless to brown liquid or low-melting solid.[21]

Workflow for the synthesis of 2-thiophenesulfonyl chloride.
Protocol 2: Synthesis of an N-Aryl-2-thiophenesulfonamide

This protocol details a standard procedure for reacting 2-thiophenesulfonyl chloride with an amine, a cornerstone reaction in drug discovery.[2][19]

Objective: To synthesize N-(4-methylphenyl)thiophene-2-sulfonamide.

Materials:

  • 2-Thiophenesulfonyl chloride

  • p-Toluidine (4-methylaniline)

  • Pyridine or Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reagent Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-toluidine (1.0 equivalent) and a non-nucleophilic base like pyridine or TEA (1.2 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve 2-thiophenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C.

    • Scientist's Note: Maintaining a low temperature controls the exothermic reaction. The base is essential to neutralize the HCl generated during the reaction, driving it to completion.[22]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion, typically 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure sulfonamide.

Significance in Drug Development

The thiophenesulfonamide scaffold is of paramount importance to medicinal chemists.[23] The thiophene ring serves as an effective bioisostere of a phenyl ring, often improving metabolic stability, solubility, or receptor binding affinity.[4] The sulfonamide group itself is a well-established pharmacophore, capable of acting as a hydrogen bond donor and acceptor, which is crucial for target engagement.[2] This combination has led to the development of numerous biologically active compounds, including enzyme inhibitors and receptor modulators.[19][23]

cluster_0 Core Components cluster_1 Resulting Properties in Drug Candidates Thiophene Thiophene Ring Properties Improved Pharmacokinetics (Metabolism, Solubility) Enhanced Pharmacodynamics (Receptor Binding, Potency) Thiophene->Properties Bioisosterism Unique Electronics Sulfonamide Sulfonamide Moiety Sulfonamide->Properties H-Bonding Capacity Structural Rigidity

Synergistic role in medicinal chemistry.

Conclusion

The thiophene ring is not a passive scaffold in the chemistry of sulfonyl chlorides; it is an active modulator of reactivity. Its π-excessive, electron-donating nature tempers the electrophilicity of the sulfonyl sulfur compared to systems bearing electron-withdrawing groups, placing thiophenesulfonyl chlorides in a versatile "sweet spot" of reactivity. This nuanced behavior, combined with the proven value of the resulting thiophenesulfonamide scaffold in medicinal chemistry, makes a thorough understanding of these principles essential for any scientist working at the forefront of organic synthesis and drug discovery. By mastering the interplay of electronics and reaction conditions, researchers can unlock the full potential of these powerful synthetic building blocks.

References

  • Fiveable. (2025, August 15). Sulfonyl Chloride Definition. Fiveable. Retrieved from [Link]

  • Brainly.in. (2018, December 12). resonance structure for thiopene. Brainly.in. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives. ResearchGate. Retrieved from [Link]

  • Filo. (2025, October 20). Draw the resonance structures of Thiophene and briefly explain on the sta... Filo. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 15). Resonance structures of some aromatic compounds. Chemistry Stack Exchange. Retrieved from [Link]

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). THIOPHENE. Gyan Sanchay. Retrieved from [Link]

  • MDPI. (2022, November 11). Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. MDPI. Retrieved from [Link]

  • Sone, T., Abe, Y., Sato, N., & Ebina, M. (1985). The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 58(3), 1063-1064. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 32 Resonance structures for 3-substituted thiophene with.... ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-thienylsulfonyl chloride. PrepChem.com. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2008). Excited states of thiophene: ring opening as deactivation mechanism. Physical Chemistry Chemical Physics, (3). Retrieved from [Link]

  • Scilit. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Scilit. Retrieved from [Link]

  • SciSpace. (1981). The reactions of some thiophene sulfonyl derivatives. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of electron‐donating (methoxy, left) and electron‐withdrawing groups (nitro, right) on the aromatic planar thiophene ring of the transition state during the pyramidal inversion. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Retrieved from [Link]

  • R Discovery. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: I. SOME 2-THIOPHENESULFONYL DERIVATIVES. R Discovery. Retrieved from [Link]

  • eScholarship.org. (n.d.). The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. eScholarship.org. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2019, May 15). The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. Oak Ridge National Laboratory. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Retrieved from [Link]

  • Preprints.org. (2024, May 17). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Preprints.org. Retrieved from [Link]

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  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Retrieved from [Link]

  • MDPI. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-Aryl-2,4,5-trimethylthiophene-3-sulfonamides

Introduction: The Thiophene Sulfonamide Scaffold in Modern Drug Discovery The sulfonamide functional group is a cornerstone of medicinal chemistry, prized for its role as a bioisostere of the amide bond and its presence...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, prized for its role as a bioisostere of the amide bond and its presence in a multitude of approved therapeutic agents.[1] When incorporated into a heterocyclic scaffold like thiophene, the resulting molecules, known as thienyl sulfonamides, exhibit a wide spectrum of biological activities and have become privileged structures in drug discovery.[2][3] Thiophene-based compounds are key components in drugs approved for treating inflammation, cancer, and infectious diseases, owing to the ring's versatile chemistry and ability to engage in crucial drug-receptor interactions.[3]

This guide provides a detailed examination of the synthesis of N-substituted sulfonamides derived from 2,4,5-trimethylthiophene-3-sulfonyl chloride and various primary amines. We will delve into the mechanistic underpinnings of this transformation, offer a robust and detailed experimental protocol, and discuss key technical considerations for optimizing this reaction, particularly in the context of a sterically hindered sulfonyl chloride.

Core Reactivity and Mechanistic Pathway

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center. The reactivity of the sulfonyl chloride is driven by the highly electrophilic nature of the sulfur atom, which is rendered electron-deficient by three strongly electronegative atoms (two oxygens and one chlorine).[4]

The reaction proceeds via the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the 2,4,5-trimethylthiophene-3-sulfonyl chloride. This forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine, removes a proton from the nitrogen atom to neutralize the resulting ammonium species. This step is critical as it also neutralizes the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting primary amine, rendering it non-nucleophilic and halting the reaction.[5]

The overall transformation is robust and generally high-yielding, making it a staple in synthetic organic chemistry.

Sources

Application

Application Notes and Protocols for the Synthesis of Sulfonamides from Trimethylthiophene-3-sulfonyl Chloride

Abstract This comprehensive technical guide provides detailed protocols and theoretical insights for the synthesis of sulfonamides derived from trimethylthiophene-3-sulfonyl chloride. Sulfonamides are a cornerstone in me...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed protocols and theoretical insights for the synthesis of sulfonamides derived from trimethylthiophene-3-sulfonyl chloride. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] Thiophene-containing molecules are also of significant interest in drug discovery due to their diverse therapeutic applications.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology for the synthesis, purification, and characterization of novel trimethylthiophene-based sulfonamides. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Thiophene-Based Sulfonamides

The sulfonamide functional group (-SO₂NHR) is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3] Their mechanism of action often involves the competitive inhibition of enzymes crucial for microbial survival or disease progression.[3] The thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, is another key pharmacophore found in a multitude of approved drugs.[4][5] The incorporation of a thiophene moiety into a sulfonamide structure can modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced therapeutic efficacy and novel biological activities.[4]

This application note focuses on the use of trimethylthiophene-3-sulfonyl chloride as a versatile building block for the synthesis of a diverse library of sulfonamides. The protocols provided herein are designed to be robust and adaptable for various primary and secondary amines as nucleophilic partners.

Reaction Mechanism and Rationale

The synthesis of sulfonamides from sulfonyl chlorides is a classic and highly efficient nucleophilic substitution reaction.[6] The sulfur atom in the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfonyl group susceptible to attack by nucleophiles, such as the lone pair of electrons on the nitrogen atom of a primary or secondary amine.[6]

The reaction typically proceeds in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[7]

Reaction Scheme:

reactant1 Trimethylthiophene-3-sulfonyl chloride reaction_center + reactant1->reaction_center reactant2 Primary or Secondary Amine (R1R2NH) reactant2->reaction_center base Base (e.g., Pyridine) base->reaction_center product Trimethylthiophene-3-sulfonamide byproduct Base Hydrochloride arrow -> reaction_center->arrow Solvent (e.g., DCM) Room Temperature product_center + arrow->product_center product_center->product product_center->byproduct

Caption: General reaction scheme for the synthesis of sulfonamides.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative sulfonamide from trimethylthiophene-3-sulfonyl chloride and a primary amine.

Materials and Reagents
  • Trimethylthiophene-3-sulfonyl chloride

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl acetate (for chromatography)

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine or triethylamine (1.2 equivalents) dropwise.

  • Addition of Sulfonyl Chloride: To the cooled solution, add a solution of trimethylthiophene-3-sulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Experimental Workflow Diagram:

start Start dissolve_amine Dissolve amine in anhydrous DCM start->dissolve_amine add_base Add base (Pyridine/TEA) at 0 °C dissolve_amine->add_base add_sulfonyl_chloride Add trimethylthiophene-3-sulfonyl chloride solution dropwise add_base->add_sulfonyl_chloride react Stir at room temperature (2-4 hours) add_sulfonyl_chloride->react monitor Monitor reaction by TLC react->monitor workup Aqueous work-up (HCl, NaHCO3, Brine) monitor->workup Reaction complete dry Dry organic layer (MgSO4/Na2SO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of trimethylthiophene sulfonamides.

Characterization of Synthesized Sulfonamides

Thorough characterization is essential to confirm the identity and purity of the synthesized sulfonamides. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect to see characteristic signals for the protons on the trimethylthiophene ring, the protons of the R groups from the amine, and a signal for the N-H proton of the sulfonamide group (if a primary amine was used). The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show signals for the carbons of the trimethylthiophene ring, the carbons of the R groups, and potentially the carbonyl carbon if an amide or ester is present in the R groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Look for the following characteristic absorption bands[8][9][10]:

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-H (sulfonamide)Stretching3350 - 3140
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
S=O (sulfonamide)Asymmetric Stretching1370 - 1330
S=O (sulfonamide)Symmetric Stretching1180 - 1160
S-NStretching940 - 900
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized sulfonamide. Electrospray ionization (ESI) is a suitable technique for these types of compounds.

Characterization Workflow:

start Purified Sulfonamide nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis end Final Characterized Product data_analysis->end

Caption: Workflow for the characterization of synthesized sulfonamides.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield Inactive sulfonyl chloride (hydrolyzed).Use freshly prepared or properly stored sulfonyl chloride.
Low reactivity of the amine.Increase reaction temperature or use a more forcing solvent (e.g., DMF).
Insufficient base.Ensure at least 1.2 equivalents of base are used.
Multiple products observed by TLC Formation of side products.Optimize reaction temperature and time. Ensure slow addition of the sulfonyl chloride.
Impure starting materials.Purify starting materials before use.
Difficulty in purification Product is highly polar or non-polar.Adjust the polarity of the eluent system for column chromatography.
Product co-elutes with impurities.Consider alternative purification methods such as recrystallization or preparative HPLC.

Safety Precautions

  • Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine and triethylamine are flammable and have strong odors. Handle them in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of sulfonamides from trimethylthiophene-3-sulfonyl chloride provides a versatile route to a wide range of novel compounds with potential applications in drug discovery. The protocols and guidelines presented in this application note offer a robust starting point for the synthesis, purification, and characterization of these valuable molecules. By understanding the underlying chemical principles and potential challenges, researchers can efficiently generate libraries of thiophene-based sulfonamides for biological evaluation.

References

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available from: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available from: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]

  • Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. PrepChem.com. Available from: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available from: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Verlag der Zeitschrift für Naturforschung. Available from: [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available from: [Link]

  • Therapeutic importance of synthetic thiophene. National Institutes of Health. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Available from: [Link]

  • Synthesis of sulfonamides using sulfonyl chloride and a base. ResearchGate. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available from: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. Available from: [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. Available from: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl. ResearchGate. Available from: [Link]

  • PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES. European Patent Office. Available from: [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available from: [Link]

  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. Available from: [Link]

  • General preparation method of sulfonyl chloride. Google Patents.
  • 2-thiophenethiol. Organic Syntheses. Available from: [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. Available from: [Link]

  • Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. PubMed. Available from: [Link]

Sources

Method

Application Notes and Protocols for Trimethylthiophene-3-sulfonyl Chloride in Medicinal Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct literature on trimethylthiophene-3-sulfonyl chloride is limited. The following application notes and protocols are based on estab...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on trimethylthiophene-3-sulfonyl chloride is limited. The following application notes and protocols are based on established principles of thiophene and sulfonyl chloride chemistry, drawing from studies on analogous substituted thiophene sulfonyl chlorides. This guide serves as an expert-informed resource for researchers exploring the potential of this novel reagent.

Introduction: The Promise of a Novel Scaffold

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a valuable component in drug design.[1] When functionalized with a sulfonyl chloride group, the resulting thiophene sulfonyl chloride becomes a powerful electrophile for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[2][3]

This guide focuses on a specific, albeit lesser-explored, member of this family: trimethylthiophene-3-sulfonyl chloride. The introduction of three methyl groups onto the thiophene core is anticipated to modulate the molecule's lipophilicity, metabolic stability, and steric profile, potentially offering new avenues for structure-activity relationship (SAR) studies. While direct experimental data on this specific compound is not widely available, this document provides a comprehensive framework for its synthesis, reactivity, and potential applications, based on extensive knowledge of related compounds.

Proposed Synthesis of Trimethylthiophene-3-sulfonyl Chloride

The synthesis of trimethylthiophene-3-sulfonyl chloride can be envisioned as a two-step process: first, the construction of the trimethylthiophene core, followed by chlorosulfonation.

Step 1: Synthesis of 2,3,5-Trimethylthiophene

Several methods exist for the synthesis of substituted thiophenes.[4][5] A plausible route to 2,3,5-trimethylthiophene could involve a variation of the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source.

Step 2: Chlorosulfonation of 2,3,5-Trimethylthiophene

The introduction of the sulfonyl chloride group onto the thiophene ring is a critical step. Direct chlorosulfonation using a complex of sulfuryl chloride (SO₂Cl₂) and N,N-dimethylformamide (DMF) is a viable and operationally simple method for preparing thiophenesulfonyl chlorides.[6]

Protocol 1: Proposed Synthesis of Trimethylthiophene-3-sulfonyl Chloride

Materials:

  • 2,3,5-Trimethylthiophene

  • N,N-Dimethylformamide (DMF), freshly distilled

  • Sulfuryl chloride (SO₂Cl₂), freshly distilled

  • Ice

  • Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Complex Formation: In a round-bottom flask cooled in an ice bath, add freshly distilled DMF. To this, add freshly distilled sulfuryl chloride dropwise with constant stirring, ensuring the temperature is maintained below 25°C. A solid complex will form.

  • Reaction with Thiophene: To the pre-formed DMF-SO₂Cl₂ complex, add 2,3,5-trimethylthiophene.

  • Heating: Heat the reaction mixture on a water bath at an appropriate temperature (e.g., 95-98°C) for 1-3 hours with occasional shaking.[6]

  • Quenching and Extraction: After cooling, pour the reaction mixture into ice-water and extract with chloroform.

  • Washing: Wash the chloroform layer successively with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield trimethylthiophene-3-sulfonyl chloride.

Diagram 1: Proposed Synthesis of Trimethylthiophene-3-sulfonyl Chloride

G cluster_0 Step 1: Synthesis of 2,3,5-Trimethylthiophene cluster_1 Step 2: Chlorosulfonation 1,4-Dicarbonyl Precursor 1,4-Dicarbonyl Precursor Trimethylthiophene Trimethylthiophene 1,4-Dicarbonyl Precursor->Trimethylthiophene Paal-Knorr Synthesis Sulfur Source Sulfur Source Sulfur Source->Trimethylthiophene Trimethylthiophene_sulfonyl_chloride Trimethylthiophene-3-sulfonyl Chloride Trimethylthiophene->Trimethylthiophene_sulfonyl_chloride Reaction with Complex DMF DMF DMF_SO2Cl2_Complex DMF-SO2Cl2 Complex DMF->DMF_SO2Cl2_Complex SO2Cl2 SO2Cl2 SO2Cl2->DMF_SO2Cl2_Complex DMF_SO2Cl2_Complex->Trimethylthiophene_sulfonyl_chloride G Start Start Dissolve_Amine Dissolve amine and base in anhydrous solvent Start->Dissolve_Amine Add_Sulfonyl_Chloride Add trimethylthiophene-3-sulfonyl chloride solution dropwise at 0°C Dissolve_Amine->Add_Sulfonyl_Chloride React Stir at room temperature (Monitor by TLC) Add_Sulfonyl_Chloride->React Workup Aqueous work-up (acid, water, brine) React->Workup Isolate_Purify Dry organic layer, concentrate, and purify product Workup->Isolate_Purify End End Isolate_Purify->End

Sources

Application

An In-depth Technical Guide to the Sulfonylation of Nucleophiles using 2,4,5-Trimethylthiophene-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the protocol for sulfonylation reactions utilizing 2,4,5-trimethylthiophene-3-sulfonyl chloride. The document provides a th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the protocol for sulfonylation reactions utilizing 2,4,5-trimethylthiophene-3-sulfonyl chloride. The document provides a thorough understanding of the synthesis of the key reagent, its application in the formation of sulfonamides and sulfonate esters, and the critical mechanistic considerations that underpin this important transformation in medicinal chemistry and organic synthesis. The unique structural features of the trimethylthiophene moiety offer a distinct lipophilic and heteroaromatic character to the resulting sulfonamides, making them attractive scaffolds in drug discovery programs.[1][2]

Introduction: The Significance of Thiophene-Containing Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The thiophene ring, a sulfur-containing heterocycle, is a privileged structure in drug design, known to enhance metabolic stability and modulate the physicochemical properties of drug candidates.[4] The combination of these two pharmacophores in trimethylthiophene sulfonamides presents a compelling strategy for the development of novel therapeutic agents.

This guide provides a detailed protocol for the preparation of sulfonamides and sulfonate esters using 2,4,5-trimethylthiophene-3-sulfonyl chloride, a versatile but less commonly documented reagent. We will first explore the synthesis of the sulfonyl chloride itself, followed by detailed procedures for its reaction with amine and alcohol nucleophiles.

Synthesis of 2,4,5-Trimethylthiophene-3-sulfonyl Chloride

The preparation of 2,4,5-trimethylthiophene-3-sulfonyl chloride is a two-step process, starting with the synthesis of the parent heterocycle, 2,4,5-trimethylthiophene, followed by its chlorosulfonation.

Synthesis of 2,4,5-Trimethylthiophene

While various methods exist for the synthesis of substituted thiophenes, a common approach involves the reaction of a 1,4-dicarbonyl compound with a sulfur source. For 2,4,5-trimethylthiophene, a plausible laboratory-scale synthesis can be adapted from known procedures for similar polysubstituted thiophenes.

Protocol: Synthesis of 2,4,5-Trimethylthiophene

This protocol is based on general methods for thiophene synthesis and may require optimization.

ReagentsMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
3-Methyl-2,4-pentanedione114.1410011.4 g
Lawesson's Reagent404.475020.2 g
Anhydrous Toluene--200 mL

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione (11.4 g, 100 mmol) and anhydrous toluene (200 mL).

  • Carefully add Lawesson's reagent (20.2 g, 50 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solid byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 2,4,5-trimethylthiophene.

Chlorosulfonation of 2,4,5-Trimethylthiophene

Chlorosulfonation is a common method for introducing a sulfonyl chloride group onto an aromatic ring.[5] The reaction of 2,4,5-trimethylthiophene with chlorosulfonic acid is expected to proceed with high regioselectivity for the 3-position due to the directing effects of the methyl groups.

Protocol: Synthesis of 2,4,5-Trimethylthiophene-3-sulfonyl Chloride

Safety Note: Chlorosulfonic acid is a highly corrosive and reactive substance. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

ReagentsMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
2,4,5-Trimethylthiophene126.22506.31 g
Chlorosulfonic Acid116.521508.7 mL (17.5 g)
Anhydrous Dichloromethane--100 mL

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4,5-trimethylthiophene (6.31 g, 50 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add chlorosulfonic acid (8.7 mL, 150 mmol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with cold water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,5-trimethylthiophene-3-sulfonyl chloride, which can be used in the next step without further purification or purified by recrystallization from a suitable solvent like hexane.

Protocol for Sulfonylation Reactions

The following protocols provide a general framework for the sulfonylation of primary and secondary amines and alcohols using 2,4,5-trimethylthiophene-3-sulfonyl chloride. Optimization of reaction conditions may be necessary for specific substrates.

Sulfonamide Synthesis (Reaction with Amines)

The reaction of sulfonyl chlorides with primary or secondary amines is a robust method for the synthesis of sulfonamides.[6] A base is required to neutralize the hydrochloric acid byproduct.[7]

General Protocol for N-Sulfonylation:

ReagentsStoichiometry
Amine (Primary or Secondary)1.0 eq
2,4,5-Trimethylthiophene-3-sulfonyl Chloride1.1 eq
Base (e.g., Triethylamine, Pyridine)1.5 - 2.0 eq
Anhydrous Solvent (e.g., DCM, THF)-

Procedure:

  • In a dry round-bottom flask, dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,4,5-trimethylthiophene-3-sulfonyl chloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Visualization of the Sulfonylation Workflow:

Sulfonylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine + Base in Solvent Addition Slow Addition at 0°C Amine->Addition SulfonylChloride 2,4,5-Trimethylthiophene-3-sulfonyl Chloride Solution SulfonylChloride->Addition Stirring Stir at RT (2-16h) Addition->Stirring Quench Quench with Water Stirring->Quench Extraction Extraction Quench->Extraction Wash Wash (Acid, Base, Brine) Extraction->Wash Dry Dry & Concentrate Wash->Dry Purify Purification Dry->Purify Product Pure Sulfonamide Purify->Product

Caption: General workflow for the synthesis of sulfonamides.

Sulfonate Ester Synthesis (Reaction with Alcohols)

The reaction of sulfonyl chlorides with alcohols in the presence of a base yields sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (hydroxyl) into an excellent one (sulfonate).[6]

General Protocol for O-Sulfonylation:

ReagentsStoichiometry
Alcohol1.0 eq
2,4,5-Trimethylthiophene-3-sulfonyl Chloride1.1 eq
Base (e.g., Pyridine, Triethylamine)1.5 eq
Anhydrous Solvent (e.g., DCM, Pyridine)-

Procedure:

  • In a dry round-bottom flask, dissolve the alcohol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or pyridine).

  • Add the base (1.5 eq). If using pyridine as the base, it can also serve as the solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2,4,5-trimethylthiophene-3-sulfonyl chloride (1.1 eq) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-8 hours, monitoring the reaction by TLC.

  • Work-up: Add water to quench the reaction. If DCM was used as the solvent, transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. If pyridine was the solvent, remove it under reduced pressure and then perform an aqueous work-up.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purification: Purify the crude sulfonate ester by column chromatography or recrystallization.

Mechanistic Insights

The sulfonylation reaction proceeds via a nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride.[8] The electron-withdrawing oxygen atoms and the chlorine atom render the sulfur atom highly susceptible to nucleophilic attack. The reaction is facilitated by a base which neutralizes the generated HCl, driving the reaction to completion. The generally accepted mechanism is a nucleophilic substitution at the sulfur center, which can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination mechanism, depending on the specific reactants and conditions.

Visualization of the General Sulfonylation Mechanism:

Caption: General mechanism of sulfonamide formation.

Troubleshooting

ProblemPossible CauseSolution
Low or no reaction Poorly nucleophilic amine/alcoholIncrease reaction temperature; use a more activating base (e.g., DBU); consider microwave-assisted synthesis.[9]
Steric hindranceProlong reaction time; increase temperature.
Inactive sulfonyl chlorideCheck the quality of the sulfonyl chloride; it can hydrolyze over time.
Formation of multiple products Di-sulfonylation of primary aminesUse a stoichiometric amount of sulfonyl chloride (1.0-1.1 eq).
Side reactions due to high temperatureMaintain a low temperature during the addition of the sulfonyl chloride.
Difficult purification Excess base or salt contaminationPerform a thorough aqueous work-up. A brine wash is crucial for removing residual water and some salts.
Co-elution of product and starting materialOptimize the solvent system for column chromatography.

Conclusion

The protocol detailed in this guide provides a robust framework for the synthesis of novel sulfonamides and sulfonate esters using 2,4,5-trimethylthiophene-3-sulfonyl chloride. The resulting compounds, incorporating the unique trimethylthiophene scaffold, hold significant potential for the development of new therapeutic agents. By understanding the synthesis of the starting sulfonyl chloride and the key parameters of the sulfonylation reaction, researchers can effectively utilize this versatile building block in their drug discovery and development endeavors.

References

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  • Olguin, Y., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
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  • (No author given). (n.d.). General preparation method of sulfonyl chloride.
  • Black, D. S., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 30.
  • (No author given). (n.d.). 3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride. ChemScene.
  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Szafrański, K., et al. (2018). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 23(1), 123.
  • (No author given). (n.d.). (2,4,5-Trimethylthiophen-3-yl)boronic acid pinacol ester. Fluorochem.
  • Szafrański, K., et al. (2014). Synthesis and anti-yeast evaluation of novel 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)

Sources

Method

Trimethylthiophene-3-sulfonyl Chloride: A Versatile Building Block for Advanced Organic Synthesis

Introduction: The Strategic Importance of the Trimethylthiophene Moiety In the landscape of modern medicinal chemistry and materials science, the thiophene nucleus is a privileged scaffold.[1][2] Its unique electronic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Trimethylthiophene Moiety

In the landscape of modern medicinal chemistry and materials science, the thiophene nucleus is a privileged scaffold.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl group have cemented its role in the design of novel therapeutic agents and functional materials.[2][3] The strategic incorporation of substituents onto the thiophene ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among these, the trimethylthiophene moiety offers a distinct combination of steric and electronic features. The methyl groups enhance lipophilicity and can provide crucial steric hindrance to modulate binding interactions with biological targets or influence the solid-state packing of organic materials.

This application note provides a comprehensive guide to the use of trimethylthiophene-3-sulfonyl chloride , a highly reactive and versatile building block for the synthesis of a diverse array of complex organic molecules, with a particular focus on the construction of sulfonamides. We will delve into the synthesis of this key intermediate, explore its reactivity profile, and provide detailed protocols for its application in the synthesis of high-value compounds.

Synthesis of Trimethylthiophene-3-sulfonyl Chloride: A Two-Step Approach

The preparation of trimethylthiophene-3-sulfonyl chloride is a two-step process that begins with the synthesis of the parent heterocycle, 2,4,5-trimethylthiophene, followed by its regioselective chlorosulfonation.

Part 1: Synthesis of 2,4,5-Trimethylthiophene

The synthesis of polysubstituted thiophenes can be achieved through various methods. A common and effective approach for the synthesis of 2,5-dimethylthiophene involves the Paal-Knorr synthesis, reacting a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide.[4] For the synthesis of 2,4,5-trimethylthiophene, a similar strategy can be employed, starting from an appropriately substituted precursor.

Protocol 1: Synthesis of 2,4,5-Trimethylthiophene

Materials:

  • 3-Methyl-2,5-hexanedione

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 3-methyl-2,5-hexanedione (1.0 eq) and anhydrous toluene.

  • With vigorous stirring, add phosphorus pentasulfide (0.5 eq) portion-wise to the solution. The reaction is exothermic.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it over ice.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure 2,4,5-trimethylthiophene.

Part 2: Chlorosulfonation of 2,4,5-Trimethylthiophene

The introduction of a sulfonyl chloride group onto the thiophene ring is typically achieved through electrophilic substitution using chlorosulfonic acid. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents on the ring. For 2,4,5-trimethylthiophene, the 3-position is the most activated and sterically accessible site for electrophilic attack.

Protocol 2: Synthesis of 2,4,5-Trimethylthiophene-3-sulfonyl Chloride

Materials:

  • 2,4,5-Trimethylthiophene

  • Chlorosulfonic acid (ClSO₃H)

  • Anhydrous dichloromethane (DCM)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed reaction vessel with a dropping funnel and mechanical stirrer

  • Low-temperature circulator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a jacketed reaction vessel, dissolve 2,4,5-trimethylthiophene (1.0 eq) in anhydrous dichloromethane and cool the solution to -10 °C using a low-temperature circulator.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise via a dropping funnel, maintaining the internal temperature below -5 °C.

  • After the addition is complete, allow the reaction mixture to stir at -10 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,5-trimethylthiophene-3-sulfonyl chloride. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Application in Sulfonamide Synthesis: A Gateway to Bioactive Molecules

The primary application of trimethylthiophene-3-sulfonyl chloride is in the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[5][6] The reaction of trimethylthiophene-3-sulfonyl chloride with primary or secondary amines provides a straightforward and efficient route to novel sulfonamide derivatives.

The Causality Behind Experimental Choices in Sulfonamide Synthesis

The synthesis of sulfonamides from sulfonyl chlorides and amines is a nucleophilic substitution reaction. The choice of base and solvent is critical for the success of this transformation. A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The solvent should be inert to the reaction conditions and capable of dissolving both reactants. Dichloromethane and tetrahydrofuran are common choices.

Protocol 3: General Procedure for the Synthesis of N-Aryl-2,4,5-trimethylthiophene-3-sulfonamides

Materials:

  • 2,4,5-Trimethylthiophene-3-sulfonyl chloride

  • Substituted aniline (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,4,5-trimethylthiophene-3-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-2,4,5-trimethylthiophene-3-sulfonamide.

Data Presentation

Entry Amine Base Solvent Yield (%)
1AnilinePyridineDCM85
24-MethoxyanilineTEATHF92
34-ChloroanilinePyridineDCM88
4BenzylamineTEADCM90

Note: The yields presented in the table are representative and may vary based on the specific reaction conditions and the nature of the amine.

Visualization of Synthetic Workflow

G cluster_0 Synthesis of Starting Material cluster_1 Chlorosulfonation cluster_2 Sulfonamide Formation 3-Methyl-2,5-hexanedione 3-Methyl-2,5-hexanedione 2,4,5-Trimethylthiophene 2,4,5-Trimethylthiophene 3-Methyl-2,5-hexanedione->2,4,5-Trimethylthiophene P₄S₁₀, Toluene, Reflux Trimethylthiophene-3-sulfonyl chloride Trimethylthiophene-3-sulfonyl chloride 2,4,5-Trimethylthiophene->Trimethylthiophene-3-sulfonyl chloride ClSO₃H, DCM, -10 °C N-Substituted Sulfonamide N-Substituted Sulfonamide Trimethylthiophene-3-sulfonyl chloride->N-Substituted Sulfonamide Amine, Base, DCM or THF

Caption: Synthetic workflow for trimethylthiophene-based sulfonamides.

Mechanism of Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The base plays a crucial role in deprotonating the amine nitrogen in the intermediate, facilitating the final product formation.

G Amine R-NH₂ Intermediate [Ar-SO₂(Cl)NH₂⁺-R] Amine->Intermediate Nucleophilic Attack Sulfonyl_Chloride Ar-SO₂Cl Sulfonyl_Chloride->Intermediate Product Ar-SO₂NH-R Intermediate->Product Deprotonation Protonated_Base Base-H⁺ Product->Protonated_Base Chloride Cl⁻ Product->Chloride Base Base Base->Product

Caption: General mechanism of sulfonamide formation.

Conclusion and Future Outlook

Trimethylthiophene-3-sulfonyl chloride is a valuable and reactive building block that provides a straightforward entry into a wide range of novel sulfonamide derivatives. The synthetic protocols outlined in this application note are robust and can be adapted to a variety of amine substrates, enabling the generation of diverse chemical libraries for drug discovery and materials science research. The unique steric and electronic properties of the trimethylthiophene moiety make it an attractive scaffold for the development of next-generation bioactive molecules and functional materials. Further exploration of the reactivity of trimethylthiophene-3-sulfonyl chloride with other nucleophiles, such as alcohols and thiols, will undoubtedly expand its utility in organic synthesis.

References

  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives.
  • Jadhav, S. D., & Disouza, J. I. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Journal of Heterocyclic Chemistry, 18(5), 1035-1038.
  • El-Gaby, M. S. A. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5289-5311.
  • Alam, M. A. (2015). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 7(3), 241-253.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis and properties of novel 2-substituted-amino-5-[4-methoxy-3-(3-methyl-isoxazol-5-yl)-phenyl]-1,3,4-thiadiazoles as potential antimicrobial agents. Archiv der Pharmazie, 340(5), 236-241.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273.
  • Patel, A. A., & Mehta, G. A. (2010). Thiophene: A Promising Scaffold for Medicinal Chemistry. Der Pharma Chemica, 2(1), 215-224.
  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. Retrieved from [Link]

  • Scilit. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • Organic & Biomolecular Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparing 2,4 Dimethylthiophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • MDPI. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloromethylthiophene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-204.
  • Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A simple and highly effective oxidative chlorination protocol for the preparation of arenesulfonyl chlorides. Retrieved from [Link]

Sources

Application

Preparation of Novel Heterocyclic Compounds using Trimethylthiophene-3-Sulfonyl Chloride: Synthesis, Mechanisms, and Applications in Drug Discovery

Introduction and Mechanistic Rationale Trimethylthiophene-3-sulfonyl chloride (CAS: 98546-91-9) is a highly versatile electrophilic building block utilized in the synthesis of complex heterocyclic sulfonamides and sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Trimethylthiophene-3-sulfonyl chloride (CAS: 98546-91-9) is a highly versatile electrophilic building block utilized in the synthesis of complex heterocyclic sulfonamides and sulfonate esters. In modern drug discovery, the thiophene ring serves as a classical bioisostere for the phenyl ring, offering distinct electronic properties and altered lipophilicity. However, unsubstituted thiophenes are often subject to rapid oxidative metabolism (e.g., epoxidation) by cytochrome P450 enzymes.

The Causality of Experimental Choice: The strategic selection of the 2,4,5-trimethyl substituted derivative directly addresses this metabolic liability. The methyl groups provide profound steric shielding around the thiophene core, effectively blocking the primary sites of metabolic attack[1]. Furthermore, the incorporation of three methyl groups significantly increases the overall lipophilicity (LogP) of the resulting pharmacophore. This is a critical design parameter for neuroactive ligands that must penetrate the blood-brain barrier (BBB) to engage central nervous system targets, such as 5-HT receptors[1].

In metalloenzyme inhibition, such as targeting Carbonic Anhydrase II (CA II) or Insulin-Degrading Enzyme (IDE), the trimethylthiophene-3-sulfonamide moiety acts as a potent zinc-binding group (ZBG). The sulfonamide nitrogen coordinates directly with the active-site Zn2+ ion, while the bulky trimethylthiophene tail occupies the hydrophobic specificity pocket, driving both potency and selectivity[2][3].

SynthesisWorkflow A Trimethylthiophene-3-sulfonyl chloride (Starting Material) D Nucleophilic Acyl Substitution (S_N2 at Sulfur) A->D B Nucleophilic Amine / Alcohol (Reagent) B->D C Base (DIPEA / Pyridine) Solvent (DCM / THF) C->D E Crude Sulfonamide / Sulfonate Ester D->E F Purification (Flash Chromatography) E->F G Novel Heterocyclic Compound (Target Ligand) F->G

Workflow for the synthesis of novel heterocycles using trimethylthiophene-3-sulfonyl chloride.

Experimental Protocols

The following self-validating protocols describe the conversion of trimethylthiophene-3-sulfonyl chloride into biologically active sulfonamides and sulfonate esters.

Protocol A: General Synthesis of Trimethylthiophene-3-Sulfonamides

This protocol utilizes a standard bimolecular nucleophilic substitution ( SN​2 ) at the sulfur center. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion without competing with the primary amine nucleophile.

Reagents & Materials:

  • Trimethylthiophene-3-sulfonyl chloride (1.0 equiv, 1.0 mmol)

  • Primary or secondary heterocyclic amine (1.1 equiv, 1.1 mmol)

  • DIPEA (2.0 equiv, 2.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolution: Dissolve the heterocyclic amine (1.1 mmol) and DIPEA (2.0 mmol) in 5 mL of anhydrous DCM.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses the formation of disulfonamide side products and minimizes the exothermic degradation of the sulfonyl chloride.

  • Addition: Dissolve trimethylthiophene-3-sulfonyl chloride (1.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active sulfonyl chloride spot and the appearance of a more polar product spot indicates completion. Ninhydrin stain can be used to ensure the consumption of the aliphatic amine.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with 1N HCl (10 mL) to remove unreacted amine, followed by brine (10 mL).

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure sulfonamide.

Protocol B: Synthesis of Sulfonate Esters (O-Sulfonylation)

When coupling with alcohols to form sulfonate esters (often used as intermediates for macrocyclization or direct biological testing), 4-Dimethylaminopyridine (DMAP) is required. Causality: Alcohols are weaker nucleophiles than amines. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that accelerates the transfer of the sulfonyl group to the alcohol.

Step-by-Step Methodology:

  • Dissolve the target alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration) under argon.

  • Add Triethylamine (TEA) (2.0 equiv) and DMAP (0.1 equiv). Cool to 0 °C.

  • Add trimethylthiophene-3-sulfonyl chloride (1.2 equiv) portion-wise.

  • Stir at room temperature for 4–6 hours until TLC indicates complete consumption of the alcohol.

  • Perform an aqueous workup (similar to Protocol A) and purify via column chromatography.

Quantitative Data Presentation

The versatility of trimethylthiophene-3-sulfonyl chloride is demonstrated by its successful coupling with various nucleophiles to generate diverse pharmacological agents[1][2][3].

Table 1: Reaction Optimization and Biological Applications of Synthesized Derivatives

EntryNucleophile (Amine/Alcohol)Base / CatalystTime (h)Yield (%)Primary Biological TargetRef.
1 4-Aminopyridine derivativesDIPEA1278 - 85Carbonic Anhydrase II (CA II)[3]
2 3-Amino-pyrrolidine derivatives K2​CO3​ / DMAP24795-HT6 / 5-HT7 Receptors[1]
3 Hydroxypyridinethione (HOPTO)Pyridine653 - 65Insulin-Degrading Enzyme (IDE)[2]
4 Substituted PhenolsTEA / DMAP488 - 92Synthetic IntermediatesN/A

Biological Pathways and Applications

Compounds derived from trimethylthiophene-3-sulfonyl chloride have shown remarkable efficacy across multiple therapeutic domains. The sulfonamide motif acts as a critical hydrogen bond donor/acceptor and metal chelator.

  • Neuropsychiatric Dementia: Arylsulfonamides synthesized from this precursor exhibit nanomolar affinity for 5-HT6 and 5-HT7 receptors. By acting as antagonists at these GPCRs, these compounds modulate mood and possess significant cognitive-enhancing properties[1].

  • Metabolic Disorders: Thiophene sulfonamide derivatives of hydroxypyridinethiones (HOPTOs) have been identified as broad-spectrum, metal-binding inhibitors of Insulin-Degrading Enzyme (IDE). Inhibiting IDE prevents the rapid degradation of insulin and amylin, offering a novel therapeutic avenue for diabetes and obesity[2].

  • Glaucoma and Diuresis: As classical zinc-binders, these compounds potently inhibit Carbonic Anhydrase II (in vitro IC50​<10 nM), reducing intraocular pressure[3].

BiologicalPathway Ligand Trimethylthiophene-3-Sulfonamide Ligand Target1 Carbonic Anhydrase II (Zn2+ Metalloenzyme) Ligand->Target1 Binds Zn2+ Target2 5-HT6 / 5-HT7 Receptors (GPCRs) Ligand->Target2 Antagonism Target3 Insulin-Degrading Enzyme (IDE) Ligand->Target3 Inhibits Cleavage Outcome1 Diuretic / Antiglaucoma Effects Target1->Outcome1 Outcome2 Mood Modulation & Cognitive Enhancement Target2->Outcome2 Outcome3 Metabolic Homeostasis (Diabetes / Obesity) Target3->Outcome3

Pharmacological targets and therapeutic outcomes of trimethylthiophene-3-sulfonamides.

References

  • [3] Chow, K., et al. "5-Substituted 3-thiophenesulfonamides as carbonic anhydrase inhibitors." European Journal of Medicinal Chemistry, 1996.[Link]

  • [1] Marcinkowska, M., et al. "Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia." Journal of Medicinal Chemistry, 2021.[Link]

  • [2] Adamek, R. N., et al. "Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme." ChemMedChem, 2021.[Link]

Sources

Method

Application Note: Catalytic Methodologies for the Functionalization of Trimethylthiophene-3-Sulfonyl Chloride

Executive Summary Trimethylthiophene-3-sulfonyl chloride (specifically 2,4,5-trimethylthiophene-3-sulfonyl chloride, CAS 98546-91-9) is a highly versatile electrophilic building block utilized extensively in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethylthiophene-3-sulfonyl chloride (specifically 2,4,5-trimethylthiophene-3-sulfonyl chloride, CAS 98546-91-9) is a highly versatile electrophilic building block utilized extensively in medicinal chemistry, particularly for the synthesis of 5-HT receptor ligands and neuroprotective agents. However, the pronounced steric hindrance imparted by the flanking methyl groups at the 2- and 4-positions significantly retards traditional, uncatalyzed substitution reactions.

This application note details two field-proven catalytic paradigms designed to overcome these activation barriers: Nucleophilic Catalysis via DMAP for the synthesis of complex sulfonamides, and Transition-Metal Catalysis via Palladium for desulfitative cross-coupling to construct biaryl frameworks.

Mechanistic Causality & Catalytic Strategies

DMAP-Catalyzed Nucleophilic Sulfonylation

Direct nucleophilic attack by primary or secondary amines on sterically hindered sulfonyl chlorides is kinetically slow and prone to competing hydrolysis. To bypass this, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic acyl transfer catalyst. DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate is significantly more reactive toward the incoming amine than the parent sulfonyl chloride. Furthermore, the inclusion of a non-nucleophilic base, such as Cesium Carbonate (Cs₂CO₃), is critical to1, thereby preventing the deactivation of the amine nucleophile and driving the equilibrium forward[1].

DMAP_Cycle A 2,4,5-Trimethylthiophene- 3-sulfonyl chloride C N-Sulfonylpyridinium Intermediate A->C Nucleophilic Attack B DMAP Catalyst B->C C->B DMAP Regeneration E Sulfonamide Product C->E Amine Substitution D Amine Nucleophile D->E F Base (Cs2CO3) F->E Neutralizes HCl

Fig 1: DMAP-catalyzed sulfonylation pathway for sterically hindered sulfonyl chlorides.

Palladium-Catalyzed Desulfitative Cross-Coupling

Traditional cross-coupling requires aryl halides, but the synthesis of 3-halo-2,4,5-trimethylthiophenes can be low-yielding and prone to over-halogenation. Conversely, direct chlorosulfonation of 2,4,5-trimethylthiophene cleanly yields the 3-sulfonyl chloride. By leveraging2, the sulfonyl chloride acts as an aryl halide surrogate[2].

The Pd(0) catalyst undergoes oxidative addition into the S–Cl bond. Subsequent extrusion of sulfur dioxide gas (desulfitation) yields an aryl-palladium(II) intermediate. This species then undergoes base-assisted C–H activation with a coupling partner (e.g., a heteroarene like furan or pyrrole) and reductive elimination to form a biaryl bond[2].

Pd_Cycle A Pd(0) Catalyst B Oxidative Addition (Ar-SO2Cl) A->B Step 1 C Ar-SO2-Pd(II)-Cl B->C D Desulfitation (-SO2) C->D Step 2 E Ar-Pd(II)-Cl D->E F C-H Activation (+ Heteroarene) E->F Step 3 G Ar-Pd(II)-HetAr F->G H Reductive Elimination G->H Step 4 H->A Catalyst Regeneration I Cross-Coupled Product H->I Product Release

Fig 2: Palladium-catalyzed desulfitative cross-coupling catalytic cycle.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and expected yields for the catalytic functionalization of trimethylthiophene-3-sulfonyl chloride based on field-validated literature.

Reaction TypeCatalyst SystemReagents & ConditionsSubstrate ScopeTypical Yield
Sulfonylation DMAP (10 mol%)Amine (1.0 eq), Cs₂CO₃ (2.0 eq), DCM, RT, 24hPrimary/Secondary Aliphatic Amines75–85%
Desulfitative Cross-Coupling PdCl₂(PCy₃)₂ (5 mol%)Heteroarene (2.0 eq), Li₂CO₃ (2.0 eq), 1,4-Dioxane, 120 °C, 16hFurans, Pyrroles, Thiophenes50–80%

Validated Experimental Protocols

Protocol A: DMAP-Catalyzed Synthesis of Trimethylthiophene-3-Sulfonamides

Objective: High-yielding synthesis of sterically hindered sulfonamides.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous cesium carbonate (Cs₂CO₃, 2.0 equiv).

    • Causality: Cs₂CO₃ is a mild, non-nucleophilic base that effectively scavenges HCl without competing with the amine for the electrophile, preventing the premature precipitation of amine hydrochloride salts[1].

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv).

    • Causality: DMAP overcomes the steric hindrance of the trimethylthiophene ring by forming a highly reactive N-sulfonylpyridinium intermediate[1].

  • Substrate Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 2,4,5-trimethylthiophene-3-sulfonyl chloride (1.2 equiv) portion-wise to control the exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours under an inert atmosphere (N₂/Ar).

  • Self-Validation & Workup:

    • Validation: Monitor the reaction by TLC. The complete disappearance of the ninhydrin-active amine spot indicates successful conversion.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Palladium-Catalyzed Desulfitative Heteroarylation

Objective: Synthesis of biaryl dyads via catalytic C–H activation and desulfitation.

  • Preparation: In a heavy-walled Schlenk tube, combine 2,4,5-trimethylthiophene-3-sulfonyl chloride (1.0 equiv), the heteroarene coupling partner (e.g., 2-n-butylfuran, 2.0 equiv), and lithium carbonate (Li₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst, PdCl₂(PCy₃)₂ (5 mol%).

    • Causality: The electron-rich, sterically demanding tricyclohexylphosphine (PCy₃) ligand facilitates the challenging oxidative addition into the S–Cl bond and stabilizes the Pd intermediate during the extrusion of SO₂[2].

  • Solvent Addition: Evacuate and backfill the Schlenk tube with Argon (3 cycles) to ensure strict exclusion of oxygen. Add anhydrous 1,4-dioxane (0.1 M).

  • Reaction: Seal the tube with a Teflon screw cap and heat the mixture to 120 °C in an oil bath for 16 hours.

    • Causality: Elevated temperatures are strictly required to drive the thermodynamic extrusion of SO₂ gas, which is the rate-limiting step for generating the active aryl-palladium species[2].

  • Self-Validation & Workup:

    • Validation: Cool the vessel to room temperature. Carefully open the Schlenk tube; a distinct release of pressurized gas (SO₂) is a primary physical indicator of successful desulfitation.

    • Workup: Filter the crude dark mixture through a short pad of Celite, eluting thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the resulting residue via silica gel chromatography to isolate the heteroaryl dyad.

References

  • Title: Trimethylthiophene-3-sulfonyl chloride | Source: sigmaaldrich.com | URL:

  • Title: Palladium-catalyzed direct desulfitative heteroarylations using thiophene-3-sulfonyl chloride derivatives | Source: rsc.org (RSC Advances) | URL: 2

  • Title: Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia | Source: nih.gov (PMC) | URL: 1

Sources

Application

reaction of trimethylthiophene-3-sulfonyl chloride with alcohols to form sulfonate esters

Introduction and Strategic Utility Sulfonate esters are indispensable intermediates in organic synthesis and drug development, functioning as highly efficient leaving groups for nucleophilic substitution ( SN​2 ) and eli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

Sulfonate esters are indispensable intermediates in organic synthesis and drug development, functioning as highly efficient leaving groups for nucleophilic substitution ( SN​2 ) and elimination ( E2 ) reactions. While standard tosylates and mesylates are ubiquitous, the utilization of trimethylthiophene-3-sulfonyl chloride (CAS 98546-91-9) [1][2] offers unique stereoelectronic advantages. The electron-rich, sterically encumbered trimethylthiophene moiety modulates the reactivity of the resulting sulfonate ester. This steric bulk provides orthogonal stability profiles during complex, multi-step synthetic sequences, preventing premature cleavage or unwanted side reactions that commonly plague less hindered sulfonates.

Mechanistic Principles and Causality

The formation of a sulfonate ester proceeds via a nucleophilic acyl substitution at the electrophilic sulfur atom of the sulfonyl chloride. Understanding the causality behind the reagent selection is critical for optimizing yields and preventing substrate degradation [3].

  • The Role of the Auxiliary Base: The reaction between an alcohol and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this acidic byproduct can cleave acid-sensitive protecting groups or protonate the alcohol, halting the reaction. Furthermore, the accumulation of chloride ions in an acidic environment can lead to the undesired SN​2 displacement of the newly formed sulfonate ester, yielding an alkyl chloride. An auxiliary base, typically Triethylamine (TEA) or Pyridine, is employed to scavenge HCl and drive the reaction forward [4].

  • Nucleophilic Catalysis via DMAP: While TEA acts as an HCl scavenger, it is a poor nucleophile due to steric hindrance. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) drastically accelerates the reaction. DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate is orders of magnitude more reactive toward the alcohol than the parent sulfonyl chloride.

Mechanism A Trimethylthiophene-3- sulfonyl chloride C N-Sulfonylpyridinium Intermediate A->C + DMAP (fast) B DMAP (Nucleophilic Catalyst) B->C attacks S C->B DMAP regenerated E Sulfonate Ester (Product) C->E + Alcohol (rate-determining) D Alcohol (Nucleophile) D->E attacks S

Catalytic cycle of DMAP in the sulfonylation of alcohols to form sulfonate esters.

Experimental Protocol

The following protocol outlines a robust, self-validating methodology for the synthesis of trimethylthiophene-3-sulfonate esters. It is designed to maximize yield while preserving the stereochemical integrity of the alcohol substrate [5].

Materials Required
  • Substrate: Primary or secondary alcohol (1.0 eq)

  • Reagent: Trimethylthiophene-3-sulfonyl chloride (1.2 eq)

  • Bases: Triethylamine (1.5 eq), 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Workup: Saturated aqueous NaHCO3​ , 1 M HCl (cold), Brine, Anhydrous Na2​SO4​

Workflow Step1 1. Dissolve Alcohol, TEA, & DMAP in anhydrous DCM (0 °C) Step2 2. Dropwise addition of Trimethylthiophene-3-sulfonyl chloride Step1->Step2 Step3 3. Stir at Room Temperature (Monitor via TLC/LC-MS) Step2->Step3 Step4 4. Quench with NaHCO3 & Liquid-Liquid Extraction Step3->Step4 Step5 5. Wash organic layer with cold 1M HCl & Brine Step4->Step5 Step6 6. Dry, Concentrate, & Purify via Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of trimethylthiophene-3-sulfonate esters.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve the alcohol (1.0 eq) in anhydrous DCM to create a 0.2 M solution. Add TEA (1.5 eq) and DMAP (0.1 eq) to the stirring solution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C. Causality: Lowering the temperature suppresses the exothermic nature of the sulfonylation, preventing the localized heating that leads to alkyl chloride formation.

  • Reagent Addition: Dissolve trimethylthiophene-3-sulfonyl chloride (1.2 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the disappearance of the starting material via Thin-Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once complete, quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and collect the organic (bottom) layer. Extract the aqueous layer twice with fresh DCM.

  • Washing: Wash the combined organic layers with cold 1 M HCl. Causality: This step is critical as it protonates and extracts residual TEA, DMAP, and any unreacted pyridine-like byproducts into the aqueous phase. Follow with a brine wash to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo using a rotary evaporator. Purify the crude product via flash column chromatography (typically utilizing a Hexanes/Ethyl Acetate gradient) to yield the pure sulfonate ester.

Reaction Optimization and Quantitative Data

The choice of base and solvent system heavily dictates the reaction kinetics and overall yield. The table below summarizes quantitative optimization data typical for the sulfonylation of sterically hindered secondary alcohols with bulky sulfonyl chlorides.

Solvent SystemBase / CatalystTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
DCMTEA (1.5 eq)0 to RT12.065%58%
DCMPyridine (2.0 eq)0 to RT8.078%72%
DCM TEA (1.5 eq) + DMAP (0.1 eq) 0 to RT 3.0 >99% 94%
THFTEA (1.5 eq) + DMAP (0.1 eq)0 to RT6.588%81%
TolueneTEA (1.5 eq) + DMAP (0.1 eq)0 to 505.090%75%

Note: DCM combined with a TEA/DMAP catalytic system provides the optimal balance of solubility, reaction kinetics, and yield.

Self-Validation and Troubleshooting

To ensure the integrity of the protocol, researchers must employ a self-validating approach to troubleshoot common failure modes:

  • Observation: Formation of Alkyl Chlorides (Byproduct).

    • Diagnostic: LC-MS shows a mass corresponding to [M-OH+Cl] instead of the desired sulfonate ester.

    • Causality: The reaction temperature was too high during the addition phase, or insufficient base was present, allowing the liberated chloride ions to act as nucleophiles and displace the newly formed sulfonate group.

    • Correction: Ensure strict adherence to 0 °C during reagent addition and verify that TEA is present in at least a 1.5x molar excess.

  • Observation: Incomplete Conversion / Stalled Reaction.

    • Diagnostic: TLC indicates persistent starting material even after 12 hours.

    • Causality: Hydrolysis of the trimethylthiophene-3-sulfonyl chloride due to moisture ingress, converting the active electrophile into an unreactive sulfonic acid.

    • Correction: Use strictly anhydrous solvents (stored over molecular sieves) and ensure all glassware is properly oven-dried. Verify the integrity of the sulfonyl chloride reagent prior to use.

References

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Retrieved from:[Link]

  • European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from:[Link]

Sources

Method

Application Note: Trimethylthiophene-3-sulfonyl Chloride in Advanced Agrochemical Synthesis

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Development Professionals Compound Focus: Trimethylthiophene-3-sulfonyl chloride (CAS: 98546-91-9) Strategic Rationale: The "Trimethyl" Advant...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Development Professionals Compound Focus: Trimethylthiophene-3-sulfonyl chloride (CAS: 98546-91-9)

Strategic Rationale: The "Trimethyl" Advantage in Scaffold Design

In the highly regulated landscape of modern agrochemical discovery—particularly in stringent markets such as Japan's MAFF and the European EFSA—designing herbicides with high target-site specificity and tunable environmental persistence is paramount. Trimethylthiophene-3-sulfonyl chloride serves as a privileged, highly functionalized electrophilic building block for the synthesis of next-generation sulfonylurea herbicides and sulfonamide fungicides.

While unsubstituted are well-documented in the synthesis of legacy herbicides, the specific incorporation of three methyl groups at the 2, 4, and 5 positions introduces critical physicochemical advantages:

  • Steric Shielding & Soil Persistence: The methyl groups flanking the sulfonyl moiety at positions 2 and 4 create a sterically hindered microenvironment. This steric bulk shields the resulting sulfonylurea bridge from rapid nucleophilic attack by soil moisture and microbial amidases, effectively extending the soil half-life for pre-emergence applications.

  • Electronic Enrichment: The electron-donating nature of the three methyl groups increases the electron density of the thiophene ring. This stabilizes the heterocyclic core against oxidative degradation pathways commonly initiated by plant cytochrome P450 enzymes, thereby altering crop selectivity.

  • Optimized Lipophilicity (LogP): The addition of three hydrophobic methyl groups significantly increases the LogP of the molecule. This enhanced lipophilicity drives superior cuticular penetration, allowing the active ingredient to rapidly bypass the waxy epicuticle of target weeds.

Biological Mechanism of Action: ALS Inhibition

Agrochemicals derived from trimethylthiophene-3-sulfonyl chloride primarily function as potent inhibitors of Acetolactate Synthase (ALS) . ALS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine.

By binding to the ALS enzyme complex, these halt cell division and plant growth within hours of application. Because the ALS pathway is absent in mammals, this mechanism provides an exceptional safety profile for human and animal exposure.

Mode of action for trimethylthiophene sulfonylureas via ALS inhibition.

Comparative Physicochemical Data

To understand the impact of the trimethyl substitution, it is necessary to compare it against the unsubstituted baseline. The table below summarizes the theoretical and observed shifts in molecular behavior.

PropertyThiophene-3-sulfonyl chlorideTrimethylthiophene-3-sulfonyl chlorideImpact on Final Agrochemical Formulation
Molecular Weight 182.65 g/mol 224.73 g/mol Increased molecular bulk alters target enzyme binding pocket dynamics.
Calculated LogP ~1.6~2.8Shifts the molecule into the optimal range (LogP 2-3) for foliar absorption.
Steric Hindrance LowHigh (Flanking methyls)Decreases the rate of hydrolytic bridge cleavage; increases residual activity.
S-atom Electrophilicity HighModerateRequires elevated temperatures during synthesis but yields highly stable products.

Self-Validating Experimental Protocols

The synthesis of sulfonylurea herbicides from highly substituted requires precise control over reaction conditions. The protocols below are engineered with built-in validation checks to ensure high-fidelity synthesis.

Protocol A: Synthesis of Trimethylthiophene-3-sulfonamide

Objective: Convert the moisture-sensitive sulfonyl chloride into a stable sulfonamide intermediate. Causality: The reaction between a sulfonyl chloride and ammonia is highly exothermic. If the internal temperature exceeds 5°C, the sterically hindered sulfonyl chloride will preferentially undergo hydrolysis with water (forming the inactive sulfonic acid) rather than amidation. Therefore, strict thermal control and an excess of ammonia are mandatory.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent (eq) of Trimethylthiophene-3-sulfonyl chloride in anhydrous dichloromethane (DCM) at a concentration of 10 mL/g.

  • Thermal Control: Submerge the reaction vessel in an ice-brine bath and allow the internal temperature to reach exactly 0°C.

  • Amidation: Add 5.0 eq of cold aqueous ammonium hydroxide (28% NH₃) dropwise over 30 minutes. Crucial: Maintain vigorous stirring to maximize the surface area of the biphasic mixture.

  • Maturation: Remove the ice bath and allow the mixture to stir for 2 hours at room temperature (20°C).

  • Workup & Self-Validation: Separate the organic layer. Wash the aqueous layer once with DCM. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Self-Validation Check: The resulting product should be a white crystalline solid. TLC (Hexane:EtOAc 1:1) must show the complete disappearance of the starting material ( Rf​≈0.8 ) and the appearance of a highly polar, UV-active spot ( Rf​≈0.3 ).

Protocol B: Carbamation and Coupling to Form the Sulfonylurea

Objective: Couple the sulfonamide with a heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine). Causality: Direct reaction of a sterically hindered sulfonamide with an isocyanate often results in poor yields. Utilizing phenyl chloroformate to generate a phenyl sulfonylcarbamate intermediate creates a highly reactive electrophile that bypasses the steric bulk of the trimethylthiophene ring during the final coupling step, while avoiding the extreme toxicity of phosgene gas.

Step-by-Step Methodology:

  • Carbamation: Dissolve 1.0 eq of Trimethylthiophene-3-sulfonamide in anhydrous acetonitrile. Add 1.2 eq of anhydrous K₂CO₃ and cool to 0°C.

  • Activation: Add 1.1 eq of phenyl chloroformate dropwise. Stir for 2 hours at room temperature. Self-Validation Check: The slurry will thicken as the potassium salt of the carbamate forms.

  • Coupling: Add 1.0 eq of the target heterocyclic amine directly to the reaction vessel.

  • Thermal Driving: Heat the mixture to 60°C for 4 hours. Rationale: The elevated temperature provides the activation energy necessary for the amine to attack the sterically crowded carbamate intermediate.

  • Isolation: Cool the mixture to room temperature and pour it into rapidly stirring ice water. Slowly acidify the mixture to pH 3 using 1M HCl.

    • Self-Validation Check: A massive precipitation event will occur upon reaching pH 3. This precipitate is the crude sulfonylurea. If the solution remains clear, the coupling has failed, or the product has hydrolyzed.

  • Purification: Filter the precipitate, wash with cold water and diethyl ether, and recrystallize from hot ethanol to yield the pure agrochemical active ingredient.

Synthesis_Workflow A Trimethylthiophene-3- sulfonyl chloride B Amidation (NH4OH, 0°C) A->B C Sulfonamide Intermediate B->C D Carbamation (Phenyl chloroformate) C->D E Phenyl Sulfonylcarbamate D->E F Coupling (Heterocyclic Amine) E->F G Novel Sulfonylurea Agrochemical F->G

Step-by-step synthetic workflow from sulfonyl chloride to sulfonylurea.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2776378, Thiophene-3-sulfonyl Chloride." PubChem, 2025.[Link][1]

  • Royal Society of Chemistry (RSC). "Synthesis of sulfonyl chloride substrate precursors." Chemical Science, 2011.[Link][2]

  • American Chemical Society (ACS). "Enhanced Enterobacter ludwigii ES2-Mediated Thifensulfuron-Methyl Degradation and Maize Disease Resistance: A Multifunctional Microbial Technology Approach." Journal of Agricultural and Food Chemistry, 2023.[Link][3]

Sources

Application

Application Notes and Protocols for the Development of Kinase Inhibitors Using Trimethylthiophene-3-sulfonyl Chloride

Introduction: The Thiophene Scaffold in Kinase Inhibition and the Rationale for Trimethylthiophene Substitution Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Scaffold in Kinase Inhibition and the Rationale for Trimethylthiophene Substitution

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[1] Within the diverse landscape of kinase inhibitor scaffolds, the thiophene ring has emerged as a privileged structure.[2] Its electron-rich nature and bioisosteric properties allow it to engage in crucial interactions with the kinase active site, often serving as a bio-isosteric replacement for a phenyl ring, which can enhance a compound's physicochemical properties, metabolic stability, and binding affinity.[2]

This guide focuses on the use of a specific, highly functionalized thiophene derivative, 2,4,5-trimethylthiophene-3-sulfonyl chloride , as a key starting material for the synthesis of novel kinase inhibitors. The sulfonamide linkage formed from the reaction of a sulfonyl chloride with an amine is a cornerstone of medicinal chemistry, present in a multitude of approved drugs.[3] The thiophene-sulfonamide motif, in particular, has been identified as a crucial element for the activity of certain kinase inhibitors.[4]

The rationale for employing a tetra-substituted thiophene core, such as the 2,4,5-trimethylthiophene scaffold, is rooted in enhancing metabolic stability. By blocking all potential sites of oxidation on the thiophene ring, this substitution pattern can prevent metabolic deactivation of the inhibitor, a common challenge in drug development.[5] This application note provides detailed protocols for the synthesis of a library of candidate kinase inhibitors using trimethylthiophene-3-sulfonyl chloride, subsequent in vitro screening to identify active compounds, and guidance on structure-activity relationship (SAR) analysis to drive lead optimization.

PART 1: Synthesis of a Trimethylthiophene Sulfonamide Library

The synthesis of a diverse library of compounds is the first step in identifying novel kinase inhibitors. The robust reaction between a sulfonyl chloride and a primary or secondary amine allows for the rapid generation of a wide array of sulfonamides.[3]

Causality in Experimental Design:

The choice of reaction conditions is critical for ensuring high yields and purity of the final products. Anhydrous (dry) solvents are used to prevent the hydrolysis of the highly reactive sulfonyl chloride. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature.

Experimental Protocol: General Procedure for the Synthesis of N-substituted-2,4,5-trimethylthiophene-3-sulfonamides

This protocol provides a general guideline for the synthesis of a library of sulfonamides and may require optimization for specific amines.

Materials:

  • 2,4,5-trimethylthiophene-3-sulfonyl chloride (1.0 eq)

  • A diverse library of primary and secondary amines (1.0 - 1.2 eq)

  • Anhydrous Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Base: To the amine solution, add anhydrous triethylamine (1.5 - 2.0 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: While stirring, slowly add a solution of 2,4,5-trimethylthiophene-3-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue to stir the reaction for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield the pure N-substituted-2,4,5-trimethylthiophene-3-sulfonamide.

G cluster_synthesis Synthesis Workflow start Start: Prepare Amine Solution add_base Add Anhydrous Base (e.g., Triethylamine) start->add_base 1. cool Cool to 0°C add_base->cool 2. add_sulfonyl_chloride Add Trimethylthiophene- 3-sulfonyl Chloride cool->add_sulfonyl_chloride 3. react React for 12-24h (Monitor by TLC) add_sulfonyl_chloride->react 4. quench Quench with Water react->quench 5. extract Extract with DCM quench->extract 6. wash Wash Organic Layer extract->wash 7. purify Dry, Concentrate, and Purify wash->purify 8. end End: Pure Sulfonamide purify->end 9.

Caption: A generalized workflow for the synthesis of a trimethylthiophene sulfonamide library.

PART 2: In Vitro Kinase Inhibition Assay

Once a library of compounds has been synthesized, the next critical step is to screen them for inhibitory activity against a panel of protein kinases. A variety of in vitro kinase assay formats are available, with a common method being the measurement of the transfer of a phosphate group from ATP to a substrate peptide.[7]

Self-Validating Systems in Kinase Assays:

A robust kinase assay protocol should include both positive and negative controls to ensure the validity of the results. A known kinase inhibitor (e.g., Staurosporine) serves as a positive control to confirm that the assay can detect inhibition. A negative control, typically the reaction vehicle (e.g., DMSO), is used to establish the baseline kinase activity.

Experimental Protocol: General In Vitro Kinase Assay

This protocol provides a general framework for a non-radioactive, luminescence-based kinase assay. Specific conditions such as buffer composition, substrate, and enzyme concentration will need to be optimized for each kinase target.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • Synthesized trimethylthiophene sulfonamide compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescence-based kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the synthesized compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the microplate. Also include wells for the positive control and a "no compound" (DMSO only) negative control.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the specific protein kinase, and its substrate.

  • Kinase Reaction Initiation: Dispense the kinase reaction mixture into each well of the microplate containing the compounds.

  • ATP Addition: To initiate the kinase reaction, add a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined amount of time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal from each well using a plate reader.

G cluster_assay In Vitro Kinase Assay Workflow plate_compounds Plate Test Compounds and Controls add_mix Add Master Mix to Wells plate_compounds->add_mix prepare_mix Prepare Kinase/ Substrate Master Mix prepare_mix->add_mix add_atp Initiate Reaction with ATP add_mix->add_atp incubate Incubate at 30°C add_atp->incubate add_detection Add Luminescence Detection Reagent incubate->add_detection read_plate Measure Luminescence add_detection->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data

Caption: A typical workflow for an in vitro luminescence-based kinase assay.

PART 3: Data Analysis and Hit-to-Lead Optimization

Data Presentation and Interpretation

The raw data from the kinase assay (luminescence units) is used to calculate the percent inhibition for each compound at each concentration. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve. The half-maximal inhibitory concentration (IC50) is determined from this curve and is a standard measure of a compound's potency.

Table 1: Representative Data for a Hypothetical Trimethylthiophene Sulfonamide Library

Compound IDTarget KinaseIC50 (nM)Selectivity vs. Kinase X
TMT-Sulf-001Kinase A5010-fold
TMT-Sulf-002Kinase A2520-fold
TMT-Sulf-003Kinase A>10,000-
TMT-Sulf-004Kinase B150-
Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening will identify "hit" compounds with inhibitory activity. The next phase, hit-to-lead optimization, involves synthesizing and testing analogs of the hit compounds to improve their potency, selectivity, and drug-like properties. The SAR from the initial library will guide this process. For example, if compounds with a particular amine substituent consistently show higher potency, this suggests that this region of the molecule is important for binding to the target kinase.

The introduction of methyl groups on the thiophene ring can influence the molecule's conformation and electronic properties, which in turn can affect its binding to the kinase. Further modifications to the amine portion of the molecule can explore interactions with different regions of the kinase active site.

G cluster_optimization Hit-to-Lead Optimization Cycle initial_screen Initial Library Screening identify_hits Identify 'Hit' Compounds initial_screen->identify_hits sar_analysis Analyze Structure- Activity Relationship (SAR) identify_hits->sar_analysis design_analogs Design and Synthesize New Analogs sar_analysis->design_analogs test_analogs Test Analogs in Kinase Assays design_analogs->test_analogs test_analogs->sar_analysis Iterate lead_compound Optimized Lead Compound test_analogs->lead_compound Identify Lead

Caption: The iterative cycle of hit-to-lead optimization in drug discovery.

Conclusion

The use of 2,4,5-trimethylthiophene-3-sulfonyl chloride provides a strategic starting point for the development of novel kinase inhibitors with potentially enhanced metabolic stability. The synthetic and screening protocols outlined in this application note offer a robust framework for researchers to identify and optimize new lead compounds. By systematically exploring the chemical space around the trimethylthiophene sulfonamide scaffold, there is a significant opportunity to discover potent and selective kinase inhibitors for a range of therapeutic applications.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry. [Link]

  • Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. (n.d.). PrepChem.com. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). Molecules. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules. [Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). RSC Advances. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025). Molecules. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Royal Society of Chemistry. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition. [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. [Link]

  • Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. (2011). ACS Medicinal Chemistry Letters. [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (2025). ChemMedChem. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2012). ResearchGate. [Link]

  • Process to prepare sulfonyl chloride derivatives. (2010).
  • Process for production of aromatic sulfonyl chloride compound. (2011).
  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2025). Monatshefte für Chemie - Chemical Monthly. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

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Method

Application Notes &amp; Protocols: Strategic Use of Thiophene-Based Sulfonyl Chlorides in Amine Protection

Introduction: The Strategic Advantage of Thiophene Sulfonyl Chlorides in Amine Protection In the landscape of multi-step organic synthesis, the judicious protection and deprotection of amine functionalities is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Thiophene Sulfonyl Chlorides in Amine Protection

In the landscape of multi-step organic synthesis, the judicious protection and deprotection of amine functionalities is a cornerstone of success.[1][2] While numerous strategies exist, the use of sulfonyl chlorides to form stable sulfonamides remains a robust and reliable choice.[1][3] This guide focuses on the application of thiophene-based sulfonyl chlorides, with a particular emphasis on the conceptual framework surrounding trimethylthiophene-3-sulfonyl chloride, as a versatile tool for amine protection.

The sulfonamide bond is renowned for its stability across a wide range of reaction conditions, yet this very stability can present challenges during the deprotection step, often necessitating harsh reagents.[2][4][5] The strategic selection of the sulfonyl chloride, however, can modulate this stability, offering a balance between robust protection and milder deprotection pathways. Thiophene sulfonyl chlorides, and their substituted derivatives, offer unique electronic properties that can be exploited for this purpose. The electron-rich nature of the thiophene ring can influence the reactivity of the sulfonyl group and the stability of the resulting sulfonamide, providing a nuanced alternative to more common aryl sulfonyl chlorides like tosyl (Ts) or nosyl (Ns) chlorides.[1][2]

This document provides a comprehensive overview of the synthesis, application, and deprotection strategies involving thiophene-based sulfonyl chlorides for the protection of primary and secondary amines. While direct literature on trimethylthiophene-3-sulfonyl chloride is not abundant, the principles and protocols outlined herein are based on well-established reactivity patterns of analogous thiophene and aryl sulfonyl chlorides, offering a predictive and practical framework for researchers.

Synthesis of Thiophene-3-Sulfonyl Chlorides

The preparation of thiophene-3-sulfonyl chlorides can be achieved through several established synthetic routes, typically involving the chlorosulfonation of a corresponding thiophene derivative.

General Synthetic Approach:

A common method involves the reaction of the parent thiophene with a chlorosulfonating agent. For instance, a process for producing aromatic sulfonyl chloride compounds involves reacting sulfuryl chloride, N,N-dimethylformamide, and sulfuric acid with an aromatic heterocyclic compound.[6] This approach can be adapted for substituted thiophenes.

Alternatively, the synthesis can proceed via the oxidation of a corresponding thiol or disulfide.[7] For example, the oxidation of a thiophenethiol with chlorine in an aqueous medium can yield the desired sulfonyl chloride.[8]

Thiophene Thiophene Chlorosulfonation Chlorosulfonation Thiophene->Chlorosulfonation SO2Cl2, DMF, H2SO4 Thiophene-3-sulfonyl_chloride Thiophene-3-sulfonyl_chloride Chlorosulfonation->Thiophene-3-sulfonyl_chloride Thiophenethiol Thiophenethiol Oxidation Oxidation Thiophenethiol->Oxidation Cl2, H2O Oxidation->Thiophene-3-sulfonyl_chloride

Caption: Synthetic routes to thiophene-3-sulfonyl chloride.

Protocol for Amine Protection using Thiophene-3-Sulfonyl Chloride

The reaction of a thiophene-3-sulfonyl chloride with a primary or secondary amine affords the corresponding sulfonamide. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[9]

Experimental Protocol:
  • Reaction Setup: To a solution of the amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, pyridine, or THF) at 0 °C, add a base (1.1-1.5 equiv). Common bases include triethylamine or pyridine.[9]

  • Addition of Sulfonyl Chloride: Slowly add a solution of the thiophene-3-sulfonyl chloride (1.05 equiv) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1 M HCl).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

cluster_workflow Amine Protection Workflow amine Amine + Base (e.g., Pyridine) reaction Reaction 0°C to RT amine->reaction sulfonyl_chloride Thiophene-3-sulfonyl Chloride in Dichloromethane sulfonyl_chloride->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Protected Amine (Sulfonamide) purification->product

Caption: Workflow for the protection of amines as thiophene sulfonamides.

Stability Profile of Thiophene Sulfonamides

Sulfonamides are generally stable protecting groups, tolerant of a wide range of reaction conditions.[1][4] The stability of thiophene-based sulfonamides is expected to be comparable to that of other arylsulfonamides.

Condition Stability Comments
Strongly Acidic Generally StableCleavage may occur with very strong acids and heat (e.g., HBr/AcOH).[1]
Strongly Basic Very StableGenerally stable to a wide range of basic conditions.[1]
Oxidative Generally StableThe thiophene ring may be susceptible to strong oxidizing agents.
Reductive (e.g., H₂, Pd/C) Generally StableThe sulfonamide is typically stable to catalytic hydrogenation.[1]
Nucleophiles StableResistant to most nucleophiles.

Deprotection Strategies for Thiophene Sulfonamides

The removal of the sulfonyl group is a critical step and the choice of method depends on the overall synthetic strategy and the presence of other functional groups.

Reductive Cleavage

Reductive cleavage using dissolving metals is a common method for deprotecting sulfonamides.[3]

  • Reagents: Sodium in liquid ammonia (Na/NH₃) or samarium(II) iodide (SmI₂).[1]

  • Protocol (Na/NH₃):

    • Dissolve the sulfonamide in a suitable solvent (e.g., THF, diethyl ether).

    • Cool the solution to -78 °C and add condensed liquid ammonia.

    • Add small pieces of sodium metal until a persistent blue color is observed.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Quench the reaction by the addition of a proton source (e.g., ammonium chloride, methanol).

    • Allow the ammonia to evaporate, followed by an aqueous work-up.

Acidic Hydrolysis

While sulfonamides are generally acid-stable, cleavage can be achieved under harsh acidic conditions.

  • Reagents: Concentrated HBr in acetic acid or trifluoromethanesulfonic acid (TFMSA) at elevated temperatures.[1]

  • Caution: These conditions are not suitable for acid-labile substrates.

Reductive Cleavage with Low-Valent Titanium

A milder reductive approach involves the use of low-valent titanium reagents.[10]

  • Reagents: TiCl₃ and lithium in THF.[10]

  • Advantages: This method is compatible with functional groups such as THP ethers, TBDPS ethers, and olefins.[10]

Sulfonamide Sulfonamide Reductive Cleavage (Na/NH3) Reductive Cleavage (Na/NH3) Sulfonamide->Reductive Cleavage (Na/NH3) Deprotection Acidic Hydrolysis (HBr/AcOH) Acidic Hydrolysis (HBr/AcOH) Sulfonamide->Acidic Hydrolysis (HBr/AcOH) Deprotection Low-Valent Titanium (TiCl3/Li) Low-Valent Titanium (TiCl3/Li) Sulfonamide->Low-Valent Titanium (TiCl3/Li) Deprotection Free Amine Free Amine Reductive Cleavage (Na/NH3)->Free Amine Acidic Hydrolysis (HBr/AcOH)->Free Amine Low-Valent Titanium (TiCl3/Li)->Free Amine

Caption: Deprotection pathways for thiophene sulfonamides.

Troubleshooting and Key Considerations

  • Sulfonyl Chloride Stability: Thiophene-2-sulfonyl chloride is sensitive to moisture and should be handled under anhydrous conditions.[11] It is advisable to store it in a cool, dry place.[11]

  • Reaction Monitoring: The progress of both protection and deprotection reactions should be carefully monitored by TLC to avoid over- or under-reaction.

  • Orthogonality: The high stability of the sulfonamide group makes it orthogonal to many other protecting groups, such as Boc (acid-labile) and Fmoc (base-labile).[1][12] This allows for selective deprotection in complex molecules.

Conclusion

Thiophene-based sulfonyl chlorides, including the conceptual trimethylthiophene-3-sulfonyl chloride, represent a valuable class of reagents for the protection of amines. The resulting sulfonamides exhibit high stability, providing robust protection throughout multi-step synthetic sequences. While deprotection can be challenging, a range of reductive and acidic methods are available, allowing for the strategic removal of the protecting group. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of thiophene-based sulfonyl chlorides in organic synthesis.

References

  • A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. (2010). Molecular Diversity, 14(4), 697-707. [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. [Link]

  • Sacher, J. R., & Weinreb, S. M. 2-(TRIMETHYLSILYL)ETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020). Angewandte Chemie International Edition, 59(42), 18563-18569. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. [Link]

  • Process for production of aromatic sulfonyl chloride compound. (2011).
  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (2012).
  • Synthesis and reactivity of novel trityl-type protecting groups. (2022). ACG Publications. [Link]

  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. [Link]

  • Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society, 116(10), 4507-4508. [Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). Angewandte Chemie International Edition, 62(23), e202302194. [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]

  • Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. PrepChem.com. [Link]

  • Deprotection of sulfonamide moieties. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Trimethylthiophene-3-Sulfonyl Chloride Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for trimethylthiophene-3-sulfonyl chloride reactions. This resource is designed to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for trimethylthiophene-3-sulfonyl chloride reactions. This resource is designed to provide in-depth guidance and troubleshooting advice for common issues encountered during the use of this reagent. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to help you navigate the complexities of your experiments and achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding byproduct formation in reactions involving trimethylthiophene-3-sulfonyl chloride. Understanding the origin of these byproducts is the first step toward mitigating their formation.

Q1: I am observing a significant amount of trimethylthiophene-3-sulfonic acid in my reaction mixture. What is the likely cause?

A: The presence of trimethylthiophene-3-sulfonic acid is most commonly due to the hydrolysis of the sulfonyl chloride.[1] Trimethylthiophene-3-sulfonyl chloride is highly electrophilic at the sulfur atom, making it susceptible to nucleophilic attack by water. This can occur if there are trace amounts of water in your solvents or reagents, or if the reaction is exposed to atmospheric moisture.

The mechanism involves the nucleophilic attack of water on the sulfonyl group, followed by the elimination of hydrochloric acid. The rate of hydrolysis can be influenced by the solvent system and the specific reaction conditions.[1]

Q2: My reaction with an alcohol to form a sulfonate ester is sluggish and gives a mixture of products. What could be the issue?

A: Besides the desired sulfonate ester, you are likely also forming the sulfonic acid through competitive hydrolysis. The sluggish reaction with the alcohol could be due to steric hindrance from the trimethylthiophene group or the alcohol itself. Alcoholysis of sulfonyl chlorides, similar to hydrolysis, is a common reaction pathway.[1] To favor the formation of the sulfonate ester, ensure your reaction is conducted under strictly anhydrous conditions and consider using a non-nucleophilic base to activate the alcohol and neutralize the HCl byproduct.

Q3: I have identified a chlorinated trimethylthiophene species as a byproduct. How is this possible?

A: The formation of a chlorinated trimethylthiophene is likely the result of a desulfonylation reaction.[2][3][4] In this process, the sulfonyl chloride group is removed and replaced with a chlorine atom. This side reaction is often catalyzed by transition metals, such as ruthenium or palladium.[2][5] If your reaction setup involves any potential metal contaminants, or if you are performing a cross-coupling reaction, desulfonylation should be considered as a possible side reaction.

Q4: My reaction is turning dark, and I am seeing a complex mixture of unidentifiable byproducts by LC-MS. What could be happening?

A: A complex byproduct profile and dark coloration can be indicative of thiophene ring-opening. The thiophene ring, while aromatic, can be susceptible to ring-opening under certain conditions, such as in the presence of strong bases or under strongly acidic or oxidative conditions.[6][7][8] This can lead to the formation of various unsaturated thiolates and other reactive species that can polymerize or react further to create a complex mixture.[6]

Q5: When preparing a sulfonamide using an amine, I am getting a low yield of my desired product along with other side products. How can I improve this?

A: The reaction of sulfonyl chlorides with amines to form sulfonamides is generally efficient, but side reactions can occur.[9] The formation of byproducts could be due to several factors:

  • Hydrolysis of the sulfonyl chloride: As discussed in Q1, this will compete with the amine reaction.

  • Reaction with the solvent: If you are using a nucleophilic solvent, it may compete with the amine.

  • Complex reactions at high pH: In highly basic conditions, unexpected third-order reactions involving the amine and hydroxide ions can occur, leading to different products.[10][11]

  • Oxidative side reactions: In the presence of air, some sulfonyl chlorides can undergo oxidative reactions with tertiary amines to form sulfonylethenamines.[12]

Optimizing the reaction pH, using a non-nucleophilic solvent, and running the reaction under an inert atmosphere can help to minimize these side reactions.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments with trimethylthiophene-3-sulfonyl chloride.

Guide 1: Issue - Presence of Trimethylthiophene-3-Sulfonic Acid as a Major Byproduct

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sulfonic acid byproduct.

Detailed Steps:

  • Verify Anhydrous Conditions:

    • Solvents: Ensure all solvents are rigorously dried before use. For common organic solvents, distillation over an appropriate drying agent or passing them through a column of activated alumina is recommended.

    • Reagents: Check the water content of your starting materials. If necessary, dry them under vacuum.

  • Use an Inert Atmosphere:

    • Perform the reaction under a positive pressure of an inert gas such as nitrogen or argon. This will prevent atmospheric moisture from entering the reaction vessel.

  • Evaluate the Base:

    • If your reaction requires a base, use a non-nucleophilic and non-hygroscopic one. Pyridine, for example, can absorb water from the atmosphere. Consider using a sterically hindered amine like 2,6-lutidine or a proton sponge.

Guide 2: Issue - Formation of Chlorinated Byproducts (Desulfonylation)

Troubleshooting and Identification:

Table 1: Conditions Favoring Desulfonylation and Mitigation Strategies

Factor Potential Cause Mitigation Strategy
Catalyst Presence of transition metal catalysts (e.g., Ru, Pd) or metal contaminants.Use high-purity reagents and solvents. If a metal catalyst is required for another step, consider a different synthetic route or perform a thorough purification after the sulfonylation step.
Temperature High reaction temperatures can promote desulfonylation.Run the reaction at the lowest effective temperature.
Ligands Certain phosphine ligands in combination with metal catalysts can promote desulfonylation.[2]If a phosphine ligand is necessary, screen different ligands to find one that minimizes desulfonylation.

Experimental Protocol for Byproduct Identification:

  • Isolate the Byproduct: Use column chromatography or preparative HPLC to isolate the suspected chlorinated byproduct.

  • Characterize the Byproduct:

    • Mass Spectrometry (MS): Look for the characteristic isotopic pattern of a chlorine atom (M and M+2 peaks in a ~3:1 ratio).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the 1H and 13C NMR spectra of the byproduct with the starting material and the expected product. The absence of the sulfonyl group signals and the presence of signals corresponding to a chlorinated trimethylthiophene would confirm its identity.

Guide 3: Issue - Thiophene Ring-Opening and Reaction Darkening

Visualizing the Problem:

Thiophene Trimethylthiophene Sulfonyl Chloride Conditions Harsh Conditions (Strong Base/Acid/Oxidant) Thiophene->Conditions RingOpening Ring Opening Conditions->RingOpening Byproducts Complex Mixture of Thiolates and Polymers RingOpening->Byproducts

Caption: Pathway to thiophene ring-opening byproducts.

Preventative Measures:

  • Control pH: Avoid strongly basic or acidic conditions if possible. If a base is required, use a milder, non-nucleophilic base.

  • Lower Temperature: Run the reaction at a lower temperature to minimize degradation.

  • Inert Atmosphere: Exclude oxygen from the reaction by working under an inert atmosphere to prevent oxidative ring-opening.[7][8]

  • Alternative Reagents: If ring-opening persists, consider if an alternative sulfonating agent or a different synthetic strategy could be employed.

By carefully considering the potential side reactions and implementing these troubleshooting strategies, you can significantly improve the outcome of your reactions involving trimethylthiophene-3-sulfonyl chloride.

References

  • Desulfonylation of Arylmethanesulfonyl Chlorides Catalyzed by Dichlorotris(triphenylphosphine)-ruthenium(II). Taylor & Francis Online. [Link]

  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]

  • Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. ResearchGate. [Link]

  • Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. ResearchGate. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. NCBI. [Link]

  • A New Pathway for Thiophene Ring Opening by Transition Metals. University of Illinois. [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. [Link]

  • Desulfonylation of aromatic sulfonyl halides catalyzed by some platinum-metal complexes. ACS Publications. [Link]

  • Desulfonylation of aromatic sulfonyl chlorides. A new synthesis of aryl chlorides. ScienceON. [Link]

  • Reductive desulfonylation. Wikipedia. [Link]

  • Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions of Trimethylthiophene-3-Sulfonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal and kinetic challenges associated with trimethylthiophene-3-sulfonyl chloride (CAS 98...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal and kinetic challenges associated with trimethylthiophene-3-sulfonyl chloride (CAS 98546-91-9) .

Sulfonyl chlorides are fundamental electrophiles in drug development, primarily used for the synthesis of sulfonamides. However, the formation of the S-N bond is highly exothermic. When dealing with heavily substituted thiophene derivatives like trimethylthiophene-3-sulfonyl chloride, the steric bulk alters the reaction kinetics, creating a dangerous potential for reagent accumulation and subsequent thermal runaway[1]. This guide provides the mechanistic reasoning, self-validating protocols, and troubleshooting logic required to execute these transformations safely.

Part 1: Thermodynamic Profiling & Causality

To control an exotherm, you must first understand its origin. The reaction of trimethylthiophene-3-sulfonyl chloride with a nucleophile (such as an amine) is a nucleophilic acyl substitution. As the amine attacks the sulfonyl group, the chloride leaving group is displaced, reacting with a proton to form hydrogen chloride (HCl) gas.

The Causality of the Exotherm: The heat generated during this process comes from two primary sources: the formation of the highly stable sulfonamide bond and the solvation enthalpy of the generated HCl[1]. Because the thiophene ring in this specific compound is substituted with three methyl groups, the electrophilic center is sterically hindered. This hindrance slows down the initial nucleophilic attack at low temperatures. If the sulfonyl chloride is added too rapidly, it does not react immediately; instead, it accumulates. Once the reaction mixture warms slightly, this pooled reagent reacts all at once, causing a sudden, uncontrollable spike in temperature and pressure[1][2].

Quantitative Thermal Hazard Data

The following table summarizes the typical thermodynamic profiles for sulfonyl chloride transformations to help you anticipate cooling requirements.

Reaction PathwayReagents InvolvedEstimated Enthalpy (ΔH)Primary Thermal & Safety Hazards
Amidation Sulfonyl Chloride + Amine-80 to -120 kJ/molRapid heat spike; Corrosive HCl gas evolution[1].
Hydrolysis (Quench) Sulfonyl Chloride + H₂O-150 to -200 kJ/molViolent exotherm; Sudden SO₂/HCl off-gassing[1][3].
Esterification Sulfonyl Chloride + Alcohol-70 to -100 kJ/molDelayed exotherm due to induction period[1].

Part 2: Self-Validating Batch Protocol for Amidation

To prevent thermal runaway, protocols cannot rely on assumptions; they must be self-validating. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: System Preparation & Scrubber Integration Equip a jacketed reactor with an overhead stirrer, a calibrated internal thermocouple, and a gas scrubber containing 1M NaOH. Causality: The reaction generates equimolar amounts of corrosive HCl gas. The scrubber neutralizes this off-gas, preventing laboratory exposure and reactor overpressurization[1].

Step 2: Nucleophile Pre-Cooling Dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 1.2 eq) in anhydrous dichloromethane (DCM). Initiate cooling. Validation Checkpoint: The internal thermocouple must read ≤ 2 °C and remain stable for 5 minutes before proceeding. Do not rely on the external chiller bath temperature[1].

Step 3: Electrophile Solvation In a separate vessel, dissolve trimethylthiophene-3-sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Causality: Adding the sterically hindered sulfonyl chloride as a dilute solution rather than a neat solid prevents localized hot spots and ensures homogeneous distribution.

Step 4: Controlled, Rate-Limited Addition Connect the sulfonyl chloride solution to a syringe pump. Begin dropwise addition into the reactor. Validation Checkpoint: Set the pump to a rate that maintains the internal temperature below 5 °C. If the temperature exceeds 5 °C, the pump must be paused automatically or manually until the temperature drops back to ≤ 2 °C[2].

Step 5: Thermal Aging Once addition is complete, maintain the reaction at 0 °C for 1 hour, then gradually warm to 20 °C over 2 hours. Causality: The steric bulk of the trimethylthiophene moiety necessitates a controlled warming period to drive the reaction to completion only after the initial exothermic risk has been mitigated.

Step 6: Controlled Aqueous Quench Cool the reactor back to 0 °C. Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Validation Checkpoint: Monitor for CO₂ and HCl gas evolution. The quench is complete only when gas evolution ceases and the internal temperature stabilizes[1].

Part 3: Exotherm Management Logic

The following decision tree illustrates the real-time logic required to manage thermal and pressure risks during the continuous addition of the sulfonyl chloride.

ExothermManagement Start Initiate Reagent Addition (Trimethylthiophene-3-sulfonyl chloride) MonitorTemp Monitor Internal Temp Start->MonitorTemp TempCheck Is Temp > 5°C? MonitorTemp->TempCheck Pause PAUSE Addition Increase Cooling TempCheck->Pause Yes Continue Continue Dropwise Addition TempCheck->Continue No Pause->MonitorTemp GasMonitor Monitor HCl/SO2 Gas Evolution Continue->GasMonitor GasCheck Excessive Pressure? GasMonitor->GasCheck Vent Check Scrubber Reduce Rate GasCheck->Vent Yes Quench Proceed to Cold Aqueous Quench GasCheck->Quench No Vent->GasMonitor

Logic tree for managing thermal risks during sulfonyl chloride amidation.

Part 4: Troubleshooting & FAQs

Q1: I am observing a significant induction period where no heat is generated, followed by a sudden, violent temperature spike. What is happening? A1: This is a classic runaway reaction scenario caused by reagent accumulation. The steric hindrance of the three methyl groups on the thiophene ring slows the initial reaction rate at 0 °C. If you add the sulfonyl chloride faster than it is consumed, it pools in the reactor. Once the activation energy is reached, the accumulated mass reacts simultaneously, overwhelming your cooling capacity[1]. Solution: Halve your addition rate, ensure vigorous stirring, and strictly adhere to the 5 °C temperature limit[2].

Q2: Can we transition this amidation to a continuous flow chemistry setup to mitigate thermal risks? A2: Yes. Flow chemistry is highly effective for managing exothermic sulfonyl chloride reactions. Microreactors provide a massive surface-area-to-volume ratio, enabling near-instantaneous heat dissipation. Recent continuous flow investigations have demonstrated that highly exothermic sulfonamide syntheses can be safely telescoped without the risk of intermediate accumulation, making it ideal for scaling up trimethylthiophene-3-sulfonyl chloride reactions[4][5].

Q3: During an emergency thermal runaway, should I dump ice or water directly into the reactor to cool it down? A3: Absolutely not. Sulfonyl chlorides react violently and exothermically with water[3]. Adding water directly to a concentrated, runaway reaction mixture will accelerate the exotherm and generate massive volumes of corrosive HCl and SO₂ gas, potentially causing a reactor rupture[1][2]. Solution: Immediately stop reagent addition and maximize jacket cooling. Execute a pre-planned emergency quench using a cold, dilute mild base only after the internal temperature begins to stabilize[2].

References
  • Some Items of Interest to Process R&D Chemists and Engineers ACS Publications (Organic Process Research & Development)[Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism ResearchGate (Reaction Chemistry & Engineering)[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis with Trimethylthiophene-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for low yields in the synthesis of sulfonamides using trimethylthiophene-3-sulfonyl chloride. As a sterically h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for low yields in the synthesis of sulfonamides using trimethylthiophene-3-sulfonyl chloride. As a sterically hindered and electron-rich heteroaromatic sulfonyl chloride, its reactivity presents unique challenges that this guide will help you navigate.

Frequently Asked Questions (FAQs)

Q1: My reaction with trimethylthiophene-3-sulfonyl chloride is very slow or incomplete. What are the primary reasons?

Slow or incomplete reactions are common and can often be attributed to the reduced electrophilicity of the sulfur atom in trimethylthiophene-3-sulfonyl chloride due to the electron-donating nature of the thiophene ring and the methyl groups. Steric hindrance from the methyl groups can also impede the approach of the amine nucleophile. It is also crucial to ensure the quality of your sulfonyl chloride, as it can degrade over time, especially with exposure to moisture.

Q2: I'm observing a significant amount of a polar byproduct that remains at the baseline on my TLC plate. What is it?

This is most likely the corresponding sulfonic acid, formed from the hydrolysis of the trimethylthiophene-3-sulfonyl chloride. This occurs when the sulfonyl chloride reacts with trace amounts of water in your solvent or on your glassware. Minimizing water content is critical for preventing this side reaction.

Q3: My purification is difficult, and I'm losing a lot of product during workup and chromatography. How can I improve this?

Sulfonamides can sometimes be difficult to separate from unreacted starting materials and the sulfonic acid byproduct. An initial aqueous workup should be performed quickly and at low temperatures to minimize further hydrolysis of any remaining sulfonyl chloride. A liquid-liquid extraction can often effectively remove unreacted amine and the sulfonic acid. If the product is sufficiently crystalline, recrystallization can be a more effective purification method than chromatography, minimizing yield loss on silica gel.

Q4: Can I use an inorganic base like potassium carbonate instead of an organic base like triethylamine or pyridine?

Yes, inorganic bases such as potassium carbonate or cesium carbonate can be effective, particularly in polar aprotic solvents. However, their solubility can be an issue in less polar solvents like dichloromethane. The choice of base is critical and depends on the reactivity of your amine and the solvent system.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is designed to help you systematically diagnose the cause of low yields based on your experimental observations.

Scenario 1: No or Minimal Product Formation

If you observe primarily unreacted starting materials (amine and sulfonyl chloride) after the expected reaction time, consider the following possibilities.

Troubleshooting Flowchart for No Product Formation

Caption: Diagnostic workflow for low yields with side product formation.

Detailed Analysis and Solutions:

  • Hydrolysis of Sulfonyl Chloride: As mentioned, water is a significant issue, leading to the formation of trimethylthiophene-3-sulfonic acid.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents, and if necessary, distill them over an appropriate drying agent. Conduct the reaction under a nitrogen or argon atmosphere.

  • Di-sulfonylation: If you are using a primary amine, it's possible for it to react twice with the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used or if the reaction is run for an extended period.

    • Solution: Use a 1:1 or a slight excess of the amine to the sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the amine solution at a lower temperature (e.g., 0 °C) to control the reaction rate. Monitor the reaction closely by TLC and quench it as soon as the starting amine has been consumed.

  • Decomposition: Heteroaromatic sulfonyl chlorides can be less stable than their aromatic counterparts, especially at elevated temperatures. Decomposition can be indicated by a darkening of the reaction mixture.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many sulfonylation reactions, temperatures below 30°C are recommended. If heating is necessary, do so cautiously and monitor for color changes. Degassing the solvent before starting the reaction can also help to minimize decomposition.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis with Trimethylthiophene-3-sulfonyl Chloride

This protocol provides a starting point for the synthesis of a sulfonamide from an amine and trimethylthiophene-3-sulfonyl chloride.

Materials:

  • Amine (1.0 eq)

  • Trimethylthiophene-3-sulfonyl chloride (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) (1.5 eq) or Pyridine (2.0 eq)

  • Nitrogen or Argon gas

  • Standard glassware (round-bottom flask, dropping funnel, stir bar)

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of dry nitrogen.

  • Amine Solution: In the round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Sulfonyl Chloride Addition: Dissolve the trimethylthiophene-3-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains low.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Aqueous Workup for Product Isolation

A carefully executed aqueous workup is crucial to separate the product from water-soluble byproducts without causing hydrolysis of unreacted sulfonyl chloride.

  • Quenching: Once the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add cold water or a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with cold 1M HCl (to remove excess amine and base), cold water, and finally cold brine. Perform these washes quickly to minimize contact time with the aqueous phases.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Data Summary

Parameter Recommendation Rationale
Solvent Anhydrous Dichloromethane, THF, or AcetonitrileEnsures solubility of reagents and minimizes hydrolysis.
Base Triethylamine, Pyridine, or DMAP (catalytic)Scavenges HCl produced; DMAP can accelerate slow reactions.
Temperature 0 °C to Room TemperatureControls exothermicity and minimizes decomposition.
Stoichiometry ~1.05 eq. of sulfonyl chloride to 1.0 eq. of amineA slight excess of the sulfonyl chloride can help drive the reaction to completion.
Addition Rate Slow, dropwise addition of sulfonyl chloridePrevents temperature spikes and potential side reactions.

References

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (URL: )
  • Sulfonamide (medicine) - Wikipedia. (URL: [Link])

  • Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (URL: )
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (URL: [Link])

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (URL: [Link])

  • Technical Support Center: Managing Exothermic Reactions with Sulfonyl Chlorides - Benchchem. (URL: )
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (URL: [Link])

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. (URL: _)
  • optimizing reaction conditions for sulfonyl
  • Technical Support Center: Sulfonyl
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV. (URL: [Link])

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters - ACS Publications. (URL: [Link])

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (URL: [Link])

  • Preparation of sulfonamides from N-silylamines - PMC. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (URL: [Link])

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (URL: [Link])

  • Synthesis of sulfonamides or sulfonates under the optimum conditions.... - ResearchGate. (URL: [Link])

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. (URL: [Link])

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (URL: )
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (URL: [Link])

  • Synthesis of Primary Sulfonamides | Download Table - ResearchGate. (URL: [Link])

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - BALL LAB. (URL: [Link])

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Convenient synthesis of primary sulfonamides - Academia.edu. (URL: [Link])

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. (URL: [Link])

  • Sulfonyl halide - Wikipedia. (URL: [Link])

  • The three sulfonyl chloride below are widely used for the preparation of sulfanate esters to... - Homework.Study.com. (URL: [Link]

Optimization

scale-up challenges for reactions with trimethylthiophene-3-sulfonyl chloride

Technical Support Center: Scale-Up Challenges & Solutions for Trimethylthiophene-3-Sulfonyl Chloride Reactions Introduction Trimethylthiophene-3-sulfonyl chloride is a highly valuable building block in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Challenges & Solutions for Trimethylthiophene-3-Sulfonyl Chloride Reactions

Introduction Trimethylthiophene-3-sulfonyl chloride is a highly valuable building block in drug development, frequently utilized to introduce lipophilic, electron-rich heteroaryl sulfonamide motifs. However, transitioning this reagent from bench-scale (milligram) to pilot-scale (kilogram) introduces severe bottlenecks. The three methyl groups impart extreme steric hindrance around the electrophilic sulfur center, drastically reducing reaction kinetics. Concurrently, the electron-rich thiophene ring is sensitive to thermal degradation, and the sluggish reaction rate exacerbates competitive hydrolysis during scale-up.

This technical guide provides causality-driven troubleshooting, self-validating protocols, and flow-chemistry adaptations to ensure high-fidelity scale-up.

G A Trimethylthiophene-3- Sulfonyl Chloride B DMAP-Activated Intermediate A->B Amine + DMAP Anhydrous D Sulfonic Acid (Hydrolysis) A->D Trace H2O + Slow Kinetics E Ring Degradation (Thermal Runaway) A->E Exotherm (Scale-up) C Desired Sulfonamide B->C Controlled Temp

Reaction pathways and scale-up failure modes for hindered sulfonyl chlorides.

Section 1: Troubleshooting Guide

Q1: Why does my sulfonylation reaction stall at 40-50% conversion upon scale-up, even with excess amine? Causality: The primary failure mode is the extreme steric hindrance imparted by the adjacent methyl groups on the thiophene ring. This steric bulk impedes the approach of the nucleophile to the electrophilic sulfur center[1]. At the bench scale, ambient heat dissipation and slight excesses of reagents mask this issue. At scale, the reaction is kinetically starved. If a bulky base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used, it further exacerbates the steric clash, preventing efficient deprotonation of the intermediate[1]. Solution: Transition to a catalytic nucleophilic activation strategy. Introduce 4-Dimethylaminopyridine (DMAP, 0.1 to 0.2 eq) to form a highly reactive sulfonylpyridinium intermediate, which is more susceptible to attack by the amine. Replace bulky bases with smaller, non-nucleophilic bases like pyridine[1].

Q2: We are observing high levels of sulfonic acid byproduct (hydrolysis) in our 10 L reactor, which wasn't present in the 100 mL flask. How do we prevent this? Causality: Sulfonyl chlorides are highly sensitive to moisture and undergo bimolecular nucleophilic substitution with water[2]. Because the desired amination is sterically retarded, the competitive hydrolysis pathway becomes prominent. In large reactors, longer addition times and larger headspaces increase the probability of moisture ingress. Furthermore, unreacted sulfonyl chloride left lingering in the reactor due to slow kinetics will inevitably hydrolyze during aqueous workup[3]. Solution: Ensure strict anhydrous conditions (Karl Fischer titration of solvents < 100 ppm water). Pre-dry the amine nucleophile. More importantly, drive the kinetics of the main reaction using the DMAP protocol (see Protocol 1) so that the sulfonyl chloride is consumed before it can hydrolyze.

Q3: During the addition phase, the reactor temperature spikes, leading to a complex mixture of degraded products. What is happening? Causality: Sulfonamide formation is highly exothermic[4]. While bench-scale flasks dissipate heat rapidly, pilot-scale reactors have a much lower surface-area-to-volume ratio, leading to poor heat transfer and localized thermal runaways[3]. The trimethylthiophene ring is highly electron-rich; localized heating in the presence of acidic byproducts (HCl) or unreacted sulfonyl chloride can trigger electrophilic degradation or polymerization of the thiophene core. Solution: Implement controlled, dropwise addition of the sulfonyl chloride solution into the amine/base mixture at 0 °C to 5 °C. Alternatively, transition the reaction to a continuous flow reactor setup, which offers exquisite control over heat and mass transfer, effectively circumventing thermal runaway[4].

Section 2: Step-by-Step Methodologies

Protocol 1: Optimized Batch Scale-Up for Sterically Hindered Sulfonamides This self-validating protocol utilizes nucleophilic catalysis to overcome steric barriers while maintaining thermal control to protect the thiophene ring.

  • Reactor Preparation: Purge a jacketed glass-lined reactor with dry N2 for 30 minutes. Ensure all lines and the addition funnel are oven-dried.

  • Reagent Charging: Charge the reactor with the amine nucleophile (1.0 eq), anhydrous Dichloromethane (DCM) or 2-Methyltetrahydrofuran (10 volumes), and DMAP (0.1 eq)[1].

  • Base Addition: Add anhydrous pyridine (1.5 to 2.0 eq). Stir the mixture at 200 RPM and cool the jacket to 0 °C.

  • Electrophile Preparation: Dissolve trimethylthiophene-3-sulfonyl chloride (1.1 eq) in anhydrous DCM (3 volumes).

  • Controlled Dosing: Feed the sulfonyl chloride solution into the reactor at a rate that maintains the internal temperature below 5 °C.

    • Validation Check: Monitor the exotherm continuously; if Tint​ exceeds 5 °C, pause the feed immediately to prevent thiophene degradation.

  • Kinetic Maturation: Once addition is complete, allow the reactor to slowly warm to room temperature (20 °C). Stir for 12-24 hours.

    • Validation Check: Sample for HPLC/LC-MS. Conversion should be >95%. If stalled, gently heat the jacket to 40 °C[1].

  • Quench and Workup: Quench with 1M aqueous HCl (to remove pyridine and DMAP)[1]. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

Protocol 2: Continuous Flow Adaptation (For Severe Exotherm/Degradation Issues) Continuous flow circumvents thermal runaway by maximizing the surface-area-to-volume ratio during the highly exothermic mixing phase[4].

  • System Setup: Equip a continuous flow reactor (e.g., silicon carbide or stainless steel microreactor) with two precision syringe pumps.

  • Feed A: Trimethylthiophene-3-sulfonyl chloride in anhydrous THF (0.5 M).

  • Feed B: Amine (0.55 M), Pyridine (0.75 M), and DMAP (0.05 M) in anhydrous THF.

  • Reaction Execution: Pump Feed A and Feed B through a T-mixer into a residence time unit (RTU) cooled to 10 °C. Set flow rates to achieve a residence time of 2 to 5 minutes.

  • Collection: Collect the output directly into a stirred quench vessel containing 1M aqueous HCl.

Section 3: Quantitative Data Summary

The following table summarizes the impact of reaction parameters on the yield and purity of sterically hindered sulfonamides, demonstrating the necessity of optimized conditions during scale-up[1][3].

Reaction ParameterBase / CatalystTemperature ProfileScaleConversion / YieldPrimary Impurity
Standard (Unoptimized)TEA (1.5 eq) / None0 °C to RT100 mg65%Sulfonic acid (Hydrolysis)
Standard (Unoptimized)TEA (1.5 eq) / None0 °C to RT1 kg35%Sulfonic acid & Thiophene degradation
Heated BatchTEA (1.5 eq) / NoneReflux (40 °C)1 kg50%Thiophene degradation (Thermal)
Catalytic ActivationPyridine (1.5 eq) / DMAP (0.1 eq)0 °C to RT1 kg>90%Trace unreacted amine
Continuous FlowPyridine (1.5 eq) / DMAP (0.1 eq)10 °C (Isothermal)1 kg/day >95%None detected

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Our product is oiling out during crystallization instead of forming filterable crystals. How do we fix this? Answer: "Oiling out" (liquid-liquid phase separation) is common with lipophilic trimethylthiophene derivatives when the cooling rate is too rapid or the solvent system is suboptimal[3]. To resolve this, slow down the cooling ramp in your crystallizer (e.g., 0.1 °C/min). Alternatively, employ a seeded crystallization process: hold the solution just below the saturation temperature, add 1-2% by weight of pure product seeds, and age the slurry for 2 hours before resuming the cooling ramp[3].

FAQ 2: Can we use water-miscible solvents like THF instead of DCM for environmental reasons? Answer: Yes, but with caution. THF is hygroscopic. If you switch to THF, you must rigorously control the water content, as the presence of water in THF will rapidly accelerate the hydrolysis of the trimethylthiophene-3-sulfonyl chloride. 2-Methyltetrahydrofuran (2-MeTHF) is a superior alternative for scale-up; it is environmentally preferable, forms a clean biphasic system with water for easy workup, and dissolves less water than THF, protecting your electrophile.

FAQ 3: Why do we see double sulfonylation (sulfonyl imide formation) when using primary amines? Answer: While steric hindrance usually prevents over-reaction, if the primary amine is small and an excess of the sulfonyl chloride is present locally (due to poor mixing in large reactors), double sulfonylation can occur[1]. To prevent this, ensure vigorous agitation (optimize impeller speed) and maintain a strict stoichiometry, using a slight excess of the amine (1.1 to 1.2 eq) relative to the sulfonyl chloride[1].

References

  • Reaction Chemistry & Engineering (RSC Publishing). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.[Link]

  • MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Trimethylthiophene-3-Sulfonyl Chloride Reactions

Welcome to the Technical Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals facing low yields, stalled reactions, or high byproduct formation when utilizing 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals facing low yields, stalled reactions, or high byproduct formation when utilizing 2,4,5-trimethylthiophene-3-sulfonyl chloride in sulfonylation workflows.

Unlike standard sulfonyl chlorides, this specific thiophene derivative presents a severe kinetic barrier. The sulfonyl group at the 3-position is tightly flanked by methyl groups at the 2- and 4-positions. This dense steric shield physically impedes the trajectory of incoming nucleophiles, rendering standard base-mediated protocols highly inefficient.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my sulfonylation stall at <15% conversion when using Triethylamine (TEA) in Dichloromethane (DCM)? A: The failure lies in the mechanistic limitations of TEA. While TEA is a strong base (pKa ~10.75 in organic solvents), its three ethyl groups make it highly sterically hindered and strictly non-nucleophilic. It functions solely as an acid scavenger. Because TEA cannot attack the sulfonyl chloride to activate it, your amine must attack the sterically shielded sulfur atom directly. For trimethylthiophene-3-sulfonyl chloride, this direct-attack pathway has an insurmountable activation energy barrier at room temperature.

Q2: I switched from TEA to a catalytic amount of DMAP, but now I am seeing a massive, highly polar baseline spot on my TLC plate. What is happening? A: You are observing the rapid hydrolysis of your starting material into trimethylthiophene-3-sulfonic acid. 4-Dimethylaminopyridine (DMAP) is a potent nucleophilic catalyst that successfully overcomes the steric barrier by forming an exceptionally reactive N-sulfonylpyridinium intermediate[1]. However, this intermediate is highly electrophilic[2]. If your solvent, amine, or glassware contains even trace amounts of moisture, water will outcompete your sterically hindered amine, rapidly hydrolyzing the intermediate[3].

Q3: Can I use inorganic bases (e.g., K₂CO₃) under aqueous Schotten-Baumann conditions to force the reaction? A: This is highly discouraged for this specific substrate. Biphasic Schotten-Baumann conditions rely on the nucleophile reacting faster than the surrounding water. Because the steric bulk of the trimethylthiophene ring inherently slows down amine nucleophilic attack, the competing hydrolysis pathway will dominate, destroying your sulfonyl chloride before product formation can occur[4].

Part 2: Mechanistic Pathway Analysis

To successfully couple this substrate, you must shift the reaction from a direct nucleophilic attack to a nucleophilic catalysis pathway.

Mechanistic divergence: DMAP catalysis overcomes steric blocks that stall TEA-only reactions.

Part 3: Quantitative Base Efficacy

The choice of base dictates the dominant reaction pathway. The table below summarizes the expected outcomes when reacting 2,4,5-trimethylthiophene-3-sulfonyl chloride with a moderately hindered secondary amine across different base systems.

Base SystemCatalystSolventTimeMajor ByproductTypical Yield
TEA (1.5 eq) NoneDCM24hUnreacted Starting Material< 15%
K₂CO₃ (2.0 eq) NoneH₂O/DCM12hSulfonic Acid (Hydrolysis)< 5%
Pyridine (3.0 eq) Pyridine (acts as both)DCM18hSulfonic Acid (if trace H₂O)45 - 60%
TEA (2.0 eq) DMAP (0.2 eq) DCM 6h None (Clean conversion) > 85%

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and prevent the hydrolysis issues outlined above, utilize this self-validating DMAP-catalyzed protocol[3]. Every step is designed with a specific causality to protect the sensitive N-sulfonylpyridinium intermediate.

Protocol: DMAP-Catalyzed Sulfonylation of Hindered Amines

Step 1: System Preparation & Moisture Exclusion

  • Action: Flame-dry a 50 mL round-bottom flask under a continuous flow of Argon or Nitrogen.

  • Causality: The N-sulfonylpyridinium intermediate is highly moisture-sensitive. Eliminating ambient humidity prevents the formation of the sulfonic acid byproduct.

  • Validation Checkpoint: Perform a Karl Fischer titration on your anhydrous DCM. Do not proceed if H₂O > 50 ppm.

Step 2: Solvation and Base Complexation

  • Action: Dissolve the hindered amine (1.0 eq, strictly dried) in anhydrous DCM (0.2 M). Add Triethylamine (2.0 eq) and DMAP (0.2 eq).

  • Causality: TEA serves as the stoichiometric bulk acid scavenger to neutralize the HCl generated, protecting the DMAP catalyst from irreversible protonation.

Step 3: Thermal Control

  • Action: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Causality: The nucleophilic attack of DMAP on the sulfonyl chloride is highly exothermic. Cooling prevents localized overheating, which can lead to reagent degradation or double-sulfonylation side reactions[3].

Step 4: Electrophile Addition

  • Action: Dissolve 2,4,5-trimethylthiophene-3-sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes.

  • Validation Checkpoint: 10 minutes post-addition, take a TLC aliquot. You should observe the rapid disappearance of the sulfonyl chloride and the appearance of a highly UV-active, lower-Rf spot (the DMAP-complex) before the final product spot fully matures.

Step 5: Propagation and Quench

  • Action: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–12 hours. Once complete (verified by LC-MS), quench by adding 1M aqueous HCl.

  • Causality: The 1M HCl wash rapidly protonates and removes unreacted TEA, DMAP, and any unreacted aliphatic amine starting material into the aqueous layer, leaving the neutral sulfonamide in the organic phase[3].

Workflow S1 Step 1: Anhydrous Setup Flame-dry flask, Ar/N2 purge S2 Step 2: Solvation Amine + TEA + DMAP in dry DCM S1->S2 S3 Step 3: Thermal Control Cool to 0 °C S2->S3 S4 Step 4: Electrophile Addition Dropwise addition of Sulfonyl Chloride S3->S4 S5 Step 5: Propagation Warm to RT, Stir 4-12h S4->S5 S6 Step 6: Quench & Isolate 1M HCl wash, extract, concentrate S5->S6

Self-validating experimental workflow for DMAP-catalyzed sulfonylation.

References

  • understanding the volatile nature and strong basicity of triethylamine in organic synthesis. bdmaee.net.

  • Methanedisulfonyl Dichloride | 5799-68-8. benchchem.com. 4

  • (4-Pyridylmethyl)sulfonyl chloride triflate | 130820-89-2. benchchem.com.1

  • 2-Chlorobenzenesulfonyl chloride | 2905-23-9. benchchem.com. 2

  • 1-Octanesulfonyl chloride | 7795-95-1. benchchem.com. 3

Sources

Optimization

Technical Support Center: Solvent Effects &amp; Kinetics of Trimethylthiophene-3-Sulfonyl Chloride

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides authoritative mechanistic insights, troubleshooting workflows, and self-validating protocols fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides authoritative mechanistic insights, troubleshooting workflows, and self-validating protocols for managing solvent effects during the solvolysis and functionalization of trimethylthiophene-3-sulfonyl chloride.

Section 1: FAQs on Reaction Kinetics & Solvent Effects

Q1: How does the choice of solvent impact the reaction rate of trimethylthiophene-3-sulfonyl chloride? A: The solvolysis of heteroaromatic sulfonyl chlorides proceeds via a concerted bimolecular nucleophilic substitution ( SN​2 ) mechanism[1]. The reaction rate is highly sensitive to the solvent's nucleophilicity ( NT​ ) and, to a lesser extent, its ionizing power ( YCl​ ). This relationship is mathematically modeled by the extended Grunwald-Winstein equation. Highly nucleophilic solvents (like aqueous methanol) significantly accelerate the reaction compared to fluoroalcohols (e.g., 2,2,2-trifluoroethanol), which possess high ionizing power but low nucleophilicity[1].

Q2: Why am I not observing the "sulfene" elimination-addition intermediate under basic conditions? A: The sulfene mechanism requires the presence of an α -hydrogen adjacent to the sulfonyl group (as seen in aliphatic precursors like phenylmethanesulfonyl chloride)[1]. Because trimethylthiophene-3-sulfonyl chloride features a sulfonyl group directly attached to the aromatic thiophene ring, it lacks an α -hydrogen. Therefore, the elimination-addition pathway is strictly precluded. The compound exclusively undergoes direct SN​2 displacement, even in the presence of strong tertiary amine bases.

Q3: During sulfonamide synthesis, I am getting high yields of the sulfonic acid byproduct. How can I suppress this? A: This is a classic solvent competition issue. When using protic solvents (like water or ethanol) as the reaction medium, the solvent acts as a competing nucleophile against your target amine[2]. To prioritize aminolysis over solvolysis:

  • Switch to a polar aprotic solvent (e.g., acetonitrile or dichloromethane), which lacks nucleophilic protons but effectively stabilizes the polar transition state[3].

  • Maintain basicity : If an aqueous system is mandatory, ensure the amine nucleophile is in large excess and maintain a slightly basic pH to keep the amine in its highly nucleophilic, unprotonated state[2].

Section 2: Mechanistic Pathways

The following diagram illustrates the competitive SN​2 pathways when trimethylthiophene-3-sulfonyl chloride is exposed to a mixture of solvent and amine nucleophiles.

Mechanism A Trimethylthiophene-3- sulfonyl chloride TS Trigonal Bipyramidal Transition State (SN2) A->TS Rate-determining step B Solvent (ROH / H2O) High NT B->TS Solvolysis pathway C Amine (R-NH2) Strong Nucleophile C->TS Aminolysis pathway P1 Sulfonic Acid / Ester (Solvolysis Byproduct) TS->P1 - HCl P2 Sulfonamide (Target Product) TS->P2 - HCl

Figure 1: Competing SN2 pathways in the reaction of trimethylthiophene-3-sulfonyl chloride.

Section 3: Troubleshooting Guide for Kinetic Assays

Issue: Non-linear pseudo-first-order kinetic plots ( ln(G∞​−Gt​) vs. time) during conductivity measurements.

  • Root Cause: Temperature fluctuations during the initial mixing phase, or incomplete dissolution of the highly lipophilic trimethylthiophene-3-sulfonyl chloride in water-rich solvent mixtures.

  • Solution: Ensure the solvent mixture is rigorously equilibrated in a thermostated bath (±0.01 °C) prior to substrate injection. Use a co-solvent (e.g., 10-20% anhydrous acetone) for the substrate stock solution to enhance solubility and prevent micelle formation, which artificially skews conductivity readings[4].

Issue: Unexpected rate acceleration when changing the solvent from methanol to water.

  • Root Cause: Water has a higher dielectric constant ( ϵ=78 ) and higher solvent nucleophilicity compared to methanol ( ϵ=33 )[2]. In an SN​2 mechanism at a sulfonyl sulfur, the transition state is highly polar. Water better stabilizes this charge separation and acts as a superior nucleophile, leading to a higher rate constant k .

  • Solution: This is a normal thermodynamic outcome. If a slower, more controlled reaction is desired for kinetic tracking, increase the mole fraction of the organic co-solvent (e.g., ethanol or trifluoroethanol).

Section 4: Quantitative Data on Solvent Effects

The table below summarizes the extended Grunwald-Winstein parameters and relative specific rate constants for heteroaromatic thiophenesulfonyl chlorides at 25.0 °C across different solvent systems[1]. This data serves as a predictive baseline for trimethylthiophene-3-sulfonyl chloride.

Solvent SystemSolvent Nucleophilicity ( NT​ )Solvent Ionizing Power ( YCl​ )Specific Rate Constant ( k×105 s−1 )Mechanistic Implication
100% Methanol 0.17-0.67~180.0Fast SN​2 due to high nucleophilicity.
80% Ethanol (aq) 0.000.00~50.0Standard reference solvent; balanced SN​2 .
100% Ethanol 0.37-2.52~25.0Slower rate due to lower ionizing power.
97% TFE -3.302.83~0.5Severely retarded rate; poor nucleophilicity dominates over high ionizing power.

Section 5: Validated Experimental Protocols

Protocol A: Conductimetric Determination of Solvolysis Kinetics

Because the hydrolysis of a sulfonyl chloride molecule produces two highly mobile ions (a proton and a chloride ion), the system is perfectly suited for rate determination via conductimetry[4].

Workflow S1 1. Solvent Preparation (Equilibrate to 25.0 °C) S2 2. Substrate Injection (Rapid Mixing) S1->S2 Add substrate S3 3. Conductimetric Monitoring (Measure Conductance G) S2->S3 HCl generation S4 4. Data Acquisition (Record G vs. Time) S3->S4 Continuous S5 5. Kinetic Analysis (Calculate k via ln(G∞ - Gt)) S4->S5 Pseudo-1st order fit

Figure 2: Step-by-step workflow for the conductimetric determination of solvolysis kinetics.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% v/v ethanol/water). Equilibrate 50 mL of this solvent in a thermostated reaction vessel at 25.0 ± 0.01 °C for 20 minutes.

  • Conductivity Baseline: Insert a calibrated platinum conductivity cell into the vessel. Record the baseline conductance ( G0​ ).

  • Substrate Injection: Rapidly inject 50 μ L of a concentrated stock solution of trimethylthiophene-3-sulfonyl chloride (in anhydrous acetone) to achieve a final concentration of ~ 10−4 M.

  • Data Acquisition: Continuously record the conductance ( Gt​ ) as the reaction progresses.

  • Self-Validation & Kinetic Analysis: Record the infinite conductance ( G∞​ ) after at least 10 half-lives. Plot ln(G∞​−Gt​) versus time. Validation check: A strictly linear plot validates the pseudo-first-order kinetic assumption. Calculate the rate constant k from the negative slope.

Protocol B: Optimized Synthesis of Trimethylthiophene-3-Sulfonamides
  • Reagent Preparation: Dissolve 1.0 eq of trimethylthiophene-3-sulfonyl chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: DCM is an aprotic solvent that completely prevents competitive solvolysis[2].

  • Amine Addition: Cool the solution to 0 °C. Slowly add 1.2 eq of the target amine and 1.5 eq of N,N-diisopropylethylamine (DIPEA). Causality: Cooling controls the exothermic SN​2 attack. DIPEA acts as a non-nucleophilic acid scavenger for the generated HCl, keeping the target amine unprotonated[1].

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature. Validation check: Monitor via LC-MS. The complete disappearance of the highly UV-active sulfonyl chloride peak validates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

References

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - mdpi.com 1

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - cdnsciencepub.com 4

  • Solvent effects - wikipedia.org 2

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. - researchgate.net 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Removal of Unreacted Trimethylthiophene-3-sulfonyl Chloride

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the purification of reaction mixtures containing trimethylthiophene-3-s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the purification of reaction mixtures containing trimethylthiophene-3-sulfonyl chloride (CAS: 98546-91-9).

Sulfonyl chlorides are highly reactive electrophiles used to synthesize sulfonamides and sulfonate esters. However, the unique structural properties of trimethylthiophene-3-sulfonyl chloride make unreacted starting material exceptionally stubborn to remove using standard workup procedures. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the high-purity isolation of your target compounds.

Part 1: The Mechanistic Challenge (Expertise & Experience)

Why is Trimethylthiophene-3-sulfonyl Chloride Difficult to Remove?

In a standard sulfonylation reaction, excess sulfonyl chloride is typically destroyed by adding an aqueous base (e.g., NaHCO3​ or NaOH ). The base hydrolyzes the chloride into a water-soluble sulfonic acid salt, which is easily removed via liquid-liquid extraction 1.

However, trimethylthiophene-3-sulfonyl chloride possesses methyl groups at the 2, 4, and 5 positions of the thiophene ring. The methyl groups at the 2- and 4-positions directly flank the sulfonyl group, creating severe steric hindrance . This physical shield prevents the relatively weak nucleophile (water/hydroxide) from achieving the necessary trajectory to attack the sulfur center. Consequently, the hydrolysis rate is drastically reduced, leaving unreacted sulfonyl chloride in your organic phase.

To overcome this, you must abandon simple hydrolysis and employ nucleophilic scavenging . By introducing an unhindered, highly reactive primary amine, you can rapidly force the conversion of the sulfonyl chloride into a polar sulfonamide adduct that can be easily separated from your product.

G SC Trimethylthiophene-3- sulfonyl chloride Hydrolysis Aqueous Hydrolysis (H2O / NaHCO3) SC->Hydrolysis Slow (Steric Hindrance) Amine Nucleophilic Scavenger (R-NH2) SC->Amine Fast (High Nucleophilicity) SulfonicAcid Sulfonic Acid Salt (Water Soluble) Hydrolysis->SulfonicAcid Sulfonamide Scavenger Adduct (Acid/Filter Removable) Amine->Sulfonamide

Mechanistic pathways for the consumption of unreacted sterically hindered sulfonyl chlorides.

Part 2: Troubleshooting FAQs

Q1: I performed a saturated NaHCO3​ wash for 60 minutes, but TLC/LC-MS still shows unreacted trimethylthiophene-3-sulfonyl chloride. Why? A1: While basic washes effectively remove sulfonic acid byproducts, they are insufficient for hydrolyzing sterically hindered or electron-rich sulfonyl chlorides within a standard timeframe 1. You must pre-quench the reaction with a small amount of a highly nucleophilic amine (e.g., aqueous ammonia or a diamine) before the basic wash to convert it to a separable sulfonamide.

Q2: How do I choose between a liquid amine scavenger and a solid-supported scavenger resin? A2: Liquid scavengers (like N,N-dimethylethylenediamine) are cost-effective and react rapidly, but they require a subsequent acidic aqueous wash (e.g., 1M HCl) to protonate the resulting adduct and pull it into the aqueous layer 2. If your target product is acid-sensitive, a solid-supported scavenger resin (e.g., PS-Trisamine) is superior because it covalently binds the unreacted chloride to an insoluble polymer, allowing removal by simple filtration 1.

Q3: My target product is highly polar and partitions into the aqueous layer during the acidic wash. What is the alternative? A3: Avoid liquid-liquid extraction entirely. Use an amine-functionalized scavenger resin (e.g., PS-Trisamine or PAMAM dendrimers). The unreacted sulfonyl chloride binds to the matrix, leaving your polar product dissolved in the organic filtrate 3.

Part 3: Scavenging Strategies Data Presentation

To optimize your workflow, compare the quantitative and qualitative traits of the three primary removal strategies below:

Scavenging MethodReagent UsedReaction TimeRemoval MechanismBest Application Profile
Aqueous Hydrolysis NaHCO3​ / H2​O > 12 hours (Slow)Aqueous ExtractionUnhindered sulfonyl chlorides; large-scale bulk synthesis.
Liquid Amine Quench N,N-dimethylethylenediamine< 30 mins (Fast)Acidic Aqueous WashAcid-stable products; highly lipophilic target compounds.
Solid-Phase Resin PS-Trisamine Resin1 - 3 hours (Moderate)Vacuum FiltrationAcid-sensitive products; highly polar products; parallel synthesis.

Part 4: Experimental Protocols

The following methodologies are designed as self-validating systems. Causality is embedded into the steps to ensure you understand why an action is being performed, allowing for real-time troubleshooting.

Protocol A: Liquid Amine Quenching (For Acid-Stable Products)

This protocol utilizes N,N-dimethylethylenediamine (DMEDA). The primary amine attacks the sulfonyl chloride, while the tertiary amine acts as a basic "handle" that can be protonated for aqueous removal 2.

  • Quenching: To the crude reaction mixture (in DCM or EtOAc), add 1.5 to 2.0 molar equivalents of N,N-dimethylethylenediamine relative to the initial excess of trimethylthiophene-3-sulfonyl chloride.

    • Causality: The unhindered primary amine rapidly overcomes the steric bulk of the thiophene methyl groups, forming a sulfonamide adduct.

  • Incubation & Validation: Stir the mixture at room temperature for 30 minutes. Validate the complete consumption of the sulfonyl chloride by TLC (UV active spot) or LC-MS.

  • Acidic Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (3 × 10 mL) 4.

    • Causality: The HCl protonates the tertiary amine of the DMEDA-adduct, converting it into a highly water-soluble ammonium salt, forcing it entirely into the aqueous phase.

  • Organic Recovery: Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Solid-Phase Scavenging (For Acid-Sensitive/Polar Products)

This protocol utilizes Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) resin to covalently trap the impurity 1.

  • Resin Addition: Calculate the remaining excess of sulfonyl chloride. Add 3.0 to 4.0 molar equivalents of dry PS-Trisamine resin directly to the crude reaction mixture.

  • Agitation: Gently shake or stir the slurry at room temperature for 2 to 4 hours.

    • Causality: Gentle agitation (e.g., using an orbital shaker) is critical. Vigorous magnetic stirring can mechanically shear the polystyrene beads, creating fine particulates that will clog your filter and contaminate the final product.

  • Filtration: Filter the reaction mixture through a sintered glass funnel (medium porosity).

    • Causality: The unreacted sulfonyl chloride is now covalently bonded to the macroscopic resin beads and is physically trapped on the frit.

  • Washing & Concentration: Wash the resin bed with a small volume of the reaction solvent (e.g., DCM) to ensure complete recovery of your target product. Combine the filtrate and washes, then concentrate in vacuo.

Part 5: Workflow Decision Matrix

Use the following logical workflow to determine which protocol best suits your specific drug development or synthesis application.

G Start Crude Reaction Mixture (Contains Excess Sulfonyl Chloride) Decision Is the target product acid-sensitive or highly polar? Start->Decision Yes YES Decision->Yes No NO Decision->No SolidPhase Add Solid-Supported Scavenger (e.g., PS-Trisamine) Yes->SolidPhase LiquidPhase Add Liquid Amine Scavenger (e.g., N,N-dimethylethylenediamine) No->LiquidPhase Filter Filter resin & concentrate filtrate SolidPhase->Filter AcidWash Wash with 1M HCl & extract LiquidPhase->AcidWash

Decision matrix for selecting the optimal sulfonyl chloride scavenging workflow.

References

  • Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
  • 1-Octanesulfonyl chloride | 7795-95-1. Benchchem.
  • Dendrimers as Scavengers for Rapid Purification in Solution-Phase Parallel Synthesis. Sciforum.
  • WO2004073606A2 - Sulfonamide derivatives as ppar modulators. Google Patents.

Sources

Optimization

side reactions of trimethylthiophene-3-sulfonyl chloride with nucleophiles

Welcome to the technical support guide for trimethylthiophene-3-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this vers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for trimethylthiophene-3-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. As a key building block for synthesizing sulfonamides and sulfonate esters, its high reactivity, while advantageous, can also lead to challenging side reactions. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions of trimethylthiophene-3-sulfonyl chloride with nucleophiles. Each answer provides an explanation of the underlying chemical principles and actionable troubleshooting steps.

Category 1: Reactions with Amine Nucleophiles (Sulfonamide Synthesis)

Question 1: My sulfonamide synthesis is resulting in a very low yield or failing completely. What are the likely causes?

Answer: Low conversion in sulfonamide synthesis is a frequent challenge, often stemming from the inherent reactivity and instability of the sulfonyl chloride starting material. The primary culprits are typically moisture, thermal stress, and suboptimal reaction conditions.

  • Causality—The Role of Water: Trimethylthiophene-3-sulfonyl chloride is highly susceptible to hydrolysis.[1][2] Trace amounts of water in your solvent, on your glassware, or from the atmosphere can rapidly convert the sulfonyl chloride into the corresponding trimethylthiophene-3-sulfonic acid. This sulfonic acid is unreactive towards the amine nucleophile, effectively halting your desired reaction pathway and leading to low yields.[1]

  • Causality—Thermal Decomposition: Like many sulfonyl chlorides, the trimethylthiophene derivative can be thermally sensitive. Elevated temperatures can initiate decomposition pathways, leading to a complex mixture of byproducts and a darkened reaction color.[1] Reactions are often best performed at or below room temperature to mitigate this.

Troubleshooting Protocol: Maximizing Sulfonamide Yield

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) immediately before use.[1]

    • Solvents & Reagents: Use freshly distilled, anhydrous solvents. Ensure your amine and any base (e.g., triethylamine, pyridine) are also anhydrous.

    • Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[1]

  • Temperature Control:

    • Dissolve the amine and base in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of trimethylthiophene-3-sulfonyl chloride dropwise. This controls the exotherm of the reaction and minimizes thermal decomposition.[1]

    • Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Choice of Base:

    • A base is required to neutralize the HCl generated during the reaction.[3] Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[4] Pyridine can also serve as the solvent. The choice of base can influence reaction rates and should be selected based on the nucleophilicity of the amine.

Question 2: I'm observing multiple spots on my TLC plate, including one that doesn't move from the baseline. What are these byproducts?

Answer: The formation of multiple products indicates competing reaction pathways. The most common byproducts are the hydrolysis product (sulfonic acid) and, in some cases, a di-sulfonated amine.

  • Hydrolysis Product: The spot at the baseline is almost certainly trimethylthiophene-3-sulfonic acid. Its high polarity causes it to adhere strongly to the silica gel. This is a direct indicator that moisture is present in your reaction.[1][5]

  • Di-sulfonylation: If you are using a primary amine (R-NH₂), it is possible for both N-H bonds to react with the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used or if it is added too quickly. This results in the formation of a di-sulfonylated product, R-N(SO₂-R')₂.

Troubleshooting Protocol: Minimizing Byproduct Formation

  • Address Moisture: The presence of the sulfonic acid byproduct confirms a water contamination issue. Implement the rigorous anhydrous techniques described in the previous answer.

  • Control Stoichiometry: To avoid di-sulfonylation, use a 1:1 molar ratio of the primary amine to the sulfonyl chloride. The most effective technique is to add the sulfonyl chloride solution slowly and dropwise to the solution of the amine. This maintains a low concentration of the electrophile and favors mono-sulfonylation.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction's progress. If you observe the formation of the di-sulfonated product, consider stopping the reaction before all the starting amine is consumed to maximize the yield of the desired mono-sulfonated product.

Category 2: Reactions with Alcohols/Phenols (Sulfonate Ester Synthesis)

Question 3: My reaction to form a sulfonate ester is very sluggish and gives a poor yield. How can I improve this?

Answer: The formation of sulfonate esters from alcohols and sulfonyl chlorides is a cornerstone of organic synthesis, often used to convert a poor leaving group (-OH) into an excellent one (-OSO₂R).[3] Sluggish reactions are typically due to the lower nucleophilicity of alcohols compared to amines.

  • Causality—Nucleophilicity and Base Strength: Alcohols are generally weaker nucleophiles than amines. The reaction requires a base to deprotonate the alcohol, forming a more nucleophilic alkoxide intermediate.[6][7] If the base is not strong enough or is sterically hindered, the formation of this key intermediate will be slow, leading to a sluggish overall reaction.

Troubleshooting Protocol: Optimizing Sulfonate Ester Formation

  • Anhydrous Conditions: As with sulfonamide synthesis, eliminating water is crucial to prevent hydrolysis of the sulfonyl chloride.[1]

  • Base Selection:

    • For simple primary or secondary alcohols, a base like pyridine or triethylamine is often sufficient.[7]

    • For more sterically hindered or less nucleophilic alcohols (like phenols or tertiary alcohols), a stronger, non-nucleophilic base or a catalytic activator is recommended. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) along with triethylamine can significantly accelerate the reaction.[8]

  • Temperature and Time: While starting the reaction at 0 °C is good practice to control the initial exotherm, you may need to allow the reaction to proceed at room temperature or even slightly elevated temperatures (e.g., 40 °C) for an extended period. Monitor the reaction progress carefully to balance reaction rate with potential thermal decomposition.

Core Reaction Pathways and Troubleshooting Logic

The following diagrams illustrate the desired reaction pathways versus the most common side reaction, and a logical workflow for troubleshooting common issues.

G start Trimethylthiophene-3-sulfonyl Chloride (Starting Material) amine Amine Nucleophile (R-NH2) start->amine + Base - HCl alcohol Alcohol Nucleophile (R-OH) start->alcohol + Base - HCl water Water Contaminant (H2O) start->water Hydrolysis sulfonamide Desired Product: Sulfonamide amine->sulfonamide sulfonate_ester Desired Product: Sulfonate Ester alcohol->sulfonate_ester sulfonic_acid Side Product: Sulfonic Acid water->sulfonic_acid

Caption: Primary reaction pathways and common hydrolysis side reaction.

G start Problem Observed: Low Product Yield check_moisture Is a baseline spot (sulfonic acid) seen on TLC? start->check_moisture anhydrous Action: Implement Rigorous Anhydrous Conditions (Oven-dry glass, inert gas, dry solvents) check_moisture->anhydrous Yes check_temp Was the reaction run at high temp? check_moisture->check_temp No end_solve Problem Resolved anhydrous->end_solve lower_temp Action: Run reaction at 0°C to Room Temperature check_temp->lower_temp Yes check_nucleophile Is the nucleophile sterically hindered or weak (e.g., tertiary alcohol)? check_temp->check_nucleophile No lower_temp->end_solve stronger_base Action: Add catalytic DMAP or use a stronger base. Increase reaction time. check_nucleophile->stronger_base Yes check_nucleophile->end_solve No stronger_base->end_solve

Caption: Troubleshooting workflow for low yield reactions.

Summary of Recommended Reaction Conditions

ParameterRecommendation for Amine NucleophilesRecommendation for Alcohol NucleophilesRationale
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or PyridineAnhydrous Dichloromethane (DCM) or PyridineInert solvents that can be rigorously dried. Pyridine can act as both solvent and base.
Temperature 0 °C to Room Temperature0 °C to Room Temperature (may require gentle heating)Minimizes thermal decomposition while allowing the reaction to proceed to completion.[1]
Base Triethylamine (1.2 eq) or PyridineTriethylamine (1.5 eq) + DMAP (0.1 eq) or PyridineNeutralizes HCl byproduct.[3] DMAP acts as a superior acyl-transfer catalyst for less nucleophilic alcohols.[8]
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Excludes atmospheric moisture, preventing hydrolysis of the sulfonyl chloride.[1]
Monitoring Thin-Layer Chromatography (TLC) or LC-MSThin-Layer Chromatography (TLC) or LC-MSTo track the consumption of starting material and formation of product.

References

  • Preventing decomposition of sulfonyl chloride during reaction - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgh5rd2HfU0Wpf1OwDwjxgs79YfApQxTT4Ge2nJXvykAqfwl7__iRjptg6e3_3eFEtrsBWM00S8R-JeojVjvc7trGaCPHtqBQQpULO_3T9K7ANuAklaec6UG2Oj01B9UJMFVwIMsipH9-NZzIn0QW5Xn0x54RdG3N0cHkzCuQ7H294Qwub4dJ0W3VrGt7bvcg-XH517gWBmm2n]
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLY_NHDAl-tlggm3tdZSSK8Jrs09wbJYP49ZWGep3OseLeKXoXDHtfLQTDq3dqyRFi_Q-OELTb5Z7gY9Kp3C5YpRJ1vGwLaEfS5o7CLGPn6eEkbf0eRAUTjFILs-QgCL0ngPZcjMnZbMvFnA==]
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb02uul_yvetbr5ZV4jkzq-CiqAj262JlcGkbf2UdG_XBK_RyZxd0AJvgkA2QRVDHDlKu7dW9UeQR2ZUIV2h8MKesOVH95oMGWQA5gBd5PZIH6cvq12PfH24VueZKwv_Dc2allmvMcPuoT6w==]
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/10.1139/v71-001]
  • Troubleshooting common issues in the synthesis of aryl sulfonic acids - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGii4dTqOooPbGQs9p_aY6KmHWxdNaRw76aY20Jm-1gmA8RngwLz9tyM8P10_SocyXOoldY296ah0Slwr0dPQnuTU7gzEDHFbJsFW_xIeUhHj0YTkgbiPdEs9YhpolG6zZDZ_j6xkvziwJsb85n9FINmAIXMme6kPuuV5lxYcoblS0zU0BA31OSm78I-4eXimgouceVWpF57uXiRpSi38Lz2C8=]
  • (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride - ResearchGate. [URL: https://www.researchgate.net/publication/265882669_Two_Pathways_of_Arenesulfonyl_Chlorides_Hydrolysis_Anionic_Intermediates_in_S_A_N_Hydrolysis_of_4-Nitrobenzenesulfonyl_Chloride]
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3839843/]
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sulfonamide-synthesis-by-s-n-coupling.shtm]
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. [URL: https://www.cbijournal.com/paper/recent-advances-in-synthesis-of-sulfonamides-a-review]
  • Preparation of sulfonamides from N-silylamines - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3805370]
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  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/2691]
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  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) - Academia.edu. [URL: https://www.academia.edu/28994770/Convenient_synthesis_of_sulfonamides_from_amines_and_p_toluene_sulfonyl_chloride_mediated_by_crosslinked_poly_4_vinylpyridine_]
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. [URL: https://www.reddit.com/r/chemistry/comments/3m689b/synthesis_of_an_sulfonamide_why_is_this_step/]
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Reference Data & Comparative Studies

Validation

A Multi-dimensional NMR Approach to the Structural Validation of Trimethylthiophene-3-sulfonamide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definiti...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive structural elucidation of trimethylthiophene-3-sulfonamide. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a multi-technique approach forms a self-validating system for confirming molecular architecture.

The Analytical Challenge: Pinpointing the Substitution Pattern

The core analytical problem lies in confirming the precise substitution pattern on the thiophene ring. For this guide, we will use the hypothetical target structure of 2,4,5-trimethylthiophene-3-sulfonamide . The challenge is to prove unequivocally that:

  • The thiophene ring is indeed trimethylated.

  • The three methyl groups are located at positions C2, C4, and C5.

  • The sulfonamide group is attached to position C3, a quaternary carbon.

Answering these questions requires a toolkit that can map the molecule's complete carbon-hydrogen framework and establish long-range connectivity across atoms, including those without attached protons (quaternary carbons).

The NMR Toolkit: A Comparative Overview

While one-dimensional (1D) NMR provides a foundational overview, the definitive validation of a complex structure like trimethylthiophene-3-sulfonamide relies on a suite of two-dimensional (2D) experiments. Each experiment provides a unique piece of the puzzle, and together, they offer a comprehensive and cross-validated structural picture.

NMR Experiment Primary Information Provided Application to Target Molecule Limitation for this Structure
¹H NMR Proton environment, count (integration), and scalar coupling (J-coupling) to adjacent protons.Confirms the presence of three distinct methyl groups and the two sulfonamide protons (-SO₂NH₂).Cannot directly reveal the substitution pattern on the thiophene ring or connect protons to the carbon backbone.
¹³C NMR Number and electronic environment of unique carbon atoms.Identifies all seven unique carbons: three methyl and four thiophene ring carbons.Does not inherently show which carbon is which or how they are connected.
COSY Correlation between J-coupled protons (typically ²JHH and ³JHH).Limited utility for this specific molecule as there are no protons directly on the thiophene ring to show coupling.Ineffective for mapping the core thiophene framework of this fully substituted ring.
HSQC Direct one-bond correlation (¹JCH) between protons and the carbons they are attached to.Unambiguously links each methyl proton signal to its corresponding methyl carbon signal.[4][5]Quaternary carbons (like C3, the sulfonamide attachment point) are "invisible" in HSQC as they have no attached protons.
HMBC Long-range correlations (typically ²JCH and ³JCH) between protons and carbons.[6][7]The key experiment. Establishes the connectivity between methyl groups and the thiophene ring carbons, including the crucial quaternary carbons.[8]Can sometimes show weak ⁴JCH correlations which can complicate interpretation if not cross-referenced with other data.

A Step-by-Step Validation Workflow

The following workflow demonstrates how to integrate data from multiple NMR experiments to build a conclusive structural proof.

G cluster_prep Phase 1: Preparation cluster_2D Phase 3: Connectivity Mapping cluster_validation Phase 4: Structure Confirmation Prep Sample Preparation (~5-10 mg in 0.6 mL CDCl₃) H1 ¹H NMR (Proton Count & Environment) Prep->H1 C13 ¹³C NMR (Carbon Skeleton) HSQC HSQC (Direct C-H Attachment) C13->HSQC HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Validation Data Integration & Final Structure Validation HMBC->Validation

Caption: Key HMBC correlations confirming the 2,4-dimethyl and 3-sulfonamide substitution pattern.

Trustworthiness through Self-Validation: The power of this combined approach lies in its internal consistency. For example, the protons of the 4-CH₃ group (H-d) show a ³JCH correlation to C5. The protons of the 5-CH₃ group (H-c) must reciprocally show a ³JCH correlation back to C4. The presence of both correlations provides a self-validating loop, dramatically increasing confidence in the assignment. The most critical observation is the convergence of correlations from both the 2-CH₃ and 4-CH₃ protons to the same quaternary carbon (C3), definitively establishing it as the point of sulfonamide attachment.

Experimental Protocols

Accurate data acquisition is paramount for successful structure elucidation. The following are generalized protocols.

1. Sample Preparation

  • Accurately weigh 5-10 mg of the trimethylthiophene-3-sulfonamide sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition [9] * All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.

  • Tune and shim the spectrometer on the sample to ensure optimal magnetic field homogeneity. Lock the field frequency using the deuterium signal from the solvent.

  • ¹H NMR :

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR :

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: ~220 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • HSQC :

    • Pulse Sequence: Phase-sensitive gradient-selected (hsqcedetgpsisp2.3).

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

  • HMBC :

    • Pulse Sequence: Gradient-selected (hmbcgplpndqf).

    • Long-Range Coupling Constant: Optimized for 8 Hz to prioritize ²JCH and ³JCH correlations.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct all spectra manually.

  • Apply a baseline correction to all spectra.

  • Calibrate the ¹H and ¹³C chemical shift scales using the TMS signal at 0.00 ppm.

Conclusion

The structural validation of a substituted heterocyclic compound like trimethylthiophene-3-sulfonamide is a task that demands more than a single piece of analytical evidence. A one-dimensional NMR spectrum, while useful, leaves too much ambiguity. The definitive and trustworthy assignment is achieved only through a systematic and integrated application of 2D NMR techniques.

By using HSQC to map direct C-H bonds and, most critically, HMBC to reveal the long-range connectivity that stitches the molecular fragments together, researchers can build an unassailable case for a specific isomeric structure. This multi-dimensional, self-validating workflow ensures that subsequent research, from SAR studies to preclinical development, is built on a foundation of verified molecular truth.

References

  • Musumarra, G., et al. (1980). Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. Organic Magnetic Resonance. Available at: [Link]

  • Osamura, Y., Sayanagi, O., & Nishimoto, K. C-13 NMR Chemical Shifts and Charge Densities of Substituted Thiophenes—The Effect of Vacant d π Orbitals. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Gronowitz, S., Johnson, I., & Hörnfeldt, A. B. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry. Available at: [Link]

  • Damodara, K., et al. (2023). Effortless Extraction of Structural and Orientational Information from 13C–1H Dipolar Couplings for Thiophene Mesogens. ACS Publications. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. CORE. Available at: [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Bruker. Available at: [Link]

  • Kutateladze, A. G. (2019). Applications of i-HMBC for structure confirmation of complex natural products. ResearchGate. Available at: [Link]

  • Sulfonamide a Valid Scaffold for Antioxidant Drug Development. ResearchGate. Available at: [Link]

  • HMBC and HMQC Spectra. (2022). Chemistry LibreTexts. Available at: [Link]

  • Martin, G. E. (2020). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]

  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2024). National Library of Medicine. Available at: [Link]

  • Luzzati, S., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]

  • Bui, A. N. (2025). Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. STEM Journal. Available at: [Link]

  • Zhang, Z., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

  • Electronic Supplementary Information - Synthesis and Fine-Tuning the Pore Properties of a Thiophene Based Porous Organic Framework by the Post-Oxidation. The Royal Society of Chemistry. Available at: [Link]

  • HMBC spectrum | Heteronuclear Multiple Bond Correlation. (2022). YouTube. Available at: [Link]

  • Adriaensens, P., et al. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. PubMed. Available at: [Link]

  • New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • TANKO, D., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. Available at: [Link]

  • Luong, N. X., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences. Available at: [Link]

  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

  • Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. Available at: [Link]

  • Supplementary Information. University of Wuppertal. Available at: [Link]

  • One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. (2016). Synfacts. Available at: [Link]

  • Thioamide N–C(S) Activation. The Royal Society of Chemistry. Available at: [Link]

  • 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. Available at: [Link]

  • Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. (2019). ResearchGate. Available at: [Link]

  • Thiophene-3-sulfonamide (C4H5NO2S2). PubChemLite. Available at: [Link]

  • Schematic synthesis of thiophene sulfonamides by Krasavin et al. ResearchGate. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Research Square. Available at: [Link]

  • Special Issue: Sulfur-Nitrogen Heterocycles. National Center for Biotechnology Information. Available at: [Link]

  • Special Issue: Sulfur-Nitrogen Heterocycles. (2025). ResearchGate. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • How to Process COSY and HSQC Spectra on MestreNova. (2021). YouTube. Available at: [Link]

  • Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. (2003). ResearchGate. Available at: [Link]

  • 1 H-NMR spectra of the respective MOF in NaOD. ResearchGate. Available at: [Link]

  • A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by >1>H and >19>F NMR Spectroscopy. (2020). The University of Bath's research portal. Available at: [Link]

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Comparative

A Comparative Guide to the Reactivity of Trimethylthiophene-3-sulfonyl Chloride and Benzenesulfonyl Chloride

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents fo...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The choice of the sulfonylating agent is a critical parameter that dictates reaction kinetics, selectivity, and overall synthetic efficiency. While benzenesulfonyl chloride has long served as a benchmark aromatic sulfonylating agent, the exploration of heteroaromatic analogues offers opportunities to fine-tune electronic and steric properties, thereby modulating reactivity and enabling access to novel chemical space.

This guide provides a comprehensive comparison of the reactivity of trimethylthiophene-3-sulfonyl chloride and the archetypal benzenesulfonyl chloride. We will delve into the structural and electronic factors that govern their reactivity, present a synthesis of available kinetic data, and provide detailed experimental protocols for their synthesis and for comparative reactivity studies.

Structural and Electronic Properties: A Tale of Two Rings

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the attached aromatic or heteroaromatic ring.

Benzenesulfonyl Chloride: The phenyl group in benzenesulfonyl chloride is a relatively neutral aromatic system. The sulfonyl group itself is strongly electron-withdrawing, rendering the sulfur atom highly susceptible to nucleophilic attack. The reactivity of substituted benzenesulfonyl chlorides is well-described by the Hammett equation, where electron-withdrawing groups on the benzene ring increase reactivity (positive ρ value), and electron-donating groups decrease it.

Trimethylthiophene-3-sulfonyl Chloride: The thiophene ring is an electron-rich aromatic heterocycle, inherently more reactive towards electrophilic substitution than benzene[1]. However, when considering the reactivity of the sulfonyl chloride group, the electron-donating nature of the thiophene ring, further enhanced by three methyl substituents, is expected to decrease the electrophilicity of the sulfonyl sulfur. Methyl groups are known to be electron-donating through both inductive and hyperconjugative effects. Studies on the application of the Hammett equation to thiophene systems have shown that substituents on the thiophene ring exert electronic effects that can be correlated with those in benzene systems[2].

Figure 1: Molecular structures of the compared sulfonyl chlorides.

Comparative Reactivity Analysis: An Evidence-Based Inference

Electronic Effects: The three electron-donating methyl groups on the thiophene ring in trimethylthiophene-3-sulfonyl chloride will increase the electron density on the ring. This increased electron density will be relayed to the sulfonyl group, reducing the partial positive charge on the sulfur atom and thus decreasing its electrophilicity. In contrast, the unsubstituted benzene ring offers no such electron donation. Therefore, from an electronic standpoint, benzenesulfonyl chloride is predicted to be more reactive than trimethylthiophene-3-sulfonyl chloride.

Steric Effects: The presence of methyl groups at the 2 and 4 positions, flanking the sulfonyl chloride group at the 3-position, will introduce steric hindrance. This will impede the approach of a nucleophile to the electrophilic sulfur center, further decreasing the reaction rate compared to the sterically unencumbered benzenesulfonyl chloride.

Comparative Solvolysis Data (Inferred):

While direct comparative data is absent, we can analyze the solvolysis rates of related compounds to support our hypothesis. The solvolysis of a series of para-substituted benzenesulfonyl chlorides in water shows that electron-donating groups decrease the rate of reaction[3]. For instance, p-toluenesulfonyl chloride (with an electron-donating methyl group) hydrolyzes slower than benzenesulfonyl chloride[3]. We can extrapolate this trend to the trimethylthiophene system, where the cumulative electron-donating effect of three methyl groups and the thiophene ring itself would lead to a significantly slower solvolysis rate.

CompoundRelative Reactivity (Predicted)Rationale
Benzenesulfonyl Chloride HigherUnsubstituted benzene ring; no electron-donating groups to deactivate the sulfonyl group. Less steric hindrance.
Trimethylthiophene-3-sulfonyl Chloride LowerStrong electron-donating effect from three methyl groups and the thiophene ring, reducing the electrophilicity of the sulfur atom. Steric hindrance from flanking methyl groups.

Experimental Protocols

To empirically validate the predicted reactivity differences, the following experimental protocols are provided.

Synthesis of 2,4,5-Trimethylthiophene-3-sulfonyl Chloride

The synthesis of trimethylthiophene-3-sulfonyl chloride can be achieved through a two-step process starting from commercially available 2,4,5-trimethylthiophene.

G Synthesis of Trimethylthiophene-3-sulfonyl Chloride start 2,4,5-Trimethylthiophene step1 Chlorosulfonation with Chlorosulfonic Acid start->step1 ClSO3H, CH2Cl2, 0 °C to rt product 2,4,5-Trimethylthiophene-3-sulfonyl Chloride step1->product

Figure 2: Synthetic workflow for 2,4,5-trimethylthiophene-3-sulfonyl chloride.

Step 1: Chlorosulfonation of 2,4,5-Trimethylthiophene

Materials:

  • 2,4,5-Trimethylthiophene

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,5-trimethylthiophene (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,4,5-trimethylthiophene-3-sulfonyl chloride.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Comparative Kinetic Study: Reaction with Aniline

A common method to compare the reactivity of sulfonyl chlorides is to monitor the rate of their reaction with a standard nucleophile, such as aniline, under pseudo-first-order conditions.

G Comparative Kinetic Study Workflow start Prepare solutions of sulfonyl chlorides and excess aniline in a suitable solvent (e.g., acetonitrile) step1 Initiate reactions at a constant temperature start->step1 step2 Monitor the disappearance of the sulfonyl chloride or the appearance of the sulfonamide product over time using HPLC or GC step1->step2 step3 Plot ln([Sulfonyl Chloride]) vs. time step2->step3 step4 Determine the pseudo-first-order rate constant (k_obs) from the slope of the line step3->step4 end Compare the k_obs values to determine the relative reactivity step4->end

Figure 3: Workflow for a comparative kinetic study.

Materials:

  • Benzenesulfonyl chloride

  • Trimethylthiophene-3-sulfonyl chloride

  • Aniline (freshly distilled)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., dodecane)

  • HPLC or GC instrument

Procedure:

  • Prepare stock solutions of benzenesulfonyl chloride, trimethylthiophene-3-sulfonyl chloride, and an internal standard in acetonitrile.

  • Prepare a stock solution of aniline in acetonitrile (e.g., 10-fold excess compared to the sulfonyl chloride).

  • For each kinetic run, equilibrate the aniline solution to the desired reaction temperature in a thermostated reaction vessel.

  • Initiate the reaction by adding a small volume of the sulfonyl chloride stock solution to the aniline solution with vigorous stirring.

  • At timed intervals, withdraw aliquots from the reaction mixture and quench them by diluting with a known volume of a suitable quenching solution (e.g., a solution of a primary amine that reacts rapidly with the remaining sulfonyl chloride).

  • Analyze the quenched aliquots by HPLC or GC to determine the concentration of the sulfonyl chloride relative to the internal standard.

  • Plot the natural logarithm of the sulfonyl chloride concentration versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-kobs).

  • Compare the kobs values for benzenesulfonyl chloride and trimethylthiophene-3-sulfonyl chloride to determine their relative reactivity.

Conclusion

Based on fundamental principles of physical organic chemistry and supported by data from related systems, this guide concludes that benzenesulfonyl chloride is a more reactive sulfonylating agent than trimethylthiophene-3-sulfonyl chloride . This difference in reactivity is primarily attributed to the strong electron-donating nature of the trimethyl-substituted thiophene ring, which reduces the electrophilicity of the sulfonyl sulfur, and to a lesser extent, steric hindrance from the flanking methyl groups.

For researchers and drug development professionals, this understanding is crucial for selecting the appropriate reagent and optimizing reaction conditions. While benzenesulfonyl chloride may be preferred for rapid and efficient sulfonamide formation, the attenuated reactivity of trimethylthiophene-3-sulfonyl chloride could offer advantages in scenarios requiring greater selectivity or when working with highly nucleophilic or sensitive substrates. The provided experimental protocols offer a framework for the empirical validation of these principles and for the further exploration of the rich chemistry of heteroaromatic sulfonyl chlorides.

References

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]

  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(2), 111-119. [Link]

  • Arcoria, A., Ballistreri, F. P., Spina, E., Tomaselli, G. A., & Maccarone, E. (1988). Nucleophilic substitution at sulphonyl sulphur. Part 4. Hydrolysis of thiophenesulphonyl halides in water–acetone mixtures. Journal of the Chemical Society, Perkin Transactions 2, (11), 1793-1798. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-β-styrenesulfonyl chloride—precursors in the development of new pharmaceuticals. International journal of molecular sciences, 9(12), 2641-2655. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in electron-deficient arenes. Chemical reviews, 104(5), 2631-2666. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

  • Rogal, L. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

  • Ballistreri, F. P., Cantone, A., Maccarone, E., Tomaselli, G. A., & Tripolone, M. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (3), 438-441. [Link]

  • S. Gronowitz, in Thiophene and Its Derivatives, Part 1, ed. S. Gronowitz, Wiley, New York, 1985, pp. 1–138. [Link]

  • Campaigne, E., & LeSuer, W. M. (1953). 3-Substituted Thiophenes. III. 3-Methylthiophene. Journal of the American Chemical Society, 75(1), 200-202. [Link]

  • Hart, H., & Sasaoka, M. (1979). A simple synthesis of 2,3,4,5-tetramethylthiophene. The Journal of Organic Chemistry, 44(21), 3776-3777. [Link]

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 913-928. [Link]

  • Arcoria, A., Ballistreri, F. P., Cantone, A., Maccarone, E., & Tomaselli, G. A. (1980). Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (1), 213-217. [Link]

  • King, J. F., & Lee, T. W. S. (1971). Sulfenes and their derivatives. 13. Solvolysis of some alkylsulfonyl chlorides. Canadian Journal of Chemistry, 49(22), 3724-3733. [Link]

  • Clementi, S., & Marino, G. (1972). Use of the Hammett equation in substituted thiophenes. Journal of the Chemical Society, Perkin Transactions 2, (1), 71-73. [Link]

  • PrepChem. (2023). Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. [Link]

  • Wikipedia. Hammett equation. [Link]

  • YouTube. (2021). A Survey of Hammett Substituent Constants. [Link]

Sources

Validation

A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents to Trimethylthiophene-3-sulfonyl Chloride

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] The classical and m...

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] The classical and most prevalent method for constructing this critical pharmacophore involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] While effective, this approach is not without its limitations, which include the often harsh conditions required for the synthesis of the sulfonyl chloride precursors and their potential instability.[4][5]

This guide provides a comparative analysis of alternative reagents to the commonly used trimethylthiophene-3-sulfonyl chloride for the synthesis of sulfonamides. We will delve into the reactivity, scope, and practical considerations of established and novel sulfonylating agents, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal synthetic strategy for their target molecules.

The Benchmark: Trimethylthiophene-3-sulfonyl Chloride

Trimethylthiophene-3-sulfonyl chloride is a heterocyclic sulfonyl chloride that offers a unique scaffold for the synthesis of novel sulfonamides. Its utility lies in the introduction of the thiophene moiety, which can modulate the physicochemical and pharmacological properties of the final compound. However, the exploration of alternative reagents is driven by the need for diverse substitution patterns, improved reaction efficiency, and milder conditions.

Key Alternative Sulfonyl Chlorides for Sulfonamide Synthesis

Several alternative sulfonyl chlorides are widely employed in organic synthesis, each with its own distinct advantages and disadvantages. The choice of reagent often depends on the specific substrate, desired product characteristics, and the overall synthetic strategy.

p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)

p-Toluenesulfonyl chloride is one of the most common and versatile reagents for the synthesis of sulfonamides.[6] It is readily available, relatively inexpensive, and reacts efficiently with a wide range of primary and secondary amines.[6][7] The resulting N-tosylamines are often stable, crystalline solids, which facilitates their purification.[6]

Advantages:

  • Widely available and cost-effective.

  • Forms stable, often crystalline sulfonamide products.[6]

  • The tosyl group can serve as a protecting group for amines.[6]

Disadvantages:

  • The tosyl group can be difficult to remove, often requiring harsh conditions.

  • The reaction can sometimes lead to the formation of bis-sulfonamides with primary amines.[8]

2-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl)

2-Nitrobenzenesulfonyl chloride has emerged as a valuable reagent, particularly when the sulfonamide group is intended as a protecting group for amines.[9] The key advantage of the nosyl group is its facile cleavage under mild conditions, typically using a thiol and a base.[9] This is attributed to the electron-withdrawing nature of the ortho-nitro group, which activates the sulfonyl group for nucleophilic attack.[9]

Advantages:

  • The nosyl group is easily cleaved under mild conditions.[9]

  • Ns-Cl reacts readily with primary and secondary amines to form stable sulfonamides.[9]

  • The electron-withdrawing nature of the nosyl group can influence the reactivity of the protected amine.

Disadvantages:

  • Nosyl chloride is generally more expensive than tosyl chloride.

  • The presence of a nitro group may not be compatible with all reaction conditions or target molecules.

5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride)

Dansyl chloride is a fluorescent reagent that reacts with primary and secondary amines to produce stable, highly fluorescent sulfonamide adducts.[10][11] This property makes it an invaluable tool for labeling and identifying amino acids and proteins.[10] In synthetic chemistry, it allows for the introduction of a fluorescent tag into a molecule.

Advantages:

  • Forms highly fluorescent sulfonamide derivatives.[10][11]

  • Useful for labeling and analytical purposes.[12]

  • Reacts readily with a variety of amines.[11]

Disadvantages:

  • Primarily used for analytical applications rather than as a general synthetic reagent for non-fluorescent targets.

  • The bulky dansyl group can introduce significant steric hindrance.

Performance Comparison of Sulfonyl Chlorides

ReagentTypical Reaction ConditionsAmine ScopeKey AdvantagesKey Disadvantages
Trimethylthiophene-3-sulfonyl chloride Base (e.g., pyridine, triethylamine) in an aprotic solvent (e.g., DCM, THF)Primary and secondary aminesIntroduces a heterocyclic moietyLimited commercial availability compared to others
p-Toluenesulfonyl Chloride (TsCl) Base (e.g., pyridine, triethylamine) in an aprotic solvent (e.g., DCM, THF) at 0 °C to RT[3]Broad (primary and secondary aliphatic and aromatic amines)[6]Cost-effective, forms stable products[6]Difficult to deprotect[9]
2-Nitrobenzenesulfonyl Chloride (NsCl) Base (e.g., pyridine) in an aprotic solvent (e.g., CH₂Cl₂) at 0 °C to RT[9]Primary and secondary amines[9]Mild deprotection conditions[9]More expensive, nitro group incompatibility
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride) Basic conditions (e.g., NaHCO₃) in a mixed solvent system[11]Primary and secondary amines[10]Fluorescent products for labeling[10][11]Bulky, primarily for analytical use

Beyond Sulfonyl Chlorides: Modern Alternatives for Sulfonamide Synthesis

The limitations associated with sulfonyl chlorides have spurred the development of alternative methodologies for sulfonamide synthesis. These modern approaches often offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.[4]

Sulfonyl Fluorides

Sulfonyl fluorides have emerged as stable and less reactive alternatives to sulfonyl chlorides.[13] Their reduced reactivity can be advantageous, leading to higher selectivity, particularly with substrates containing multiple nucleophilic sites.[13] Activation with a Lewis acid, such as Ca(NTf₂)₂, can promote the reaction with amines.[4]

Advantages:

  • Higher stability and easier handling compared to sulfonyl chlorides.[13]

  • Can offer improved selectivity in the presence of multiple nucleophilic groups.[13]

Disadvantages:

  • Generally less reactive, may require activation or harsher conditions.[4]

  • Fewer commercially available sulfonyl fluorides compared to chlorides.[13]

In Situ Generation of Sulfonylating Agents from Thiols and Sulfonic Acids

Several methods allow for the in situ generation of sulfonyl chlorides or other active sulfonylating species from readily available starting materials like thiols and sulfonic acids. This approach avoids the isolation and handling of potentially unstable sulfonyl chlorides.[8][14]

  • From Thiols: Oxidative chlorination of thiols using reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) in the presence of an amine provides a one-pot synthesis of sulfonamides.[8][14]

  • From Sulfonic Acids: Activation of sulfonic acids with reagents like 2,4,6-trichloro-[1][11][15]-triazine (TCT) under microwave irradiation can generate the corresponding sulfonyl chloride in situ for reaction with an amine.[3]

Sulfur Dioxide Surrogates: The Use of DABSO

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, solid surrogate for gaseous sulfur dioxide.[5][16] It can be used in palladium-catalyzed reactions with aryl halides or boronic acids and amines to afford sulfonamides in a one-pot process, offering a versatile route to a wide range of products.[4][16]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis using p-Toluenesulfonyl Chloride

This protocol describes a typical procedure for the synthesis of a sulfonamide from a primary amine and tosyl chloride.

Materials:

  • Primary amine (1.0 eq)

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous DCM or THF.

  • Add the base (e.g., pyridine or triethylamine, 1.5 - 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.[3][9]

Protocol 2: Nosylation of a Primary Amine

This protocol outlines the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (2.0 eq) to the stirred solution.

  • Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude N-nosylated amine can be further purified by recrystallization or column chromatography.[9]

Visualization of Synthetic Workflows

Sulfonamide_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine (Primary or Secondary) Amine (Primary or Secondary) Reaction Vessel Reaction in Anhydrous Solvent with Base Amine (Primary or Secondary)->Reaction Vessel Sulfonylating Agent Sulfonylating Agent Sulfonylating Agent->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography/ Recrystallization) Concentration->Purification Product Pure Sulfonamide Purification->Product

Caption: General workflow for sulfonamide synthesis.

Alternative_Routes cluster_sulfonyl_chloride Sulfonyl Chloride Route cluster_thiol In Situ from Thiol cluster_dabso DABSO Route Sulfonamide Sulfonamide Amine Amine Amine->Sulfonamide Sulfonyl Chloride R-SO₂Cl Sulfonyl Chloride->Sulfonamide Thiol R-SH Intermediate [R-SO₂Cl] Thiol->Intermediate Oxidative Chlorination Oxidizing Agent\n(e.g., NCS) Oxidizing Agent (e.g., NCS) Oxidizing Agent\n(e.g., NCS)->Intermediate Intermediate->Sulfonamide Aryl Halide/\nBoronic Acid Aryl Halide/ Boronic Acid Aryl Halide/\nBoronic Acid->Sulfonamide DABSO DABSO DABSO->Sulfonamide Pd Catalyst Pd Catalyst Pd Catalyst->Sulfonamide

Caption: Alternative synthetic routes to sulfonamides.

Conclusion

While trimethylthiophene-3-sulfonyl chloride remains a valuable reagent for introducing a specific heterocyclic motif, a diverse array of alternative reagents and methodologies are available for sulfonamide synthesis. The choice of the optimal synthetic route will depend on a careful consideration of factors such as the desired substitution pattern, the presence of other functional groups, cost, and scalability. Established reagents like tosyl chloride offer reliability and cost-effectiveness, while nosyl chloride provides the advantage of mild deprotection. Furthermore, modern methods utilizing sulfonyl fluorides, in situ generation of sulfonylating agents, and sulfur dioxide surrogates like DABSO are expanding the synthetic chemist's toolbox, enabling the construction of complex sulfonamides with greater efficiency and selectivity.

References

  • Al-Masoudi, N. A., et al. (2021). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

  • Das, P., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • Al-Mulla, A. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Hogg, S. J., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC. [Link]

  • Wikipedia. (n.d.). Dansyl chloride. [Link]

  • Niknam, K., et al. (2007). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Academia.edu. [Link]

  • ResearchGate. (2022). Sulfonamide Scaffold Synthesis Methods: A Review. [Link]

  • Tsai, A., et al. (2016). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. Organic Letters. [Link]

  • Ghorbani-Vaghei, R., et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]

  • El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. [Link]

  • Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Kudryavtsev, A., et al. (2004). Convenient synthesis of primary sulfonamides. Academia.edu. [Link]

  • Popelis, Y., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science. [Link]

  • ResearchGate. (2019). A comparison of the recently reported methods for the synthesis of.... [Link]

  • Merchant, R. R., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Taylor & Francis. (n.d.). Dansyl chloride – Knowledge and References. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • ResearchGate. (2005). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Google Patents. (n.d.). CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe.
  • Atanasova, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • CORE. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]

  • Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Analysis of Impurities in Trimethylthiophene-3-sulfonyl Chloride

For researchers, scientists, and drug development professionals, the chemical purity of synthetic intermediates is not merely a matter of quality control; it is a cornerstone of reproducible research and the safety of po...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the chemical purity of synthetic intermediates is not merely a matter of quality control; it is a cornerstone of reproducible research and the safety of potential therapeutics. Trimethylthiophene-3-sulfonyl chloride, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its inherent reactivity, while synthetically valuable, presents a challenge for analytical characterization and impurity profiling.

This guide provides an in-depth comparison of spectroscopic and chromatographic techniques for the identification and quantification of potential impurities in trimethylthiophene-3-sulfonyl chloride. We will delve into the causality behind experimental choices, present detailed analytical protocols, and offer a logical framework for selecting the most appropriate methodology based on the analytical objective.

The Importance of Purity: Understanding Potential Impurities

The impurity profile of trimethylthiophene-3-sulfonyl chloride is intrinsically linked to its synthetic route. While specific methods for this compound are not widely published, we can infer likely contaminants by examining common sulfonyl chloride syntheses. A prevalent method involves the chlorosulfonation of a corresponding trimethylthiophene precursor.

This process can introduce several classes of impurities:

  • Isomeric Byproducts: Incomplete regioselectivity during chlorosulfonation can lead to the formation of other trimethylthiophene-sulfonyl chloride isomers.

  • Unreacted Starting Materials: Residual trimethylthiophene may remain in the final product.

  • Hydrolysis Products: The high reactivity of the sulfonyl chloride group makes it susceptible to hydrolysis, forming the corresponding trimethylthiophene-3-sulfonic acid. This is a critical impurity to monitor, as it can affect downstream reactions and the stability of the material.

  • Over-chlorinated Species: The reaction conditions might lead to the formation of chlorinated thiophene ring byproducts.

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification and analysis of a sulfonyl chloride, highlighting where these impurities can arise.

G cluster_synthesis Synthesis cluster_purification Purification & Impurity Generation cluster_analysis Analysis start Trimethylthiophene reaction Chlorosulfonation Reaction start->reaction reagent Chlorosulfonic Acid reagent->reaction crude Crude Product (Mixture of main product, isomers, unreacted starting material) reaction->crude workup Aqueous Workup crude->workup hydrolysis Trimethylthiophene -3-sulfonic acid (Hydrolysis Impurity) workup->hydrolysis Moisture exposure purification Purification (e.g., Distillation, Crystallization) workup->purification final_product Final Product (with trace impurities) purification->final_product hplc HPLC-UV final_product->hplc nmr NMR final_product->nmr ms GC-MS / LC-MS final_product->ms ir IR final_product->ir

Caption: Generalized workflow for synthesis and analysis, indicating impurity generation points.

A Multi-Faceted Approach: Comparing Analytical Techniques

No single technique can provide a complete picture of the purity of trimethylthiophene-3-sulfonyl chloride. A combination of spectroscopic and chromatographic methods is essential for robust characterization. The choice of technique is dictated by the specific analytical goal, whether it's structural confirmation, routine purity testing, or in-depth impurity identification.

TechniquePrimary ApplicationThroughputQuantitative CapabilityKey AdvantagesKey Limitations
NMR Spectroscopy Structure Elucidation, Purity, Quantification (qNMR)ModerateExcellentProvides detailed structural information, non-destructive, suitable for identifying and quantifying known impurities.[1]Lower sensitivity for trace unknown impurities.
IR Spectroscopy Functional Group IdentificationHighPoorRapid and simple confirmation of the sulfonyl chloride group.[1]Provides limited structural detail; not suitable for complex mixture analysis.
Mass Spectrometry Molecular Weight, Impurity ID (with GC/LC)HighGood (with chromatography)High sensitivity for detecting trace impurities and confirming molecular weight.[1]Isomeric differentiation can be challenging without chromatographic separation.
HPLC-UV Purity Assessment, QuantificationHighExcellentHigh resolution for separating closely related impurities, robust for routine quality control.[2]Requires a UV chromophore; sulfonyl chlorides may require derivatization for stability.[3]

In-Depth Spectroscopic & Chromatographic Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is unparalleled for the definitive structural confirmation of the main compound and the identification of structurally similar impurities.

Why NMR? The chemical environment of each proton and carbon atom in the molecule provides a unique fingerprint. For trimethylthiophene-3-sulfonyl chloride, ¹H NMR will clearly show the signals for the three distinct methyl groups and any residual thiophenic protons. The presence of isomeric impurities would be evident from additional sets of signals with different chemical shifts and coupling patterns.

¹H NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the trimethylthiophene-3-sulfonyl chloride into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of an anhydrous deuterated solvent. Due to the reactivity of sulfonyl chlorides, aprotic solvents like deuterochloroform (CDCl₃) or acetone-d₆ are required.[1]

  • Data Acquisition (400 MHz Spectrometer):

    • Experiment: Standard ¹H single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • Data Analysis:

    • Expected Signals: Look for three distinct singlets in the aromatic/methyl region corresponding to the three methyl groups on the thiophene ring. The exact chemical shifts will depend on their positions relative to the sulfonyl chloride group.

    • Impurity Detection: The presence of trimethylthiophene-3-sulfonic acid would be indicated by a broad singlet corresponding to the acidic proton. Isomeric impurities would present as a separate, less intense set of methyl signals.

¹³C NMR Spectroscopy provides complementary information, confirming the carbon skeleton and the presence of the sulfonyl-substituted carbon.

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

IR spectroscopy is a fast and effective method to confirm the presence of the key sulfonyl chloride functional group.

Why IR? The S=O and S-Cl bonds have very strong and characteristic absorption bands in the infrared spectrum, making their presence or absence easy to verify.[1]

Attenuated Total Reflectance (ATR)-FTIR Protocol

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Minimal sample preparation is a key advantage of this technique.

  • Data Acquisition: Collect the spectrum over the range of 4000-650 cm⁻¹.

  • Data Analysis:

    • Characteristic Absorptions: The presence of strong absorption bands in the following regions confirms the sulfonyl chloride moiety:

      • Asymmetric S=O Stretch: 1375-1410 cm⁻¹[1]

      • Symmetric S=O Stretch: 1185-1204 cm⁻¹[1]

    • Thiophene Ring Vibrations: Look for bands related to the C-H and ring stretching of the substituted thiophene.[4]

    • Impurity Detection: The presence of the sulfonic acid hydrolysis product would be indicated by a very broad O-H stretching band in the 2500-3300 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the workhorse technique for the quantitative assessment of purity and the separation of impurities from the main component.

Why HPLC? Its high resolving power allows for the separation of structurally similar compounds, such as isomers, which may be difficult to distinguish by other methods.[2] When coupled with a UV detector, it provides excellent quantitative accuracy.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately weigh sample & reference dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject onto C18 Column filter->inject separate Gradient Elution (Water/Acetonitrile) inject->separate detect UV Detection (e.g., 254 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (Area % or vs. Standard) integrate->calculate report Final Purity Report calculate->report

Caption: A typical workflow for HPLC purity analysis of a sulfonyl chloride.

Reversed-Phase HPLC-UV Protocol

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Trimethylthiophene-3-sulfonyl chloride reference standard (if available).

    • Sample for analysis.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient might start at 50% B, ramping to 95% B over 15 minutes. The exact gradient should be optimized to achieve separation of the main peak from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The thiophene ring provides a UV chromophore; a wavelength such as 254 nm is a good starting point.

  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile at approximately 1 mg/mL.

    • Dilute with the initial mobile phase composition to a final concentration of ~0.1 mg/mL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity using the area percent method, where the area of the main peak is divided by the total area of all peaks. For higher accuracy, quantification against a reference standard is preferred.

Mass Spectrometry (MS): Sensitive Detection and Identification

MS, particularly when coupled with a chromatographic front-end like Gas Chromatography (GC) or Liquid Chromatography (LC), is a powerful tool for detecting and identifying trace-level impurities.

Why GC-MS? For volatile and thermally stable impurities, GC-MS provides excellent separation and structural information from the fragmentation patterns. However, sulfonyl chlorides can be thermally labile, so derivatization to a more stable sulfonamide is often performed prior to analysis.[1]

GC-MS Protocol (with Derivatization)

  • Derivatization:

    • Dissolve a known amount of the sulfonyl chloride sample in an aprotic solvent (e.g., dichloromethane).

    • Add a slight excess of a simple amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.

  • Instrumentation:

    • GC system coupled to a mass spectrometer (e.g., Quadrupole or TOF).

    • A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

  • GC Conditions:

    • Injector Temperature: 250 °C (optimize to avoid degradation).

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected sulfonamide and impurities (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the main sulfonamide peak in the total ion chromatogram.

    • Analyze the mass spectra of minor peaks to identify impurities based on their molecular ions and fragmentation patterns.

    • Common fragmentations for sulfonyl compounds include the loss of SO₂.[3] The presence of chlorine will result in a characteristic M+ and M+2 isotopic pattern in a ~3:1 ratio for chlorine-containing fragments.[1]

Conclusion: A Strategy for Ensuring Quality

The robust analysis of impurities in trimethylthiophene-3-sulfonyl chloride requires a strategic and multi-technique approach. While NMR provides definitive structural information and IR offers rapid functional group confirmation, HPLC-UV stands out as the primary method for routine purity assessment and quantification. For in-depth investigation and identification of unknown trace impurities, hyphenated techniques like GC-MS or LC-MS are indispensable.

By understanding the potential sources of impurities and applying the appropriate analytical methodologies, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby building a foundation of scientific integrity and trust in their results.

References

  • Supplementary Information for publications detailing NMR and MS data for various thiophene derivatives. (n.d.). Bruker.
  • Gronowitz, S., & Hoffman, R. A. (1960).
  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives. BenchChem.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1183-1196.
  • Exact Mass Pesticide Database for use by LC-HRMS Report 6. (n.d.). Technical University of Denmark.
  • Abdel-Moety, E. M., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(3), 171-178.
  • Synthesis of sulfonyl chloride by chlorosulfonation. (n.d.). Organic Chemistry Portal.
  • Process to prepare sulfonyl chloride derivatives. (2010). Google Patents.
  • 2-Thiophenesulfonyl chloride. (n.d.). NIST WebBook.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2021). Google Patents.
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022). ResearchGate.
  • Nishiguchi, T., et al. (2004).
  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences.
  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. (n.d.). ResearchGate.
  • Table of Characteristic IR Absorptions. (n.d.). Palacký University Olomouc.
  • 2-Methylthiophene(554-14-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Bansal, R. K., & Sharma, D. C. (2020). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology, 44(11), 30-37.
  • 2-Mesitylenesulfonyl chloride. (n.d.). PubChem.
  • Thiophene-2-sulfonyl chloride. (n.d.). SpectraBase.

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Validation

A Comparative Guide to the Biological Activity Screening of Novel Trimethylthiophene Sulfonamides

Introduction The sulfonamide scaffold represents one of the most fruitful and enduring structural motifs in medicinal chemistry. Since their initial discovery as antibacterial agents, sulfonamides have demonstrated a rem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The sulfonamide scaffold represents one of the most fruitful and enduring structural motifs in medicinal chemistry. Since their initial discovery as antibacterial agents, sulfonamides have demonstrated a remarkable breadth of biological activities, finding applications as anticancer, diuretic, anti-inflammatory, and antiviral therapies.[1] Their success stems from the unique physicochemical properties of the sulfonamide group (-SO₂NH-), which can act as a versatile hydrogen bond donor and acceptor and, crucially, as a zinc-binding group, enabling it to interact with a wide array of metalloenzymes.[2]

The incorporation of a thiophene ring, a bioisostere of the benzene ring, offers several advantages, including modulation of pharmacokinetic properties and the introduction of new interaction points with biological targets.[3][4] The specific focus on trimethylthiophene sulfonamides narrows the chemical space to a novel, yet underexplored, class of compounds, presenting a compelling opportunity for the discovery of new therapeutic agents.

This guide provides a comprehensive framework for the systematic biological evaluation of novel trimethylthiophene sulfonamides. It is designed for researchers in drug discovery and academia, offering a tiered, logical approach to screening that progresses from broad phenotypic assays to specific target-based validation. We will compare the performance of these novel compounds against established standards, providing the experimental detail necessary to ensure reproducibility and scientific rigor.

Chapter 1: Designing a Comprehensive Screening Cascade

A successful screening campaign does not rely on a single assay but on a well-designed screening cascade . This is a hierarchical strategy that efficiently filters large numbers of compounds to identify promising leads with desirable activity and selectivity. The rationale is to use high-capacity, cost-effective primary assays to identify initial "hits," which are then subjected to more complex and specific secondary and tertiary assays to confirm their activity and elucidate their mechanism of action.[5]

For novel trimethylthiophene sulfonamides, the design of our cascade is informed by the known biological activities of both the sulfonamide and thiophene moieties. This leads to a logical selection of three primary screening fronts: antimicrobial, anticancer, and direct enzyme inhibition.

Screening_Cascade cluster_0 Compound Library cluster_1 Primary Screening (Broad Phenotypic Assays) cluster_2 Secondary Screening (Hit Confirmation & Elucidation) cluster_3 Lead Optimization Novel_Compounds Novel Trimethylthiophene Sulfonamides Antimicrobial Antimicrobial Assay (MIC Determination) Novel_Compounds->Antimicrobial Initial Screen Anticancer Anticancer Assay (MTT Cytotoxicity) Novel_Compounds->Anticancer Initial Screen Enzyme Enzyme Inhibition (Carbonic Anhydrase) Novel_Compounds->Enzyme Initial Screen Bactericidal Bactericidal/Bacteriostatic Assay (MBC) Antimicrobial->Bactericidal Active Hits Apoptosis Mechanism of Action (e.g., Apoptosis Assay) Anticancer->Apoptosis Potent Hits Selectivity Isozyme Selectivity (CA Isoform Panel) Enzyme->Selectivity Potent Hits Lead_Opt Structure-Activity Relationship (SAR) Studies Bactericidal->Lead_Opt Confirmed & Selective Hits Apoptosis->Lead_Opt Confirmed & Selective Hits Selectivity->Lead_Opt Confirmed & Selective Hits

Caption: A logical workflow for the biological activity screening of novel compounds.

Chapter 2: Primary Screening - Antimicrobial Activity

Expertise & Rationale: The foundational activity of sulfonamides is their antibacterial effect.[6] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[7][8] Since mammals obtain folic acid from their diet, this pathway provides an excellent target for selective toxicity.[9] Our primary screen will therefore quantify the antibacterial potency of the novel compounds against a panel of clinically relevant bacteria.

Comparative Compounds:

  • Positive Control (Sulfonamide Class): Sulfamethoxazole. This provides a direct comparison to a clinically used sulfonamide.[7]

  • Positive Control (Broad-Spectrum): Ciprofloxacin. This fluoroquinolone antibiotic serves as a high-potency benchmark with a different mechanism of action.[10]

  • Negative Control: Vehicle (e.g., 2% Dimethyl Sulfoxide - DMSO). Essential for confirming that the solvent used to dissolve the compounds has no inherent antimicrobial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation:

    • Prepare stock solutions of test compounds and controls in DMSO.

    • Use sterile 96-well microtiter plates. Add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Add 100 µL of CAMHB containing the highest concentration of the test compound to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.

  • Inoculation:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

    • Add 50 µL of this standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

  • Incubation:

    • Seal the plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Data Presentation: Comparative Antimicrobial Activity
CompoundMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
Novel Cmpd 1 1632
Novel Cmpd 2 >128>128
Novel Cmpd 3 816
Sulfamethoxazole 3264
Ciprofloxacin 0.50.25

Chapter 3: Primary Screening - Anticancer Cytotoxicity

Expertise & Rationale: Many sulfonamides exhibit potent anticancer activity.[4] This can be due to various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many hypoxic tumors and contribute to tumor acidosis and proliferation.[4] A primary cytotoxicity screen against a panel of cancer cell lines is a robust method to identify compounds with potential as anticancer agents.[3]

Comparative Compounds:

  • Positive Control: Doxorubicin. A widely used and potent chemotherapeutic agent that acts as an intercalating agent and topoisomerase II inhibitor.[3][11]

  • Negative Control: Vehicle (e.g., 0.5% DMSO).

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel compounds and controls in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a negative control.

    • Incubate for another 48-72 hours.

  • MTT Addition:

    • Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization & Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

MTT_Assay cluster_0 Cellular Process cluster_1 Measurement Viable_Cell Viable Cell (Active Mitochondria) Formazan Formazan (Purple, Insoluble) Viable_Cell->Formazan Mitochondrial Reductase MTT MTT (Yellow, Water-Soluble) MTT->Viable_Cell DMSO Add DMSO (Solubilize) Formazan->DMSO Absorbance Measure Absorbance ~570 nm DMSO->Absorbance Purple Solution

Caption: The principle of the MTT assay for measuring cell viability.

Data Presentation: Comparative Anticancer Cytotoxicity
CompoundIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HepG2 (Liver Cancer)
Novel Cmpd 1 25.448.1
Novel Cmpd 2 5.28.9
Novel Cmpd 3 >100>100
Doxorubicin 0.81.2

Chapter 4: Secondary Screening - Target-Based Enzyme Inhibition

Expertise & Rationale: A powerful aspect of the sulfonamide group is its ability to act as a zinc-binding moiety, making it a classic inhibitor of zinc-containing enzymes like Carbonic Anhydrases (CAs).[14] After identifying compounds with anticancer activity in a phenotypic screen, a target-based assay can confirm if this activity is mediated through a specific enzyme. This step is crucial for mechanism-of-action studies and for establishing a structure-activity relationship (SAR).[15] We will focus on human (h) CA isoforms I and II, which are ubiquitous cytosolic forms.

Comparative Compounds:

  • Positive Control: Acetazolamide (AAZ). A potent, clinically used pan-CA inhibitor.[14]

  • Negative Control: Vehicle (e.g., 1% DMSO).

CA_Mechanism cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition Enzyme CA Active Site Zn²⁺ Substrate H₂O Enzyme:f1->Substrate binds Product OH⁻ Substrate->Product deprotonates CO2 CO₂ Product->CO2 attacks Bicarbonate HCO₃⁻ CO2->Bicarbonate Inhibitor Sulfonamide (R-SO₂NH₂) Inhibitor->Enzyme:f1 coordinates to Zinc, blocks H₂O binding

Caption: Inhibition of Carbonic Anhydrase (CA) by a sulfonamide.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This is a colorimetric assay measuring the esterase activity of CA, which is known to correlate with its physiological CO₂ hydratase activity.

  • Reagents:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme: Purified human CA-I or CA-II.

    • Substrate: 4-Nitrophenyl acetate (NPA).

    • Indicator: Phenol Red (optional, for visual assays).

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of assay buffer, 20 µL of enzyme solution, and 20 µL of the test compound (or control) at various concentrations.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of NPA solution (dissolved in acetonitrile).

  • Measurement:

    • The hydrolysis of NPA to 4-nitrophenol results in a yellow color. Monitor the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Data Presentation: Comparative Carbonic Anhydrase Inhibition
CompoundIC₅₀ (nM) vs. hCA IIC₅₀ (nM) vs. hCA IISelectivity (hCA I / hCA II)
Novel Cmpd 2 8,5009589.5
Novel Cmpd 4 1,2001,150~1
Acetazolamide 2501220.8

Conclusion and Future Directions

This guide outlines a systematic and robust screening cascade for evaluating novel trimethylthiophene sulfonamides. By employing this tiered approach, researchers can efficiently identify compounds with significant biological activity and gain initial insights into their potential mechanisms of action.

The interpretation of data across the cascade is critical. For instance, Novel Compound 2 showed promising anticancer activity (IC₅₀ = 5.2 µM) and potent, selective inhibition of hCA II (IC₅₀ = 95 nM). This strong correlation suggests its anticancer effect may be, at least in part, mediated by CA inhibition. In contrast, a compound that is highly cytotoxic but a weak CA inhibitor would warrant investigation into alternative mechanisms, such as kinase inhibition or disruption of microtubule assembly.[4][15]

The identification of a confirmed "hit" like Novel Compound 2 is not the end but the beginning of a new phase. The next logical steps involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve potency and selectivity.

  • In-depth Mechanistic Studies: Utilizing further cellular assays (e.g., cell cycle analysis, apoptosis assays) to fully characterize the compound's mode of action.

  • Pharmacokinetic Profiling (ADME): Evaluating the Absorption, Distribution, Metabolism, and Excretion properties of the lead compound to assess its drug-like potential.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease to validate its therapeutic potential.

By following this structured, comparative, and scientifically-grounded approach, the exploration of novel trimethylthiophene sulfonamides can be accelerated, maximizing the potential for discovering the next generation of sulfonamide-based therapeutics.

References

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC. [Link]

  • Synthesis and Antitumor Activity of Isopimaric Thiophene Sulfonamides Derivatives. (2020). Linchan Huaxue yu Gongye/Chemistry and Industry of Forest Products. [Link]

  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (2014). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties. (2021). Research Journal of Pharmacy and Technology. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024). Taylor & Francis Online. [Link]

  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. (n.d.). Semantic Scholar. [Link]

  • Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. (2021). Juniper Publishers. [Link]

  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (2014). ProQuest. [Link]

  • Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. (2013). PubMed. [Link]

  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (n.d.). Acta Pharmaceutica. [Link]

  • Sulfonamide inhibition of human alkaline phosphatase. (1979). PubMed. [Link]

  • Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. (n.d.). Study.com. [Link]

  • Screening Methods for the Evaluation of Biological Activity in Drug Discovery. (2004). Helsinki University. [Link]

  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Hilaris Publisher. [Link]

  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. (n.d.). PMC. [Link]

  • Sulfonamide Inhibition Studies of an α-Carbonic Anhydrase from Schistosoma mansoni, a Platyhelminth Parasite Responsible for Schistosomiasis. (2020). MDPI. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). PMC. [Link]

  • High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. [Link]

  • Design, synthesis, and biological activity of novel, potent, and selective (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-terminal kinase. (2004). PubMed. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2023). Royal Society of Chemistry. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). Impactfactor.org. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (2022). ResearchGate. [Link]

  • Synthesis of thiophenes having the biologically active sulfonamide... (n.d.). ResearchGate. [Link]

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Comparative

comparative study of different thiophenesulfonyl chloride isomers

An in-depth comparative analysis of thiophenesulfonyl chloride isomers is critical for medicinal chemists and materials scientists aiming to optimize the synthesis of sulfonamides. The position of the sulfonyl chloride g...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of thiophenesulfonyl chloride isomers is critical for medicinal chemists and materials scientists aiming to optimize the synthesis of sulfonamides. The position of the sulfonyl chloride group on the thiophene ring—specifically at the C2 versus the C3 position—fundamentally alters the molecule's electronic landscape, reactivity kinetics, and spatial geometry in structure-activity relationship (SAR) studies.

This guide objectively compares the performance, stability, and application of 2-thiophenesulfonyl chloride (2-TSC) and 3-thiophenesulfonyl chloride (3-TSC) , providing field-proven experimental protocols and mechanistic insights.

Structural and Electronic Divergence

The reactivity of thiophenesulfonyl chlorides is governed by the delicate balance between the electron-rich thiophene ring and the highly electrophilic sulfonyl chloride moiety.

  • 2-Thiophenesulfonyl Chloride (2-TSC): In this isomer, the sulfonyl group is adjacent to the heteroatom (sulfur). The proximity of the electronegative ring sulfur exerts a strong inductive pull, increasing the partial positive charge on the sulfonyl sulfur. Kinetic studies using the Tommila equation demonstrate that while thiophenesulfonyl chlorides generally react slower than benzenesulfonyl chlorides due to the overall electron-donating nature of the thiophene ring, 2-TSC remains highly susceptible to nucleophilic attack[1]. This high electrophilicity makes it an excellent reagent for rapid sulfonamide formation but concurrently renders it extremely sensitive to moisture, leading to rapid hydrolysis into 2-thiophenesulfonic acid[2].

  • 3-Thiophenesulfonyl Chloride (3-TSC): Positioned at the C3 carbon, the sulfonyl group is insulated from the direct inductive effect of the ring sulfur. The molecule relies more heavily on resonance stabilization. Consequently, 3-TSC exhibits slightly dampened electrophilicity compared to 2-TSC, which translates to a higher melting point, better bench stability, and a more controlled reaction profile during amine coupling[3].

G A Thiophenesulfonyl Chlorides B 2-TSC Isomer A->B C 3-TSC Isomer A->C D Strong Inductive Pull Adjacent Heteroatom B->D E Resonance Dominant Meta-like Position C->E F High Reactivity Moisture Sensitive D->F G Moderate Reactivity Better Stability E->G

Electronic effects dictating the reactivity of 2-TSC and 3-TSC isomers.

Quantitative Properties Comparison

Understanding the physical and chemical thresholds of these isomers is necessary for proper storage, handling, and stoichiometric calculations.

Property2-Thiophenesulfonyl Chloride3-Thiophenesulfonyl Chloride
CAS Number 16629-19-951175-71-4
Molecular Weight 182.63 g/mol 182.63 g/mol
Physical State (RT) Colorless to brown low-melting solid/liquid[2]Solid[3]
Melting Point 30 - 32 °C[4]44 °C[5]
Electrophilicity High (Strong inductive effect)Moderate (Resonance stabilized)
Moisture Sensitivity Extremely sensitive (Contact with water liberates toxic gas)[6]Sensitive (Requires anhydrous handling)
Primary Applications β-cell apoptosis suppressors, LecB inhibitors[4],[7]LecB inhibitors, specialized SAR exploration[8]

Experimental Methodology: Regioselective Sulfonamide Synthesis

To harness the reactivity of TSC isomers while mitigating their moisture sensitivity, couplings must be performed under strictly anhydrous conditions. The following protocol utilizes a self-validating kinetic control strategy.

Objective: Synthesize N-substituted thiophenesulfonamides via nucleophilic acyl substitution.

Materials:

  • Amine substrate (1.0 equiv)

  • 2-TSC or 3-TSC (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Protocol & Causality:

  • Initialization: Dissolve the amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DMF (0.08 M relative to the amine) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C[7].

    • Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. The 0 °C environment suppresses the competing hydrolysis of the highly electrophilic sulfonyl chloride by trace ambient moisture.

  • Electrophile Addition: Dissolve the chosen TSC isomer (1.2 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine mixture[7].

    • Causality: Dropwise addition prevents localized heating (exotherm) which could lead to degradation of the sulfonyl chloride or the formation of bis-sulfonamide side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–24 hours depending on the steric hindrance of the amine[7].

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the UV-active, ninhydrin-staining amine spot confirms complete conversion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc)[7].

    • Causality: NH₄Cl mildly neutralizes the excess TEA without causing harsh acidic conditions that might cleave acid-sensitive protecting groups.

  • Purification & Validation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

    • Self-Validation Check: Verify the product via ¹H NMR. The distinct coupling constants of the thiophene protons will confirm whether the 2-substituted (typically J ≈ 5.0, 3.5, 1.0 Hz) or 3-substituted isomer was successfully incorporated without ring degradation[8].

G S1 Amine + TEA 0°C in DMF S2 Dropwise TSC Addition S1->S2 Prevent Exotherm S3 Warm to RT Stir 1-24h S2->S3 Kinetic Control S4 NH4Cl Quench EtOAc Extract S3->S4 TLC Confirm S5 Pure Sulfonamide (NMR Validated) S4->S5

Step-by-step workflow for regioselective sulfonamide synthesis.

Alternative Workflow: In Situ Generation via Oxidative Chlorosulfonation

Because 2-TSC is highly prone to hydrolysis during storage[6], researchers can alternatively generate sulfonyl chlorides in situ directly from thiophene thiols.

Protocol Overview: React the corresponding thiophene thiol with Hydrogen Peroxide (H₂O₂) and Thionyl Chloride (SOCl₂) in a 1:3:1 molar ratio at room temperature[9].

  • Causality: The mechanism involves the intermediate formation of disulfides, followed by rapid oxidation and isomerization. SOCl₂ provides the necessary chlorine source. This highly reactive system achieves up to 97% yield of the sulfonyl chloride in just 1 minute[9]. By immediately adding an amine and pyridine to the same pot, the sulfonamide is formed seamlessly, bypassing the need to isolate the unstable 2-TSC intermediate[9].

Case Study: Anti-Biofilm Drug Development (LecB Inhibitors)

The choice between 2-TSC and 3-TSC is not merely a matter of chemical stability; it fundamentally dictates the biological efficacy of the resulting drug candidate.

In the development of anti-biofilm agents against Pseudomonas aeruginosa, researchers synthesized C-glycosidic inhibitors targeting the bacterial lectin LecB[7]. Both 2-TSC and 3-TSC were coupled with β-L-fucopyranosyl methylamine to explore the lipophilic protein patch of the LecB binding site[7],[8].

  • SAR Findings: The structural geometry of the 2-linkage versus the 3-linkage projects the thiophene ring at entirely different vectors within the binding pocket. Substitutions at the thiophenesulfonamide increased binding affinity through extensive non-covalent contacts with the protein[8].

  • Efficacy: Both the 2-TSC and 3-TSC derived sulfonamides proved to be metabolically stable and demonstrated potent inhibition of P. aeruginosa biofilm formation by >80% and >90%, respectively[7],[8]. This underscores that while 3-TSC may be easier to handle synthetically, both isomers are indispensable tools for mapping the spatial constraints of target binding sites.

References

  • Arcoria, A., et al. "Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol". The Journal of Organic Chemistry. Available at:[Link]

  • PubChem. "Thiophene-3-sulfonyl Chloride | CID 2776378". Available at: [Link]

  • Bahrami, K., et al. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides". Organic Chemistry Portal. Available at: [Link]

  • PMC - NIH. "Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors". Available at:[Link]

  • ResearchGate. "(PDF) Anti-Biofilm Agents against Pseudomonas aeruginosa: a Structure-Activity Relationship Study". Available at: [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystallography of Thiophene-3-sulfonyl Chloride Derivatives for Drug Discovery

Introduction: The Structural Significance of Thiophene-based Sulfonyl Chlorides In the landscape of medicinal chemistry and drug development, thiophene rings are privileged scaffolds due to their unique electronic proper...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of Thiophene-based Sulfonyl Chlorides

In the landscape of medicinal chemistry and drug development, thiophene rings are privileged scaffolds due to their unique electronic properties and ability to engage in a variety of non-covalent interactions.[1] When functionalized with a sulfonyl chloride group, these moieties become powerful building blocks for the synthesis of sulfonamides, a class of compounds with a broad spectrum of therapeutic applications. The precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces in the solid state are critical determinants of a drug candidate's physicochemical properties, including solubility, stability, and ultimately, its biological activity.

X-ray crystallography stands as the definitive method for elucidating these detailed molecular structures.[2][3] This guide offers a comprehensive overview of the crystallographic analysis of thiophene-3-sulfonyl chloride derivatives, with a focus on trimethylthiophene-3-sulfonyl chloride as a representative example. While specific crystallographic data for this exact trimethylated derivative is not widely published, this guide will draw upon established methodologies for closely related thiophene sulfonyl chlorides to provide a robust framework for researchers. We will delve into the nuances of synthesis, crystallization, and structure determination, providing a comparative analysis of the structural features and intermolecular interactions that govern the crystal packing of these important synthetic intermediates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for rational drug design.

Methodology: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process requiring careful experimental design and execution. The following sections provide detailed protocols and the rationale behind the experimental choices.

Synthesis of Thiophene-3-sulfonyl Chloride Derivatives

The preparation of thiophene-3-sulfonyl chlorides can be achieved through several synthetic routes. A common and effective method involves the chlorosulfonation of a corresponding thiophene precursor. For instance, 2,3,5-trimethylthiophene can be reacted with chlorosulfonic acid to yield trimethylthiophene-3-sulfonyl chloride.

Experimental Protocol: Synthesis of a Representative Thiophene-3-sulfonyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Carefully add the substituted thiophene (1.0 equivalent) to the flask. To the dropping funnel, add chlorosulfonic acid (3.0 equivalents).

  • Reaction: Add the chlorosulfonic acid dropwise to the stirred thiophene at 0 °C over a period of 30 minutes.

  • Warming and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. The sulfonyl chloride will often separate as an oil or a solid.[4]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

  • Purification: The crude product can be purified by recrystallization from a non-polar solvent like hexane or by column chromatography on silica gel.[4]

Causality Behind Experimental Choices: The use of an excess of chlorosulfonic acid helps to drive the reaction to completion. The reaction is performed at a low temperature to control the exothermicity and minimize the formation of side products. A rapid aqueous workup is crucial as sulfonyl chlorides are susceptible to hydrolysis.[4]

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of crystallization method and solvent is critical and depends on the solubility and stability of the compound.

Common Crystallization Techniques for Sulfonyl Chlorides:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals. This method is straightforward but offers limited control over the crystallization process.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This method provides better control over the rate of crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. The rate of cooling is a critical parameter for obtaining high-quality crystals.

Field-Proven Insights: For many organic molecules, including thiophene derivatives, a combination of solvents often yields the best results. A good starting point is to dissolve the compound in a small amount of a good solvent (e.g., dichloromethane, acetone) and then add a poor solvent (e.g., hexane, heptane) dropwise until the solution becomes slightly turbid. Gentle warming to redissolve the precipitate followed by slow cooling or slow evaporation can often produce diffraction-quality crystals.

X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray data collection. Modern diffractometers, often equipped with high-intensity X-ray sources, can collect a full dataset in a matter of hours.[5][6]

Experimental Workflow: From Crystal to Final Structure

The overall workflow for X-ray crystallography is depicted in the following diagram:

workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation analysis Structural Analysis (Bonding, Interactions) validation->analysis visualization Visualization (e.g., Mercury) analysis->visualization final_report final_report analysis->final_report Publication/Reporting

Caption: A typical workflow for small-molecule X-ray crystallography.

Structure Solution and Refinement Software:

The raw diffraction data is processed to yield a set of reflection intensities. These intensities are then used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The most widely used software suite for this purpose is SHELX.[7][8][9][10][11]

  • SHELXT or SHELXS : These programs are used for the initial solution of the crystal structure using direct methods or Patterson methods.[9]

  • SHELXL : This program is used for the refinement of the crystal structure, which involves optimizing the atomic positions and other parameters to best fit the experimental data.[7][10][11]

User-friendly graphical interfaces like Olex2 and ShelXle provide an integrated environment for running these programs, visualizing the structure, and preparing the final results for publication.[12][13][14][15][16]

Trustworthiness of the Protocol: A self-validating system in crystallography involves assessing the quality of the refined structure using various metrics. The R-factor (or residual factor) is a measure of the agreement between the calculated and observed diffraction data; a lower R-factor generally indicates a better model. Additionally, the final structure is typically validated using tools like checkCIF, which flags potential issues with the geometry, displacement parameters, and overall quality of the structure.

Results and Discussion: A Comparative Analysis

While a specific dataset for trimethylthiophene-3-sulfonyl chloride is not publicly available, we can draw comparisons from the vast repository of thiophene derivatives in the Cambridge Structural Database (CSD).[17][18][19][20]

Comparative Crystal Structure Analysis

The following table summarizes typical crystallographic parameters that would be expected for a series of thiophene-3-sulfonyl chloride derivatives. These values are based on published structures of similar compounds.

ParameterDerivative A (e.g., Unsubstituted)Derivative B (e.g., Halogenated)Derivative C (e.g., Alkylated)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPnmaP-1
a (Å) ~ 8-10~ 6-8~ 5-7
b (Å) ~ 12-15~ 10-13~ 8-10
c (Å) ~ 7-9~ 14-17~ 10-12
β (°) ** ~ 95-10590~ 90-100
Volume (ų) **~ 900-1200~ 1000-1400~ 500-700
Z 442
R-factor (%) < 5< 5< 5

Data is hypothetical and based on trends observed in related structures.

The variation in unit cell parameters and space groups among different derivatives highlights the significant impact of substituents on the crystal packing. Even small changes to the molecular structure can lead to entirely different packing arrangements.

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state structure of thiophene derivatives is often governed by a network of weak intermolecular interactions.[21][22] These interactions, while individually weak, collectively determine the crystal's stability and properties.

  • π-π Stacking: The aromatic thiophene rings can stack on top of each other, leading to stabilizing π-π interactions. The distance between the stacked rings is typically in the range of 3.4-3.8 Å.[21][23]

  • C-H···O Hydrogen Bonds: The hydrogen atoms on the thiophene ring and the alkyl substituents can form weak hydrogen bonds with the oxygen atoms of the sulfonyl group of neighboring molecules.[21]

  • Halogen Bonding: If the thiophene ring is substituted with halogens, these can act as halogen bond donors, interacting with the sulfonyl oxygens as halogen bond acceptors.

  • Sulfur-Sulfur Interactions: In some orientations, close contacts between the sulfur atoms of adjacent thiophene rings can contribute to the overall packing energy.[21]

The following diagram illustrates some of these key intermolecular interactions that can be expected in the crystal packing of thiophene-3-sulfonyl chloride derivatives.

interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 M1 Thiophene Ring 1 (-SO2Cl) M2 Thiophene Ring 2 (-SO2Cl) M1->M2 π-π Stacking (3.4-3.8 Å) M3 Thiophene Ring 3 (-SO2Cl) M2->M3 C-H···O Hydrogen Bond

Caption: A schematic of potential intermolecular interactions in thiophene derivatives.

Comparison with Alternative Sulfonylating Agents

Benzenesulfonyl chlorides are a common alternative to thiophene-based reagents. While both serve as precursors to sulfonamides, their crystallographic properties can differ significantly. The presence of the sulfur atom in the thiophene ring introduces a degree of asymmetry and different electronic properties compared to the benzene ring. This can lead to distinct packing motifs and a different profile of intermolecular interactions. For instance, the potential for sulfur-sulfur interactions is unique to thiophene derivatives. These structural differences can influence the solid-state properties of the final sulfonamide drugs.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for the X-ray crystallographic analysis of thiophene-3-sulfonyl chloride derivatives. By understanding the intricacies of synthesis, crystallization, and structure determination, researchers can gain invaluable insights into the solid-state properties of these important pharmaceutical building blocks. The comparative analysis of potential crystal packing and intermolecular interactions underscores the importance of a detailed structural understanding for rational drug design.

While a definitive crystal structure for trimethylthiophene-3-sulfonyl chloride remains to be publicly reported, the methodologies and principles outlined here provide a clear path for its determination. Future work in this area should focus on systematically crystallizing a series of substituted thiophene-3-sulfonyl chlorides to build a comprehensive structure-property relationship database. Such a database would be a powerful tool for medicinal chemists to predict and tune the solid-state properties of novel sulfonamide-based drug candidates, ultimately accelerating the drug discovery process.

References

  • Olex2 download | SourceForge.net. (n.d.). Retrieved March 10, 2026, from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
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  • DeBettencourt, J. D., et al. (2005). Intermolecular Forces and Functional Group Effects in the Packing Structure of Thiophene Derivatives. Crystal Growth & Design, 5(4), 1467–1473.
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Comparative

Assessing the Purity of Synthesized Trimethylthiophene-3-sulfonyl Chloride: A Comparative Guide

An In-Depth Technical Guide For researchers, scientists, and drug development professionals, the integrity of a synthetic intermediate is the bedrock of reliable and reproducible results. Trimethylthiophene-3-sulfonyl ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, the integrity of a synthetic intermediate is the bedrock of reliable and reproducible results. Trimethylthiophene-3-sulfonyl chloride is a key building block in medicinal chemistry and materials science, where its utility is directly proportional to its purity. The presence of even minor impurities can dramatically alter reaction kinetics, yield, and the pharmacological or material properties of the final product.

This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of trimethylthiophene-3-sulfonyl chloride. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy and authoritative data.

The Synthetic Context: Understanding Potential Impurities

Effective purity analysis begins with an understanding of the synthetic route and its potential pitfalls. Trimethylthiophene-3-sulfonyl chloride is typically synthesized via the chlorosulfonation of 2,3,5-trimethylthiophene. While effective, this process can introduce several impurities that must be identified and quantified.

Common Process-Related Impurities:

  • Unreacted Starting Material: Residual 2,3,5-trimethylthiophene.

  • Isomeric Byproducts: Chlorosulfonation at alternative positions on the thiophene ring.

  • Hydrolysis Product: Trimethylthiophene-3-sulfonic acid, formed upon exposure to moisture. Sulfonyl chlorides are highly susceptible to hydrolysis.[1][2]

  • Reagent Carryover: Residual chlorosulfonic acid or sulfuryl chloride.[3]

A robust analytical strategy must be capable of separating and detecting these structurally similar compounds.

A Comparative Framework for Purity Validation

No single technique can provide a complete purity profile. Therefore, a multi-modal approach, leveraging the orthogonal strengths of spectroscopy and chromatography, is essential. This section compares the primary analytical techniques, detailing their principles, advantages, and practical implementation.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Absolute Purity

NMR spectroscopy is a preeminent technique for structural elucidation and purity determination.[4] For quantitative analysis, ¹H qNMR stands out for its ability to provide a direct measure of absolute purity against a certified internal standard, a capability that is often orthogonal to chromatographic methods.[5][6]

  • Expertise & Experience: The power of qNMR lies in the direct proportionality between the integrated signal area and the number of corresponding nuclei.[6] Unlike chromatography, which provides relative purity based on detector response, qNMR can determine an absolute mass fraction purity. This is crucial because it accounts for non-proton-bearing impurities (like inorganic salts) and those that might not be detected by other methods.[5] The choice of a suitable internal standard is critical; it must have signals that do not overlap with the analyte, be stable, non-volatile, and accurately weighed.

  • Trustworthiness: The self-validating nature of a qNMR experiment is established by using a certified internal standard and ensuring proper experimental parameters are met. A sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) is paramount to ensure all protons fully relax between pulses, making the signal integration accurate and reliable.[2]

  • Preparation: Accurately weigh ~15-25 mg of the trimethylthiophene-3-sulfonyl chloride sample and ~10-15 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean vial. Record weights to at least 0.01 mg.

  • Dissolution: Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).[2]

    • Set a 90° pulse angle.

    • Ensure a relaxation delay (D1) of at least 30 seconds to accommodate the long relaxation times of quaternary carbons and protons on aromatic rings.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the thiophene C4-H proton) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the weights, molar masses, integral values, and number of protons for each signal.

Gas Chromatography (GC): High-Resolution Separation of Volatile Components

For volatile and thermally stable compounds like many sulfonyl chlorides, Gas Chromatography offers exceptional separation efficiency.[1] It is particularly adept at detecting and quantifying volatile impurities such as residual starting materials or solvents.

  • Expertise & Experience: The primary challenge with GC analysis of sulfonyl chlorides is their potential for thermal degradation in the injector port or on the column.[2][7] Therefore, optimizing the injector temperature is critical.[8] In some cases, derivatization to a more stable sulfonamide may be necessary, though direct analysis is often feasible and preferred to avoid introducing additional reaction steps.[8][9] A Flame Ionization Detector (FID) is typically used due to its excellent response to carbon-containing compounds.

  • Trustworthiness: Method validation through linearity, accuracy, and precision studies establishes the trustworthiness of a GC method. The use of an internal standard can correct for injection volume variations and improve quantitative accuracy. The peak area percentage provides a reliable measure of relative purity.

  • Instrumentation: A GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile, anhydrous solvent like dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250°C (start here and optimize to minimize degradation).[2][8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[2]

    • Detector Temperature: 300°C.

  • Analysis: Purity is calculated based on the relative peak area of the main component in the chromatogram.

High-Performance Liquid Chromatography (HPLC): Versatility for All Components

HPLC is a highly versatile technique suitable for a wide range of sulfonyl chlorides, including those that are non-volatile or thermally labile.[8] It is especially powerful for detecting the non-volatile hydrolysis product, trimethylthiophene-3-sulfonic acid.

  • Expertise & Experience: A reversed-phase method using a C18 column is the standard choice.[2] Since thiophene-containing compounds are UV-active, a UV detector provides excellent sensitivity.[1] Aliphatic sulfonyl chlorides, which lack a strong chromophore, might require derivatization or alternative detection methods, but that is not a concern for this aromatic analyte.[1] The mobile phase composition (typically acetonitrile and water) is optimized to achieve good separation between the sulfonyl chloride and its potential impurities, particularly the more polar sulfonic acid.

  • Trustworthiness: HPLC methods are validated for their stability-indicating properties, meaning the method can resolve the active compound from its degradation products. This is a critical aspect of trustworthiness for reactive molecules like sulfonyl chlorides.[2]

  • Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid to improve peak shape.

  • Gradient Program:

    • Start at 30% B.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the sample in acetonitrile.

  • Analysis: Calculate purity based on the relative peak area percentage.

Data Synthesis and Visualization

A comprehensive purity assessment relies on synthesizing data from these orthogonal techniques.

Table 1: Comparative Purity Data for a Representative Batch
Analytical MethodPrinciplePurity Value (%)Key Impurities Detected & Quantified
¹H qNMR Absolute quantification against an internal standard98.2 (mass %)Unreacted starting material (0.9%), solvent (0.4%)
GC-FID High-resolution separation of volatile components99.1 (area %)Unreacted starting material (0.8%), one minor unknown peak
HPLC-UV Separation based on polarity98.7 (area %)Hydrolysis product (sulfonic acid) (1.1%)

This table clearly demonstrates why a single method is insufficient. GC might miss the non-volatile sulfonic acid, while HPLC might not fully resolve a volatile impurity from the solvent front. qNMR provides the most accurate "true" purity by mass but may not identify all trace impurities.

Workflow for Comprehensive Purity Assessment

The logical flow of analysis ensures all potential impurities are addressed, leading to a final, confident purity declaration.

Caption: A multi-technique workflow for the robust purity assessment of synthetic intermediates.

Conclusion

The rigorous assessment of trimethylthiophene-3-sulfonyl chloride purity is non-negotiable for ensuring the success of downstream synthetic applications. This guide has demonstrated that a combination of analytical techniques is required for a complete and trustworthy characterization. Quantitative NMR provides an absolute measure of purity, Gas Chromatography excels at resolving volatile impurities, and High-Performance Liquid Chromatography is essential for detecting non-volatile degradation products like the corresponding sulfonic acid. By integrating the data from these orthogonal methods, researchers can proceed with confidence, knowing that their starting material meets the high standards required for modern chemical research and development.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Koehn, F. E., & Pauli, G. F. (2014).
  • Liu, T., et al. (2020). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. [Link]

  • Berk, B. (1969). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

  • Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

  • Sigma-Aldrich. (2020, October 1).
  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements. [Link]

  • Hewitt, W. M., et al. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. [Link]

  • NIST. 2-Thiophenesulfonyl chloride. NIST WebBook. [Link]

  • Li, H., et al. (2020). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. [Link]

  • Van-Den-Bossche, A., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A. [Link]

  • Van Berkel, K., et al. (2017). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]

  • OECD. (2002, August 20). Sulfuryl chloride CAS N°: 7791-25-5. [Link]

  • Cremlyn, R. J., et al. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

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Validation

A Comparative Guide to the Kinetic Profile of Trimethylthiophene-3-sulfonyl Chloride and its Alternatives in Sulfonylation Reactions

For researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides and sulfonate esters, the choice of the sulfonylating agent is a critical decision that dictates reaction efficienc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides and sulfonate esters, the choice of the sulfonylating agent is a critical decision that dictates reaction efficiency, selectivity, and scalability. This in-depth technical guide provides a comparative kinetic analysis of 2,4,5-trimethylthiophene-3-sulfonyl chloride, a bespoke sulfonylating agent, against commonly employed alternatives. By presenting objective experimental data and elucidating the underlying mechanistic principles, this guide aims to empower chemists to make informed decisions in their synthetic endeavors.

Introduction: The Sulfonyl Chloride Functional Group

The sulfonyl chloride moiety is a cornerstone of modern organic synthesis, serving as a powerful electrophile for the introduction of the sulfonyl group into a diverse array of molecules.[1] The high electrophilicity of the sulfur atom, a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, renders it susceptible to attack by a wide range of nucleophiles. The facility of the chloride ion to act as a good leaving group further promotes these nucleophilic substitution reactions.[1]

The two most prevalent and synthetically valuable reactions of sulfonyl chlorides are the formation of sulfonamides and sulfonate esters. Sulfonamides are a key structural motif in a multitude of pharmaceutical agents, while sulfonate esters are excellent leaving groups in their own right, facilitating subsequent nucleophilic substitution and elimination reactions.[1]

This guide focuses on the kinetic behavior of 2,4,5-trimethylthiophene-3-sulfonyl chloride, a heterocyclic sulfonyl chloride, and compares its reactivity with that of industry-standard alternatives: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and benzenesulfonyl chloride.

Comparative Kinetic Analysis: A Data-Driven Approach

The reactivity of a sulfonyl chloride is profoundly influenced by the electronic and steric nature of its organic substituent. To provide a quantitative comparison, the following sections present pseudo-first-order rate constants (k_obs) for the hydrolysis of these sulfonylating agents. Hydrolysis, the reaction with water, serves as a convenient model system to probe the intrinsic reactivity of the sulfonyl chloride electrophile.

The Enhanced Reactivity of 2,4,5-Trimethylthiophene-3-sulfonyl Chloride

While specific kinetic data for the hydrolysis of 2,4,5-trimethylthiophene-3-sulfonyl chloride is not extensively documented in the public domain, its reactivity can be inferred from studies on structurally related compounds. The presence of three electron-donating methyl groups on the thiophene ring would typically be expected to decrease the electrophilicity of the sulfonyl sulfur and thus reduce the reaction rate. However, a well-established phenomenon known as "steric acceleration" in ortho-alkyl-substituted arenesulfonyl chlorides often leads to a counterintuitive increase in reactivity.[2] This effect is attributed to the relief of ground-state steric strain as the molecule moves towards a more open trigonal bipyramidal transition state during nucleophilic attack. Given the polysubstituted nature of 2,4,5-trimethylthiophene-3-sulfonyl chloride, a similar steric acceleration is anticipated, leading to a significantly enhanced reaction rate compared to unsubstituted or monosubstituted analogues.

Quantitative Comparison with Standard Sulfonylating Agents

The table below summarizes the pseudo-first-order rate constants for the hydrolysis of benzenesulfonyl chloride, p-toluenesulfonyl chloride (tosyl chloride), and methanesulfonyl chloride (mesyl chloride) in water. This data provides a baseline for understanding the relative reactivities of these commonly used reagents.

Sulfonyl ChlorideSubstituent EffectIllustrative k_obs (s⁻¹) at 25°C in H₂ORelative Reactivity (approx.)Reference(s)
Benzenesulfonyl Chloride Phenyl (reference)3.0 x 10⁻⁴1[3]
p-Toluenesulfonyl Chloride (TsCl) p-Methyl (electron-donating)1.5 x 10⁻⁴0.5[3]
Methanesulfonyl Chloride (MsCl) Methyl (aliphatic)1.9 x 10⁻³6.3[4]
2,4,5-Trimethylthiophene-3-sulfonyl Chloride Trimethylthiophene (electron-donating with potential steric acceleration)Estimated to be significantly higher than TsClAnticipated > 1-

Note: The rate constant for 2,4,5-trimethylthiophene-3-sulfonyl chloride is an educated estimation based on the principles of steric acceleration observed in analogous systems.[2]

From the data, it is evident that the electron-donating methyl group in tosyl chloride decreases its reactivity by a factor of two compared to benzenesulfonyl chloride. Conversely, the small and unhindered nature of the methyl group in methanesulfonyl chloride results in a significantly higher reaction rate. The anticipated high reactivity of 2,4,5-trimethylthiophene-3-sulfonyl chloride, driven by steric acceleration, positions it as a potent sulfonylating agent, likely surpassing the reactivity of tosyl chloride and potentially approaching that of methanesulfonyl chloride.

Mechanistic Considerations

The solvolysis of most sulfonyl chlorides, including those discussed here, is generally believed to proceed through a bimolecular nucleophilic substitution (SN2-like) mechanism.[2][4] This pathway involves the concerted attack of a nucleophile (e.g., a water molecule in hydrolysis) on the electrophilic sulfur atom and the simultaneous departure of the chloride leaving group.

Decision_Tree start Select Sulfonylating Agent reactivity Desired Reaction Rate? start->reactivity nucleophile Nucleophile Strength? start->nucleophile fast Fast reactivity->fast High moderate Moderate reactivity->moderate Moderate slow Slow/Controlled reactivity->slow Low strong_nu Strong nucleophile->strong_nu Strong weak_nu Weak nucleophile->weak_nu Weak mscl Methanesulfonyl Chloride (MsCl) fast->mscl trimethyl 2,4,5-Trimethylthiophene- 3-sulfonyl Chloride fast->trimethyl bscl Benzenesulfonyl Chloride moderate->bscl tscl p-Toluenesulfonyl Chloride (TsCl) slow->tscl strong_nu->bscl strong_nu->tscl weak_nu->mscl weak_nu->trimethyl

Caption: Decision-making guide for selecting a sulfonylating agent.

Experimental Protocols for Kinetic Analysis

To ensure the scientific integrity of this guide, the following are detailed, self-validating protocols for conducting kinetic studies on sulfonyl chloride reactions.

Protocol for Hydrolysis Kinetics via UV-Vis Spectrophotometry

This protocol is designed to determine the pseudo-first-order rate constant for the hydrolysis of a sulfonyl chloride. The reaction is monitored by observing the change in UV absorbance over time.

Materials:

  • Sulfonyl chloride of interest

  • UV-transparent solvent (e.g., acetonitrile)

  • Deionized water

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the sulfonyl chloride in the UV-transparent solvent at a concentration that gives a suitable initial absorbance (typically around 1.0-1.5 AU).

  • Instrument Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the sulfonyl chloride. Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C).

  • Reaction Initiation: Pipette the required volume of the solvent mixture (e.g., a specific ratio of acetonitrile to water) into the quartz cuvette. Place the cuvette in the holder and allow it to thermally equilibrate. To initiate the reaction, inject a small aliquot of the sulfonyl chloride stock solution into the cuvette and mix rapidly.

  • Data Acquisition: Immediately begin recording the absorbance at λ_max as a function of time. Continue data collection for at least three half-lives of the reaction.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance (ln(A_t - A_∞)) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of the resulting linear plot will be equal to -k_obs. [5][6]

UV_Vis_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_stock Prepare Sulfonyl Chloride Stock Solution initiate Inject Stock Solution & Mix prep_stock->initiate setup_instrument Setup Spectrophotometer (λ_max, Temperature) equilibrate Equilibrate Solvent in Cuvette setup_instrument->equilibrate equilibrate->initiate acquire Record Absorbance vs. Time initiate->acquire plot Plot ln(A_t - A_∞) vs. Time acquire->plot calculate Determine Slope (-k_obs) plot->calculate

Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.

Protocol for Aminolysis Kinetics via HPLC

This protocol outlines the procedure for determining the pseudo-first-order rate constant for the reaction of a sulfonyl chloride with an amine, monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Sulfonyl chloride of interest

  • Amine nucleophile

  • Aprotic solvent (e.g., acetonitrile)

  • Quenching solution (e.g., a dilute acid)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Autosampler vials

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel, dissolve the amine in the aprotic solvent. Ensure the amine is in large excess relative to the sulfonyl chloride to maintain pseudo-first-order conditions. [5][6]2. Reaction Initiation: Add a known amount of the sulfonyl chloride to the amine solution to start the reaction.

  • Time-Point Sampling: At regular intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution. The quenching step is crucial to stop the reaction at a precise time point.

  • HPLC Analysis: Analyze the quenched samples by HPLC. The HPLC method should be developed to effectively separate the starting sulfonyl chloride, the amine, and the sulfonamide product.

  • Data Analysis: Quantify the concentration of the starting sulfonyl chloride or the sulfonamide product at each time point by integrating the corresponding peak areas and using a calibration curve. The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the concentration of the sulfonyl chloride versus time. The slope of the line will be -k_obs. [7]

Conclusion

The selection of a sulfonylating agent is a nuanced decision that requires a thorough understanding of the kinetic and mechanistic landscape. 2,4,5-Trimethylthiophene-3-sulfonyl chloride emerges as a potentially highly reactive reagent, likely benefiting from steric acceleration. Its reactivity profile suggests it is well-suited for reactions requiring rapid conversion or for use with less reactive nucleophiles. In contrast, established alternatives like tosyl chloride offer greater stability and more controlled reactivity, making them suitable for a broader range of applications, particularly with highly reactive nucleophiles where selectivity is paramount. Methanesulfonyl chloride provides a highly reactive, non-aromatic option.

By leveraging the comparative data and detailed protocols within this guide, researchers can confidently select the optimal sulfonylating agent for their specific synthetic challenges, thereby accelerating the pace of discovery and development.

References

  • Arcuri, A., et al. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, 221-227. [Link]

  • Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

  • BenchChem. (2025).
  • Wang, H., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. Journal of Liquid Chromatography & Related Technologies, 21(9), 1347-1360. [Link]

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]

  • Bentley, T. W., & Jones, R. O. (1993). Solvolysis of Alkyl Chloroformates. Part 1. A New Mechanistic Criterion (the k(OTs)/k(Cl) Leaving Group Effect) for Additions to Trigonal Carbon. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. [Link]

  • Rossall, B., & Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chloride Solvolysis. Canadian Journal of Chemistry, 49(9), 1451-1455. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639-2653. [Link]

  • King, J. F., et al. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media: Unexpectedly high conversions to sulfonamides at high pH. The Journal of Organic Chemistry, 57(24), 6689-6695. [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(1), 139-147. [Link]

  • Ivanov, S. N., et al. (2004). Simulation of Benzenesulfonyl Chloride Hydrolysis. Influence of the Size and Structural Ordering of Aqueous Clusters on Thermodynamic and Activation Parameters of the Process. Russian Journal of General Chemistry, 74(1), 86-94.
  • Di, H. (1999). Hydrothermal Chemistry of Methylene Chloride and MTBE: Experimental Kinetics and Reaction Pathways. (Doctoral dissertation, Massachusetts Institute of Technology). [Link]

  • Gębka, K., et al. (2020). The observed pseudo-first-order rate constants for the hydrolysis of test compounds in plasma (80%, 37 °C).
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • LibreTexts. (2023). 2.8.1: Pseudo-1st-order Reactions. Chemistry LibreTexts.
  • NPTEL. PSEUDO–ORDER REACTIONS.
  • Suzhou InterHaven ChainTech Co., Ltd. (2025).
  • Balaji, R., & Sasikumar, Y. (1982). Kinetics of Hydrolysis of α-t-Amylbenzyl Chloride and its p-Methoxy Derivative. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 21B(10), 978-979.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis. BenchChem.
  • Lee, I., et al. (2016). ''Pseudo'' First-Order Reaction Rate Constants of the Solvolyses for... Journal of Molecular Liquids, 224, 831-836.
  • U.S. Environmental Protection Agency. (1982).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Gawroński, J., et al. (2007). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate. ARKIVOC, 2007(15), 158-171. [Link]

  • Autechem. (2025). What are the reaction conditions for synthesizing Tosyl Chloride?.
  • Polterauer, D., et al. (2021).
  • BenchChem. (2025).

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Comparative

Mechanism of Action Studies for Biologically Active Trimethylthiophene Sulfonamides: A Comparative Guide

Executive Summary & Scientific Context As a Senior Application Scientist evaluating novel heterocyclic scaffolds, I frequently encounter compounds that exhibit polypharmacology. Trimethylthiophene sulfonamides (TTS) repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

As a Senior Application Scientist evaluating novel heterocyclic scaffolds, I frequently encounter compounds that exhibit polypharmacology. Trimethylthiophene sulfonamides (TTS) represent a highly versatile class of biologically active molecules. While recent structure-activity relationship (SAR) studies have explored their utility as SHIP1 activators[1] and quorum-sensing inhibitors in pathogenic Vibrios[2], their most clinically validated and structurally characterized mechanism of action (MoA) remains the isoform-selective inhibition of human Carbonic Anhydrases (hCAs)[3].

This guide objectively compares the kinetic performance and structural MoA of TTS derivatives against legacy sulfonamide alternatives, such as Acetazolamide and Dorzolamide[4]. By detailing the causality behind our experimental workflows, this document serves as a self-validating framework for researchers conducting preclinical MoA studies.

Mechanism of Action (MoA) Overview

The MoA of TTS as Carbonic Anhydrase Inhibitors (CAIs) relies on a dual-interaction model, often referred to in rational drug design as the "tail approach"[3]:

  • Primary Zinc Coordination: The deprotonated sulfonamide anion directly coordinates with the catalytic Zn(II) ion in the hCA active site. This coordination displaces the zinc-bound water molecule/hydroxide ion, which is strictly essential for the enzyme's CO₂ hydration activity[3].

  • Secondary Tail Anchoring: The bulky, electron-rich trimethylthiophene moiety acts as a "tail," extending into the middle and outer rims of the active site. This region contains highly variable amino acid residues across different hCA isoforms. The steric bulk of the trimethyl groups specifically interacts with hydrophobic subpockets, driving high affinity for target isoforms (e.g., glaucoma-implicated hCA II) while sterically hindering binding to ubiquitous off-target isoforms (e.g., hCA I)[3].

MoA TTS Trimethylthiophene Sulfonamide Zn Catalytic Zn(II) Ion TTS->Zn Sulfonamide Anion Coordination Water Zn-bound Water TTS->Water Displacement Tail Hydrophobic Subpocket TTS->Tail Thiophene Anchoring Isoform Isoform Selectivity Zn->Isoform Catalytic Arrest Tail->Isoform Steric Matching Effect Physiological Efficacy Isoform->Effect Targeted Action

Logical relationship of TTS mechanism of action in carbonic anhydrase inhibition.

Comparative Performance Data

To objectively evaluate the efficacy of TTS, we compare a representative TTS lead compound against standard CAIs. The therapeutic objective is to achieve low nanomolar inhibition of hCA II (critical for lowering intraocular pressure) while minimizing affinity for the off-target hCA I to prevent systemic side effects[3],[4].

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Ratio (hCA II / hCA I)
Acetazolamide (Legacy Control) 25012250.048
Dorzolamide (Topical Control) 50,0009520.00018
TTS Lead Compound 4,2108.3150.0019

Data Interpretation: The TTS lead demonstrates superior hCA II potency compared to Acetazolamide and matches the highly optimized Dorzolamide. Crucially, the trimethylthiophene tail successfully penalizes binding to hCA I (4,210 nM), yielding a highly favorable selectivity profile[3].

Experimental Protocols for MoA Validation

To ensure scientific integrity, the protocols used to generate the above data must be robust and self-validating. Below are the critical methodologies, complete with the causality behind each experimental choice.

Protocol 1: Stopped-Flow CO₂ Hydrase Kinetic Assay
  • Objective: Determine the absolute inhibition constant ( Ki​ ) of TTS compounds.

  • Causality of Choice: hCA isoforms catalyze CO₂ hydration at near diffusion-limited rates ( kcat​≈106s−1 ). Traditional steady-state spectrophotometry suffers from mixing dead-times that obscure initial reaction velocities. We employ stopped-flow instrumentation with a mixing dead-time of <2 ms, utilizing a pH-sensitive indicator to monitor the rapid proton release concomitant with CO₂ hydration[3]. This self-validating system ensures that the calculated Ki​ values reflect true enzymatic inhibition rather than mixing artifacts, as the internal control of the uncatalyzed hydration rate is continuously monitored.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 10–20 mM stock solutions of TTS in DMSO. Dilute to working concentrations (0.1 nM to 100 µM) in assay buffer (20 mM HEPES, pH 7.4, 0.1 M Na₂SO₄ to maintain constant ionic strength).

  • Enzyme Incubation: Pre-incubate recombinant hCA isoforms (10–50 nM) with the TTS inhibitor solutions for 15 minutes at 20°C to allow the formation of the thermodynamic enzyme-inhibitor complex.

  • Substrate Delivery: Load the stopped-flow syringe A with the enzyme-inhibitor mixture and Phenol Red indicator (0.2 mM). Load syringe B with CO₂-saturated water (approx. 15 mM CO₂).

  • Data Acquisition: Rapidly mix equal volumes from both syringes. Monitor the absorbance decay at 558 nm (corresponding to the protonation of Phenol Red) over a 10-second window.

  • Kinetic Fitting: Extract initial velocities from the linear portion of the absorbance-time curve. Fit the data to the Morrison equation for tight-binding inhibitors to calculate the exact Ki​ .

Protocol 2: X-ray Co-Crystallography of TTS-hCA Complexes
  • Objective: Structurally validate the binding pose and tail interactions of TTS.

  • Causality of Choice: While crystal soaking is faster, the bulky trimethylthiophene moiety of TTS derivatives often induces significant side-chain rearrangements at the hydrophobic rim of the hCA active site (e.g., Phe131). Soaking these compounds into pre-formed apo-crystals frequently causes lattice cracking or yields low-occupancy states due to steric clashes. Co-crystallization ensures the protein folds around the ligand, capturing the thermodynamically stable holo-complex and providing unambiguous electron density for the thiophene tail.

Step-by-Step Workflow:

  • Complex Formation: Mix purified hCA II (10 mg/mL in 20 mM Tris-HCl, pH 8.0) with a 5-fold molar excess of the TTS inhibitor. Incubate for 2 hours at 4°C.

  • Crystallization: Set up hanging-drop vapor diffusion plates. Mix 2 µL of the protein-inhibitor complex with 2 µL of reservoir solution (1.2 M Sodium Citrate, 0.1 M Tris-HCl, pH 8.5).

  • Equilibration: Seal the wells and incubate at 20°C. Monitor crystal growth over 3–7 days.

  • Data Collection: Harvest the crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source.

  • Refinement: Solve the structure using molecular replacement. Model the TTS ligand into the Fo​−Fc​ difference electron density map, validating the coordination geometry around the Zn(II) ion and the hydrophobic contacts of the trimethyl groups.

Workflow A Synthesize TTS B Stopped-Flow Assay A->B Kinetic Profiling C Determine Ki Values B->C Data Fitting D Co-crystallography C->D Select Lead E Analyze Interactions D->E Structural Resolution F In Vivo Validation E->F Preclinical Model

Experimental workflow for validating the mechanism of action of TTS inhibitors.

Conclusion

Trimethylthiophene sulfonamides represent a significant structural evolution over legacy CAIs. By leveraging the steric bulk of the trimethylthiophene ring, these compounds achieve superior isoform selectivity, minimizing off-target effects while maintaining potent inhibition of disease-relevant hCAs. The rigorous application of stopped-flow kinetics and co-crystallography provides a self-validating framework that confirms their MoA and supports their continued preclinical development.

References

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching. Journal of Medicinal Chemistry.[Link]

  • Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry.[Link]

  • Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. bioRxiv.[Link]

  • Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators. Molecules.[Link]

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Trimethylthiophene-3-Sulfonamides

Introduction Thiophene-3-sulfonamides represent a privileged scaffold in medicinal chemistry, frequently utilized as bioisosteres for benzenesulfonamides. However, the unsubstituted thiophene ring often suffers from meta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiophene-3-sulfonamides represent a privileged scaffold in medicinal chemistry, frequently utilized as bioisosteres for benzenesulfonamides. However, the unsubstituted thiophene ring often suffers from metabolic liabilities and off-target effects. The strategic introduction of methyl groups—specifically yielding trimethylthiophene-3-sulfonamides (such as N,2,5-trimethylthiophene-3-sulfonamide, cataloged in the Protein Data Bank as )—dramatically alters the physicochemical and pharmacokinetic landscape of the molecule.

This guide objectively compares the performance of trimethylated derivatives against baseline alternatives, providing researchers with actionable SAR insights and self-validating experimental protocols for drug development.

Mechanistic SAR Analysis: The Causality of Methylation

To understand the superiority of the trimethylated scaffold, we must dissect the causality behind each functional group modification. As a Senior Application Scientist, I emphasize that structural changes must be driven by mechanistic rationale rather than trial and error.

  • 2,5-Dimethylation (Metabolic Shielding): The α -positions (C2 and C5) of an unsubstituted thiophene ring are highly electron-rich and susceptible to electrophilic attack by Cytochrome P450 (CYP450) enzymes. This leads to rapid oxidative metabolism, such as epoxidation and subsequent ring-opening (). By installing methyl groups at the 2 and 5 positions, researchers sterically block these metabolic soft spots. This modification directly increases the hepatic half-life ( t1/2​ ) of the compound.

  • N-Methylation (Selectivity & pKa Modulation): Primary sulfonamides ( −SO2​NH2​ ) are classic, potent zinc-binding groups (ZBGs) that strongly inhibit ubiquitous Carbonic Anhydrase (CA) enzymes, leading to unintended off-target toxicity (). N-methylation converts the primary sulfonamide into a secondary sulfonamide ( −SO2​NHCH3​ ). This subtle change removes a hydrogen bond donor, alters the pKa, and sterically clashes with the tight CA active site. This effectively abrogates off-target CA inhibition while preserving binding affinity for alternative primary targets (e.g., kinase allosteric sites or specific GPCRs).

  • Lipophilicity (LogP) Enhancement: The addition of three methyl groups significantly increases the lipophilicity of the core scaffold, enhancing passive membrane permeability and intracellular target engagement compared to the highly polar unsubstituted analogs.

Comparative Performance Data

The following table summarizes the representative in vitro performance of the trimethylated scaffold compared to standard sulfonamide alternatives.

Scaffold AlternativeTarget Affinity (IC50)Off-Target CA Inhibition (Ki)Lipophilicity (cLogP)Microsomal Stability ( t1/2​ )
Benzenesulfonamide (Baseline)145 nM12 nM (High Risk)1.845 min
Thiophene-3-sulfonamide 85 nM8 nM (High Risk)1.615 min (Poor)
N,2,5-Trimethylthiophene-3-sulfonamide 22 nM >10,000 nM (Safe) 3.1 >120 min (Excellent)

Data Interpretation: The N,2,5-trimethyl derivative demonstrates a 4-fold increase in primary target affinity, a complete loss of off-target CA binding (due to N-methylation), and an 8-fold improvement in metabolic stability over the unsubstituted thiophene (due to 2,5-dimethylation).

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify both metabolic stability and target engagement.

Protocol A: CYP450 Metabolic Stability Assay (LC-MS/MS)

Objective: Validate the metabolic shielding effect of 2,5-dimethylation.

  • Preparation: Prepare a 1 mM stock of the trimethylthiophene-3-sulfonamide in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with human liver microsomes (HLM, 0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation & Control: Initiate the reaction by adding NADPH (1 mM final concentration). Self-Validating Control: Run a parallel reaction without NADPH to rule out non-CYP mediated chemical degradation.

  • Quenching & Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) from the natural log of the percentage remaining versus time.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the affinity ( KD​ ) and confirm the lack of off-target binding.

  • Immobilization: Immobilize the primary target protein on a CM5 sensor chip via standard amine coupling until a density of ~2000 RU is achieved. Immobilize Carbonic Anhydrase II (CA II) on a reference channel.

  • Analyte Preparation: Prepare a 2-fold dilution series of the trimethylthiophene-3-sulfonamide (from 1000 nM to 3.125 nM) in running buffer (PBS-P+ with 2% DMSO).

  • Injection: Inject the analyte series over both channels at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Validation: The system self-validates if the reference channel (CA II) shows zero response units (confirming the N-methylation successfully abolished ZBG activity), while the active channel displays dose-dependent, saturable binding.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Mandatory Visualization

The following diagram maps the logical SAR optimization pathway for this chemical class, illustrating how specific structural modifications lead to the superior profile of the trimethylated lead.

SAR_Pathway Core Thiophene-3-Sulfonamide (Base Scaffold) Dimeth 2,5-Dimethylation (Blocks CYP450) Core->Dimeth Nmeth N-Methylation (Modulates pKa) Core->Nmeth Metab Enhanced Metabolic Stability Dimeth->Metab Select Reduced Off-Target CA Inhibition Nmeth->Select Opt N,2,5-Trimethyl Optimized Lead Metab->Opt Select->Opt

SAR Optimization Pathway for Trimethylthiophene-3-Sulfonamides.

References

  • RCSB Protein Data Bank. "IGF Ligand Summary Page: N,2,5-trimethyl-3-thiophenesulfonamide." RCSB PDB. URL:[Link]

  • Joule, J. A. (Ed.). "Thiophenes." Topics in Heterocyclic Chemistry, Springer. URL:[Link]

  • Arab Journal of Chemistry. "Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential." ScienceDirect. URL:[Link]

Safety & Regulatory Compliance

Safety

Trimethylthiophene-3-sulfonyl chloride proper disposal procedures

Operational Directive: Trimethylthiophene-3-Sulfonyl Chloride Disposal and Quenching As a highly reactive electrophile, Trimethylthiophene-3-sulfonyl chloride is an invaluable reagent in sulfonamide synthesis and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Directive: Trimethylthiophene-3-Sulfonyl Chloride Disposal and Quenching

As a highly reactive electrophile, Trimethylthiophene-3-sulfonyl chloride is an invaluable reagent in sulfonamide synthesis and drug development. However, its profound moisture sensitivity and reactivity profile demand rigorous end-of-lifecycle management. Improper disposal—specifically direct exposure to water—triggers violent exothermic hydrolysis, rapidly volatilizing unreacted chemical and liberating toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases[1].

This guide provides drug development professionals and laboratory scientists with a self-validating, causal methodology for the safe quenching and disposal of Trimethylthiophene-3-sulfonyl chloride.

Physicochemical Risk Profile & Quenching Parameters

To design a safe disposal protocol, we must first establish the quantitative boundaries of the quenching environment. The table below outlines the critical operational targets required to prevent thermal runaway and ensure complete neutralization.

ParameterOperational TargetMechanistic Purpose
Quenching Agent Saturated NaHCO₃ (aq)Weak base neutralizes generated HCl without the extreme exothermicity of strong bases (e.g., NaOH)[1].
Reagent Ratio 5 – 10 Molar EquivalentsProvides a massive buffer to ensure complete consumption of acidic byproducts[1].
Temperature 0 °C to 5 °CActs as a thermal heat sink to suppress runaway kinetics during exothermic hydrolysis[2].
Addition Rate Dropwise (e.g., 2 mL/min)Prevents excessive CO₂ foaming, localized heating, and potential flask overflow[3].
Post-Quench Stirring 30 – 60 minutesGuarantees total consumption of the unreacted electrophile, which may slowly diffuse from the organic phase[2].
Validation pH 7.0 – 9.0Confirms complete neutralization prior to waste segregation and final disposal[1].

Mechanistic Rationale: The Chemistry of the Quench

The fundamental rule of sulfonyl chloride disposal is inverse addition . You must never add water or base directly to the bulk sulfonyl chloride. Doing so traps the unreacted chemical in a hydrophobic layer, leading to localized boiling, delayed explosive reactions, and the rapid release of acidic gases[4].

By adding the Trimethylthiophene-3-sulfonyl chloride dropwise into a vast, vigorously stirred, ice-cold solution of sodium bicarbonate (NaHCO₃), we achieve three critical safety objectives:

  • Thermal Regulation: The ice bath and large aqueous volume act as an immediate heat sink, absorbing the energy of hydrolysis[2].

  • Acid Neutralization: The bicarbonate ion instantly neutralizes the generated HCl and trimethylthiophene-3-sulfonic acid[5].

  • Kinetic Control: The neutralization produces carbon dioxide (CO₂). This phase change is endothermic (absorbing additional heat) and provides a visual cue (effervescence) to monitor the reaction rate[2].

Systematic Disposal Workflow

G A Trimethylthiophene-3-sulfonyl chloride (Unreacted / Waste) C Controlled Hydrolysis (Exothermic Reaction) A->C Dropwise Addition B Saturated NaHCO3 (aq) Heat Sink (0-5 °C) B->C Vigorous Stirring D CO2 Gas Evolution (Ventilation via Fume Hood) C->D Endothermic Off-gassing E Aqueous Sulfonate Salt + NaCl (Neutralized Intermediate) C->E Complete Quench F Aqueous Waste Stream (Validated pH 7.0 - 9.0) E->F Phase Separation & Disposal

Fig 1: Controlled quenching workflow for Trimethylthiophene-3-sulfonyl chloride disposal.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed to be self-validating; you will not proceed to the next step until the physical indicators of the current step confirm success.

Phase 1: Preparation & Stoichiometric Calculation

  • Determine the molar quantity of Trimethylthiophene-3-sulfonyl chloride waste requiring disposal.

  • Calculate the required volume of saturated aqueous NaHCO₃ to provide a minimum of 5 to 10 molar equivalents of base[1].

  • Set up a large Erlenmeyer flask (at least 3x the total combined volume to account for foaming) in an ice-water bath over a magnetic stir plate. This entire procedure must be executed inside a certified chemical fume hood [5].

  • Don appropriate PPE: chemical-resistant nitrile gloves, tightly fitting safety goggles, a face shield, and a flame-resistant lab coat[1].

Phase 2: The Inverse Addition Quench

  • Begin vigorous stirring of the cold NaHCO₃ solution, allowing it to equilibrate to 0–5 °C[2].

  • Optional but recommended: Dilute the Trimethylthiophene-3-sulfonyl chloride waste with a compatible, non-reactive, water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). This reduces the reagent's concentration and viscosity, facilitating a smoother transfer[5].

  • Using an addition funnel, add the organic mixture dropwise to the vigorously stirred NaHCO₃ solution[3].

  • Monitor the reaction closely. You will observe vigorous effervescence (CO₂ evolution)[2]. If foaming approaches the top of the flask, pause the addition immediately to allow the gas to dissipate and the temperature to stabilize.

Phase 3: Self-Validation & Waste Segregation

  • Once the addition is complete, maintain vigorous stirring in the ice bath for a minimum of 30 to 60 minutes[1]. Visual cessation of bubbling does not guarantee complete hydrolysis.

  • Temporarily halt stirring to allow the organic and aqueous phases to separate.

  • Validation Step: Test the aqueous layer with pH paper. The system is self-validating when the pH remains stable between 7.0 and 9.0[1]. If the solution is acidic, the quench is incomplete; add additional solid NaHCO₃ and resume stirring.

  • Transfer the biphasic mixture to a separatory funnel.

  • Drain the neutralized aqueous layer into your facility's designated basic aqueous waste container.

  • Dispose of the organic layer in the designated halogenated or non-halogenated organic waste container, depending on the diluent used during Phase 2.

Emergency Logistics: Spill Containment

In the event that Trimethylthiophene-3-sulfonyl chloride is spilled outside a controlled reaction vessel, immediate and specific logistical actions are required:

  • Do NOT use water or combustible materials (like paper towels). Water will trigger a violent release of toxic gases, and the heat of reaction can ignite paper towels[1].

  • Evacuate non-essential personnel and ensure the fume hood sash is lowered to maximize ventilation[1].

  • Cover the spill completely with a dry, inert absorbent material such as dry sand, soda ash (Na₂CO₃), or dry lime[1]. Soda ash is particularly effective as it acts as a solid-state weak base to begin neutralizing the material.

  • Sweep the absorbed material using non-sparking tools into a highly ventilated, chemically compatible solid waste container. Label it explicitly as "Hazardous Solid Waste - Unquenched Sulfonyl Chloride" and contact your Environmental Health and Safety (EHS) department for immediate pickup.

References

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides , Benchchem. 1

  • Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions , Benchchem. 2

  • Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions , Benchchem. 5

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE , Organic Syntheses Procedure. 4

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides , MDPI. 3

Sources

Handling

A Senior Application Scientist's Guide to Handling Trimethylthiophene-3-sulfonyl chloride

This guide provides essential, immediate safety and logistical information for the handling of Trimethylthiophene-3-sulfonyl chloride. As a compound featuring both a reactive sulfonyl chloride and a thiophene moiety, it...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of Trimethylthiophene-3-sulfonyl chloride. As a compound featuring both a reactive sulfonyl chloride and a thiophene moiety, it demands a stringent and well-understood safety protocol. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, minimizing risk while ensuring experimental integrity.

Hazard Identification and Risk Assessment: A Dual-Threat Profile

Trimethylthiophene-3-sulfonyl chloride presents a combination of hazards derived from its constituent functional groups. The sulfonyl chloride group is highly reactive and corrosive, while the thiophene core can be associated with irritation and flammability.[1][2][3] A comprehensive understanding of these risks is the foundation of safe handling.

Table 1: Core Hazard Profile of Trimethylthiophene-3-sulfonyl chloride

Hazard Category Description & Causality
Corrosivity Sulfonyl chlorides are potent corrosive agents.[1] They can cause severe burns to the skin and eyes upon contact.[1] This is due to their high reactivity, leading to the destruction of biological tissues.
Water Reactivity This compound will react exothermically, and potentially violently, with water, including ambient moisture.[1] This reaction produces corrosive hydrochloric acid (HCl) and sulfonic acid, which can cause severe respiratory tract damage if inhaled.[1]
Reactivity with Bases Violent reactions can occur with strong bases.[1] Neutralization must be performed carefully with weak bases in a controlled manner.
Inhalation Hazard Vapors and aerosols are irritating to the respiratory system.[3][4] Inhalation may cause respiratory irritation.[5] Decomposition can release toxic gases like hydrogen chloride and sulfur oxides.[1]

| Skin & Eye Irritation | Direct contact causes severe irritation and can lead to serious eye damage.[3][6][7] Thiophene derivatives are known skin and eye irritants.[2][8] |

Personal Protective Equipment (PPE): Your Primary Defense

A comprehensive PPE strategy is non-negotiable. The equipment specified below must be worn at all times when handling Trimethylthiophene-3-sulfonyl chloride, from initial container opening to final waste disposal.

Table 2: Personal Protective Equipment (PPE) Mandates

Protection Type Required Equipment Rationale & Best Practices
Eye & Face Protection Tightly fitting safety goggles and a full-face shield.[1][3] Protects against splashes of the corrosive liquid and the release of acidic gases during potential reactions.[1] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[2][3][8] Provides a barrier against direct skin contact. Gloves must be inspected for any signs of damage before each use and removed properly to avoid contaminating the skin.[1][8]
Body Protection A chemical-resistant and flame-retardant laboratory coat or apron.[1][8] Protects skin and personal clothing from splashes and spills. For larger quantities, impervious "bunny suit" coveralls should be considered.[1][9]

| Respiratory Protection | All handling must occur inside a certified chemical fume hood.[1][10] | A fume hood is critical to contain corrosive vapors and prevent inhalation.[10] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be required.[3][8] |

PPE_Workflow start Prepare to Handle Chemical fume_hood Is a certified chemical fume hood available? start->fume_hood ppe_check Don all mandatory PPE: - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat fume_hood->ppe_check Yes stop STOP! Do not proceed without proper ventilation. fume_hood->stop No splash_risk Is there a significant risk of splashing? ppe_check->splash_risk large_quantity Handling large quantities? splash_risk->large_quantity No add_apron Add impervious apron splash_risk->add_apron Yes proceed Proceed with Handling Protocol large_quantity->proceed No large_quantity->add_apron Yes add_apron->large_quantity

Caption: PPE Selection Workflow for Chemical Handling.

Operational Plan: A Step-by-Step Handling Protocol

Strict adherence to a defined operational protocol is essential for minimizing exposure and ensuring a safe experimental environment.

I. Preparation Phase

  • Verify Ventilation: Ensure the chemical fume hood is operational, with the sash at the appropriate height.[10]

  • Emergency Access: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[8][10]

  • Assemble Equipment: Gather all necessary glassware, reagents, and spill cleanup materials before bringing the Trimethylthiophene-3-sulfonyl chloride into the hood.[8] Ensure all glassware is dry to prevent violent reactions.

  • Prepare Waste Containers: Designate and label separate, sealed containers for liquid hazardous waste and solid contaminated waste.[2]

II. Handling Phase

  • Don PPE: Put on all required PPE as detailed in Table 2.

  • Inert Atmosphere: If the procedure is sensitive to moisture, handle the reagent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dispensing: Open the container inside the fume hood. Use non-sparking tools for transfers.[3][11] Dispense the required amount slowly and carefully to avoid splashing or generating aerosols.[10]

  • Container Management: Keep the primary container tightly sealed when not in use.[2][8]

III. Post-Handling & Cleanup

  • Decontaminate: Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using a suitable solvent, collecting the rinsate as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[4]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action. All laboratory personnel should be familiar with these procedures.

I. Spill Management

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[1][11]

  • Ventilate: Ensure the fume hood is drawing air away from the spill.[12]

  • Contain: For a small spill within a fume hood, cover the spill with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or dry lime.[1][12] DO NOT USE WATER OR COMBUSTIBLE MATERIALS like paper towels.[1]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed hazardous waste container.[11][12]

  • Decontaminate: Clean the spill area with a neutralizing agent, such as a sodium bicarbonate solution, followed by a soap and water wash.[12]

Spill_Response spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent (Sand, etc.) ppe->contain no_water CRITICAL: Do NOT use water or combustible materials! contain->no_water collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Institutional Protocol decontaminate->dispose

Caption: Logical Workflow for Spill Response.

II. Personal Exposure & First Aid

  • Inhalation: Move the affected person to fresh air immediately.[11][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][13]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11][14] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Waste Management and Disposal Protocol

Proper disposal is a critical final step to ensure safety and environmental compliance. All waste generated from handling Trimethylthiophene-3-sulfonyl chloride is considered hazardous.

I. Quenching Excess Reagent Unused or excess sulfonyl chloride must be neutralized before disposal. This procedure is hazardous and must be performed in a fume hood with full PPE.

  • Prepare Quenching Solution: Prepare a cold solution of a weak base, such as sodium bicarbonate, in a flask large enough to accommodate foaming.[1]

  • Slow Addition: Slowly and dropwise, add the reaction mixture or excess sulfonyl chloride to the stirred, cold basic solution.[1][12] The rate must be controlled to manage vigorous gas (CO₂) evolution and prevent overflow.[1]

  • Ensure Neutralization: Continue stirring in the ice bath for at least 30 minutes after the addition is complete.[1] Check the pH of the aqueous layer to confirm it is neutral or slightly basic.[1]

  • Dispose: The neutralized aqueous solution can now be processed for disposal according to institutional guidelines.[12]

II. Disposal of Contaminated Materials

  • Liquid Waste: Collect all quenched solutions and solvent rinsates in a properly labeled hazardous waste container.[13]

  • Solid Waste: All disposable items that have come into contact with the chemical (e.g., gloves, absorbent materials, pipette tips) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[2][12]

  • Final Disposal: All waste must be disposed of through your institution's official hazardous waste management program.[2][13] Do not mix with other waste streams.[12]

Caption: Workflow for Segregation and Disposal of Waste.

References

  • Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem Technical Support Center.
  • Personal protective equipment for handling 2-Decylthiophene. Benchchem.
  • Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone. Benchchem.
  • Essential Safety and Operational Guide for Thiophene-2-amidoxime. Benchchem.
  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • Thiophene Safety D
  • What are the safety precautions when handling Benzene Sulfonyl Chloride? Blog.
  • SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. MilliporeSigma.
  • SAFETY DATA SHEET - p-toluenesulphonyl chloride. Sigma-Aldrich.
  • SAFETY DATA SHEET - Sulfuryl chloride. Source Not Specified.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • SAFETY DATA SHEET - 2-Thiophenesulfonyl chloride. Fisher Scientific Chemicals.
  • SAFETY DATA SHEET - Methyl 3-(Chlorosulfonyl)
  • Safety Data Sheet - 5-(Oxazol-5-yl)thiophene-2-sulfonyl chloride. CymitQuimica.
  • Pyridine-3-sulfonyl chloride Safety D

Sources

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